(R)-4-Amino-2-methyl-1-butanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2R)-4-amino-2-methylbutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO/c1-5(4-7)2-3-6/h5,7H,2-4,6H2,1H3/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUAXLVGFFDFSAG-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCN)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30466413 | |
| Record name | (2R)-4-Amino-2-methylbutan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30466413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88390-32-3 | |
| Record name | (2R)-4-Amino-2-methylbutan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30466413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-4-Amino-2-methyl-1-butanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Physical Properties of (R)-4-Amino-2-methyl-1-butanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-4-Amino-2-methyl-1-butanol is a chiral amino alcohol that serves as a versatile and valuable building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its specific stereochemistry and bifunctional nature, possessing both an amine and a hydroxyl group, make it an important intermediate for creating complex, biologically active molecules with high efficacy and specificity.[1] This guide provides a comprehensive overview of the key physical properties of this compound, outlines standard experimental protocols for their determination, and illustrates its role in synthetic applications.
Core Physical and Chemical Properties
The physical properties of this compound are critical for its handling, application in synthesis, and for quality control. The following table summarizes these key characteristics.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₃NO | [1][2][3] |
| Molecular Weight | 103.17 g/mol | [1][2][4] |
| Appearance | Colorless to slightly yellow clear liquid | [1][2][5] |
| Boiling Point | 80 °C at 1.8 mmHg | [1] |
| Density | 0.94 g/mL | [1] |
| Refractive Index (n20D) | 1.46 | [1] |
| Optical Rotation ([α]20D) | +14° to +15° (neat) | [1][5][6] |
| Purity | ≥98% (GC, Titration) | [1][2][5][6] |
| CAS Number | 88390-32-3 | [1][2][3][4] |
| Storage | Room Temperature or 2-8°C | [1][4] |
Experimental Protocols
The following sections detail the standard methodologies for determining the key physical properties of this compound.
Determination of Boiling Point (Micro Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[3][5][7] For substances available in small quantities or that have high boiling points at atmospheric pressure, a micro-boiling point determination under reduced pressure is often employed.
Apparatus:
-
Thiele tube or other heating bath (e.g., MelTemp apparatus)[3][8]
-
Small test tube (fusion tube)
-
Capillary tube (sealed at one end)
-
Thermometer
-
Vacuum source and manometer
Procedure:
-
A small amount (a few milliliters) of this compound is placed into the small test tube.[7]
-
A capillary tube, sealed at one end, is inverted and placed into the liquid.
-
The test tube is attached to a thermometer and placed in a heating bath. The apparatus is connected to a vacuum system, and the pressure is lowered to a stable value (e.g., 1.8 mmHg).
-
The bath is heated gently.[3] As the temperature rises, air trapped in the capillary tube will be expelled, forming a stream of bubbles.
-
Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary.[3]
-
The heat source is removed, and the bath is allowed to cool slowly.
-
The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[3] This temperature and the corresponding pressure are recorded.
Measurement of Density
Density is the mass per unit volume of a substance.[9][10] For a liquid like this compound, it can be accurately determined using a pycnometer or a graduated cylinder and balance for a less precise measurement.[11]
Apparatus:
-
Pycnometer (specific gravity bottle) of a known volume
-
Analytical balance
-
Temperature-controlled water bath
Procedure:
-
The empty pycnometer is cleaned, dried, and its mass is accurately measured.
-
The pycnometer is filled with the liquid, ensuring no air bubbles are present.
-
The filled pycnometer is placed in a temperature-controlled bath (e.g., at 20°C) to allow the liquid to reach thermal equilibrium.
-
The volume is adjusted precisely to the calibration mark, and any excess liquid is carefully removed from the outside.
-
The mass of the filled pycnometer is measured.
-
The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the known volume of the pycnometer.[10]
Determination of Optical Rotation
Optical rotation is a key property of chiral molecules, indicating their ability to rotate the plane of polarized light.[6] It is measured using a polarimeter.
Apparatus:
-
Polarimeter
-
Polarimeter sample tube (of a specific path length, e.g., 1 dm)
-
Sodium D-line light source (589 nm)[6]
Procedure:
-
The polarimeter is calibrated using a blank (the solvent, or in the case of a neat sample, an empty tube).
-
The sample tube is carefully filled with this compound ("neat" indicates no solvent is used).
-
The tube is placed in the polarimeter.
-
Plane-polarized light is passed through the sample, and the angle of rotation (the observed rotation, α) is measured by the analyzer.[6][12]
-
The specific rotation [α] is calculated using the formula: [α] = α / (l × d) where α is the observed rotation, l is the path length in decimeters (dm), and d is the density in g/mL for a neat liquid.[6]
Purity Assessment
The purity of this compound is typically determined by Gas Chromatography (GC) and/or an acid-base titration.
a) Gas Chromatography (GC)
GC separates volatile compounds based on their partitioning between a stationary phase and a mobile gas phase.[13]
General Protocol:
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent.
-
Injection: A small volume of the prepared sample is injected into the gas chromatograph, where it is vaporized.[13]
-
Separation: A carrier gas (e.g., helium) transports the vaporized sample through a heated column containing the stationary phase. Components separate based on their boiling points and interactions with the stationary phase.
-
Detection: A detector (commonly a Flame Ionization Detector or FID for organic compounds) measures the components as they exit the column.[14]
-
Analysis: The resulting chromatogram shows peaks corresponding to each component. The purity is calculated by determining the area of the peak for this compound as a percentage of the total area of all peaks (excluding the solvent peak).[15]
b) Titration
The amine group in the molecule allows for its quantification via acid-base titration.[16]
General Protocol:
-
A precisely weighed sample of this compound is dissolved in a suitable solvent (e.g., isopropyl alcohol).
-
A few drops of a suitable indicator are added.
-
The solution is titrated with a standardized solution of a strong acid (e.g., hydrochloric acid, HCl) of known concentration.[16][17]
-
The endpoint is reached when a color change indicates that all the amine has been neutralized.
-
The purity is calculated based on the volume of titrant used, its concentration, and the initial mass of the sample.[17]
Application in Synthesis: A Logical Workflow
This compound is a chiral building block. Its primary application is in asymmetric synthesis, where it is used to introduce a specific stereocenter into a target molecule. The following diagram illustrates a generalized workflow for its use in the synthesis of an Active Pharmaceutical Ingredient (API).
Caption: Generalized workflow for the use of this compound in API synthesis.
References
- 1. Optical method for measuring optical rotation angle and refractive index of chiral solution [opg.optica.org]
- 2. A general method to predict optical rotations of chiral molecules from their structures - RSC Advances (RSC Publishing) DOI:10.1039/D2RA08290J [pubs.rsc.org]
- 3. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 4. quora.com [quora.com]
- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. phillysim.org [phillysim.org]
- 9. acs.org [acs.org]
- 10. chm.uri.edu [chm.uri.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. agilent.com [agilent.com]
- 15. youtube.com [youtube.com]
- 16. scribd.com [scribd.com]
- 17. tutorchase.com [tutorchase.com]
(R)-4-Amino-2-methyl-1-butanol chemical structure and stereochemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and key data of (R)-4-Amino-2-methyl-1-butanol, a chiral amino alcohol of interest in pharmaceutical and chemical synthesis.
Chemical Structure and Stereochemistry
This compound is a chiral molecule with the chemical formula C₅H₁₃NO. The stereochemistry at the chiral center (carbon-2) is designated as (R) according to the Cahn-Ingold-Prelog priority rules. This specific spatial arrangement of the methyl and hydroxymethyl groups relative to the rest of the carbon chain is crucial for its biological activity and application in asymmetric synthesis.
IUPAC Name: (2R)-4-amino-2-methylbutan-1-ol
CAS Number: 88390-32-3
Molecular Formula: C₅H₁₃NO
Molecular Weight: 103.16 g/mol .[1]
Below is a two-dimensional representation of the chemical structure with the chiral center indicated.
References
An In-depth Technical Guide to (R)-4-Amino-2-methyl-1-butanol
CAS Number: 88390-32-3
Abstract
This technical guide provides a comprehensive overview of (R)-4-Amino-2-methyl-1-butanol, a chiral amino alcohol of significant interest to researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. This document collates critical data on its physicochemical properties, outlines detailed methodologies for its synthesis and analysis, and explores its current and potential applications. Special emphasis is placed on its role as a versatile chiral building block. The guide adheres to stringent data presentation standards, including structured tables for quantitative data and detailed diagrams for experimental workflows and synthetic pathways, to ensure clarity and ease of comparison for the target audience.
Introduction
This compound, identified by the CAS number 88390-32-3, is a valuable chiral intermediate in organic synthesis. Its bifunctional nature, possessing both a primary amine and a primary alcohol, combined with a stereogenic center, makes it a highly sought-after synthon for the construction of complex, enantiomerically pure molecules. This guide aims to be a central repository of technical information for this compound, facilitating its effective utilization in research and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data has been compiled from various chemical suppliers and databases.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₁₃NO | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 103.16 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| Appearance | Colorless to light yellow liquid | --INVALID-LINK-- |
| Density | 0.94 g/mL at 25 °C | --INVALID-LINK-- |
| Boiling Point | 80 °C at 1.8 mmHg | --INVALID-LINK-- |
| Refractive Index (n20/D) | 1.46 | --INVALID-LINK-- |
| Optical Rotation [α]20/D | +14° to +15° (neat) | --INVALID-LINK-- |
| Purity | ≥98% (GC, Titration) | --INVALID-LINK-- |
| Storage Temperature | Room Temperature | --INVALID-LINK-- |
Synthesis and Manufacturing
The enantioselective synthesis of this compound is crucial for its application in the pharmaceutical industry. Several strategies can be employed, primarily focusing on establishing the (R)-stereocenter. Below are representative experimental protocols based on established methodologies for chiral amino alcohol synthesis.
Synthetic Strategy: Chiral Pool Synthesis
One of the most common approaches to synthesizing enantiopure compounds is to start from readily available and inexpensive chiral molecules, a strategy known as "chiral pool" synthesis. For this compound, a plausible precursor is a derivative of a natural amino acid, such as (R)-3-aminoisobutyric acid.
Experimental Protocol: Synthesis from (R)-3-Aminoisobutyric Acid (Representative)
This protocol is a representative example and may require optimization.
-
Esterification of (R)-3-Aminoisobutyric Acid:
-
Suspend (R)-3-aminoisobutyric acid (1 equivalent) in methanol.
-
Cool the mixture to 0 °C and slowly bubble in dry HCl gas until the solution is saturated.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Remove the solvent under reduced pressure to yield the methyl ester hydrochloride.
-
-
Reduction of the Ester:
-
Suspend lithium aluminum hydride (LiAlH₄, 2-3 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the suspension to 0 °C.
-
Slowly add a solution of the (R)-3-aminoisobutyric acid methyl ester hydrochloride (1 equivalent) in anhydrous THF.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-6 hours.
-
Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous NaOH, and water.
-
Filter the resulting solids and wash with THF.
-
Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.
-
Purify the crude product by vacuum distillation.
-
Caption: Synthetic pathway from a chiral pool starting material.
Biocatalytic Synthesis
Enzymatic and whole-cell biocatalysis offer highly selective and environmentally benign routes to chiral molecules. A potential biocatalytic approach for this compound could involve the asymmetric reduction of a corresponding keto-amine or the amination of a hydroxy-ketone.
Experimental Protocol: Biocatalytic Asymmetric Amination (Representative)
This protocol is based on general procedures for biocatalytic amination and would require screening for a suitable enzyme.
-
Reaction Setup:
-
In a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.5), dissolve 4-hydroxy-2-methyl-butan-2-one (1 equivalent).
-
Add a suitable amine dehydrogenase (AmDH) or a transaminase.
-
For AmDH, provide a cofactor regeneration system (e.g., glucose and glucose dehydrogenase for NADH regeneration) and an ammonia source (e.g., ammonium chloride).
-
For a transaminase, provide an amine donor (e.g., isopropylamine).
-
-
Reaction Execution:
-
Incubate the reaction mixture at a controlled temperature (typically 25-37 °C) with gentle agitation.
-
Monitor the reaction progress by a suitable analytical technique (e.g., HPLC or GC).
-
-
Work-up and Purification:
-
Once the reaction is complete, terminate it by adding a water-immiscible organic solvent (e.g., ethyl acetate) and adjusting the pH to basic (e.g., pH > 10) to extract the product.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the product by chromatography or distillation.
-
Caption: General workflow for a biocatalytic synthesis approach.
Analytical Methods
Ensuring the purity and stereochemical integrity of this compound is critical. The following analytical techniques are commonly employed.
| Analytical Method | Purpose | Typical Parameters |
| Gas Chromatography (GC) | Purity assessment | Column: Chiral capillary column (e.g., Cyclodex-B). Detector: Flame Ionization Detector (FID). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and purity | ¹H NMR: To confirm the proton environment. ¹³C NMR: To confirm the carbon skeleton. Solvent: CDCl₃ or D₂O. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional group identification | Characteristic peaks for O-H, N-H, and C-H bonds. |
| Mass Spectrometry (MS) | Molecular weight determination | Ionization: Electrospray Ionization (ESI) or Electron Impact (EI). |
| Polarimetry | Determination of optical rotation | Measurement of the specific rotation to confirm enantiomeric purity. |
Predicted NMR Spectral Data
While experimental spectra are the gold standard, the following are predicted chemical shifts for this compound based on its structure.
Predicted ¹H NMR (CDCl₃, 400 MHz):
-
δ 3.40-3.55 (m, 2H, -CH₂OH)
-
δ 2.65-2.80 (m, 2H, -CH₂NH₂)
-
δ 1.60-1.75 (m, 1H, -CH(CH₃)-)
-
δ 1.25-1.40 (m, 2H, -CH₂-CH(CH₃)-)
-
δ 0.90 (d, 3H, -CH₃)
Predicted ¹³C NMR (CDCl₃, 100 MHz):
-
δ 68.5 (-CH₂OH)
-
δ 45.0 (-CH₂NH₂)
-
δ 38.0 (-CH₂-CH(CH₃)-)
-
δ 35.0 (-CH(CH₃)-)
-
δ 17.0 (-CH₃)
Applications in Drug Development and Research
This compound is a key building block in the synthesis of various biologically active molecules. Its chirality is often transferred to the final product, influencing its pharmacological properties.
-
Chiral Auxiliary: The amino and alcohol groups can be used to direct the stereochemical outcome of reactions on a substrate to which it is temporarily attached.
-
Pharmaceutical Intermediate: It serves as a precursor for the synthesis of active pharmaceutical ingredients (APIs). The amino alcohol moiety is a common pharmacophore in many drugs.
-
Ligand Synthesis: The compound can be modified to create chiral ligands for asymmetric catalysis, which is a cornerstone of modern medicinal chemistry.
While specific biological activity for this compound is not extensively documented in publicly available literature, the broader class of chiral amino alcohols is known to exhibit a range of biological effects, including acting as enzyme inhibitors and receptor modulators. Further research into the specific pharmacological profile of this compound is warranted.
Safety and Handling
Based on available safety data sheets (SDS), this compound should be handled with care in a well-ventilated area.
-
Hazards: May cause skin and eye irritation.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.
Conclusion
This compound is a valuable and versatile chiral building block with significant potential in pharmaceutical and chemical research. This technical guide has provided a consolidated resource of its key properties, synthetic methodologies, analytical techniques, and applications. The detailed protocols and structured data presentation are intended to support researchers and developers in harnessing the full potential of this important chiral intermediate. Further exploration into its specific biological activities and the development of more efficient and sustainable synthetic routes will undoubtedly expand its utility in the future.
Spectroscopic Profile of (R)-4-Amino-2-methyl-1-butanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for (R)-4-Amino-2-methyl-1-butanol, a chiral amino alcohol with potential applications in pharmaceutical synthesis. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on the analysis of analogous structures and established spectroscopic principles. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to facilitate the analysis of this and similar molecules.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative spectroscopic data for this compound. These values are estimations and should be confirmed by experimental analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.5 - 3.7 | dd | 2H | H-1 |
| ~2.7 - 2.9 | t | 2H | H-4 |
| ~1.8 - 2.0 | m | 1H | H-2 |
| ~1.4 - 1.6 | m | 2H | H-3 |
| ~1.5 - 2.5 | br s | 3H | -OH, -NH₂ |
| ~0.9 | d | 3H | -CH₃ |
Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)
| Chemical Shift (δ, ppm) | Assignment |
| ~68 | C-1 |
| ~40 | C-4 |
| ~35 | C-2 |
| ~33 | C-3 |
| ~17 | -CH₃ |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Strong, Broad | O-H stretch (alcohol), N-H stretch (primary amine) |
| 2960 - 2850 | Strong | C-H stretch (alkane) |
| 1650 - 1580 | Medium | N-H bend (primary amine) |
| 1470 - 1430 | Medium | C-H bend (alkane) |
| 1050 - 1000 | Strong | C-O stretch (primary alcohol) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Interpretation |
| 104 | [M+H]⁺ (Molecular ion peak in ESI-MS) |
| 86 | [M-NH₃]⁺ |
| 73 | [M-CH₂OH]⁺ |
| 57 | [C₄H₉]⁺ |
| 44 | [CH₃CHNH₂]⁺ |
| 30 | [CH₂NH₂]⁺ |
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to elucidate the molecular structure.
Materials and Equipment:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Tetramethylsilane (TMS) as an internal standard
-
This compound sample
-
Pipettes and vials
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in about 0.6-0.7 mL of CDCl₃ in a clean, dry vial. Add a small amount of TMS as an internal standard.
-
Transfer to NMR Tube: Using a pipette, transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the CDCl₃. Shim the magnetic field to achieve homogeneity.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-100 ppm for this aliphatic compound).
-
A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the acquired Free Induction Decays (FIDs) by applying a Fourier transform. Phase the spectra and perform baseline correction. Calibrate the chemical shift scale using the TMS signal (0.00 ppm for ¹H) or the solvent signal (77.16 ppm for CDCl₃ in ¹³C). Integrate the peaks in the ¹H spectrum.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials and Equipment:
-
Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
This compound sample (liquid)
-
Solvent for cleaning (e.g., isopropanol or ethanol)
-
Lint-free wipes
Procedure:
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
-
Sample Application: Place a small drop of the liquid this compound sample directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.[1]
-
Data Analysis: The software will automatically perform the background subtraction. Analyze the resulting spectrum for characteristic absorption bands corresponding to the functional groups (O-H, N-H, C-H, C-O).
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent and a lint-free wipe after the measurement.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and obtain information about the fragmentation pattern of the molecule.
Materials and Equipment:
-
Mass spectrometer with an Electrospray Ionization (ESI) source
-
Syringe pump and a suitable syringe
-
Solvent system (e.g., methanol or acetonitrile with 0.1% formic acid)
-
This compound sample
-
Vials and micropipettes
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in the chosen solvent system.[2] The addition of a small amount of acid (like formic acid) helps in the protonation of the amine and alcohol groups, facilitating ionization in positive ion mode.
-
Instrument Setup: Calibrate the mass spectrometer using a standard calibration compound. Set the ESI source parameters, including the capillary voltage, cone voltage, and desolvation gas flow and temperature, to optimal values for the analyte.
-
Sample Infusion: Load the sample solution into a syringe and place it in the syringe pump. Infuse the sample into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in the positive ion mode. Scan a mass range that includes the expected molecular weight of the compound (e.g., m/z 50-200).
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺). Analyze the fragmentation pattern to identify characteristic fragment ions. The fragmentation of amino alcohols is often characterized by the loss of small neutral molecules like water and ammonia, and by alpha-cleavage adjacent to the nitrogen or oxygen atoms.[3][4]
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
This guide provides a foundational understanding of the expected spectroscopic properties of this compound and the experimental procedures to obtain them. Researchers are encouraged to use this information as a starting point for their own empirical investigations.
References
(R)-4-Amino-2-methyl-1-butanol: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
December 2025
Abstract
(R)-4-Amino-2-methyl-1-butanol is a chiral amino alcohol with significant potential as a building block in the synthesis of pharmaceuticals and other specialty chemicals.[1][2] A thorough understanding of its solubility and stability is paramount for its effective application in drug development, formulation, and manufacturing. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, with a focus on its solubility and stability profiles. Due to the limited availability of specific quantitative data in public literature, this document outlines detailed experimental protocols for determining these crucial parameters. These methodologies are based on established analytical techniques for similar amino alcohol compounds and are intended to empower researchers to generate the necessary data for their specific applications.
Core Properties of this compound
This compound is a colorless to light yellow, clear liquid at room temperature.[3] Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₅H₁₃NO | [3][4] |
| Molecular Weight | 103.16 g/mol | [4] |
| Appearance | Colorless to Light yellow clear liquid | [3] |
| CAS Number | 88390-32-3 | [4] |
| Purity | >98.0% (GC) | [3] |
Solubility Profile
Predicted Solubility
Based on its structure as a small amino alcohol, this compound is expected to be miscible with water and other polar protic solvents like ethanol and methanol. Its solubility in less polar organic solvents is likely to be lower.
Quantitative Solubility Data
The following table is provided as a template for researchers to populate with experimentally determined solubility data.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molarity (mol/L) |
| Water | 25 | ||
| Ethanol | 25 | ||
| Methanol | 25 | ||
| Isopropanol | 25 | ||
| Acetonitrile | 25 | ||
| Dichloromethane | 25 | ||
| Toluene | 25 | ||
| Phosphate Buffered Saline (pH 7.4) | 25 |
Experimental Protocol for Solubility Determination
A reliable method for determining the solubility of this compound is the equilibrium solubility method.[5]
Objective: To determine the saturation concentration of this compound in a specific solvent at a defined temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, etc.)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis, ELSD, or Mass Spectrometry)
Methodology:
-
Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess compound should be visible.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a shaking incubator set to the desired temperature (e.g., 25°C).
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples at a high speed to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted supernatant using a validated HPLC method.
-
Calculate the original concentration in the supernatant to determine the solubility.
Caption: Experimental workflow for determining the solubility of this compound.
Stability Profile
Assessing the stability of this compound under various stress conditions is crucial for determining its shelf-life and identifying potential degradation products.
Potential Degradation Pathways
As an amino alcohol, this compound may be susceptible to degradation through oxidation of the alcohol or amine functional groups. The primary alcohol is susceptible to oxidation to an aldehyde and subsequently to a carboxylic acid. The stability is also expected to be pH-dependent.
Stability Data
The following table is a template for recording data from forced degradation studies.
| Stress Condition | Duration | Temperature (°C) | % Degradation | Degradation Products Identified |
| 0.1 M HCl | ||||
| 0.1 M NaOH | ||||
| 3% H₂O₂ | ||||
| Heat (e.g., 60°C) | ||||
| Light (ICH Q1B) |
Experimental Protocol for Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of the molecule and for developing stability-indicating analytical methods.[6][7][8][9]
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
Methodology:
-
Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., water or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Add HCl to an aliquot of the stock solution to a final concentration of 0.1 M.
-
Base Hydrolysis: Add NaOH to an aliquot to a final concentration of 0.1 M.
-
Oxidation: Add H₂O₂ to an aliquot to a final concentration of 3%.
-
Thermal Stress: Incubate an aliquot at an elevated temperature (e.g., 60°C).
-
Photostability: Expose an aliquot to light according to ICH Q1B guidelines.
-
-
Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze all samples by a stability-indicating HPLC method. The use of a PDA or MS detector is recommended to identify and characterize any degradation products.
Caption: General workflow for conducting forced degradation studies.
Analytical Methodologies
Accurate and precise analytical methods are essential for the quantification of this compound in solubility and stability studies.
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method with UV detection is a common approach for the analysis of amino alcohols. Since this compound lacks a strong chromophore, derivatization or the use of a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) may be necessary for sensitive quantification.[10] Alternatively, Mass Spectrometric (MS) detection offers high selectivity and sensitivity.
Experimental Protocol: HPLC-UV (without derivatization)
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic elution using a mixture of a buffered aqueous phase (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 1.0 mL/min for a 4.6 mm ID column.
-
Detection: UV detection at a low wavelength (e.g., 200-210 nm).
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30°C.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural confirmation of this compound and for identifying potential degradation products.[11]
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with HPLC (LC-MS), is an invaluable technique for the sensitive quantification of this compound and the identification of unknown degradation products by providing molecular weight and fragmentation information.[12]
Conclusion
This technical guide has synthesized the available information on the core properties of this compound and provided a framework of detailed experimental protocols for determining its solubility and stability. While specific quantitative data for this compound is not widely published, the methodologies outlined herein will enable researchers and drug development professionals to generate the necessary data to support their work. The successful application of this compound in pharmaceutical and chemical synthesis is contingent on a solid understanding of these fundamental physicochemical characteristics.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. This compound | C5H13NO | CID 11457670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. biopharmaspec.com [biopharmaspec.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. azom.com [azom.com]
- 12. Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Architecture of Asymmetry: A Technical Guide to the Discovery and Synthesis of Chiral Amino Alcohols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chiral vicinal amino alcohols are a cornerstone of modern medicinal chemistry and asymmetric synthesis. Their prevalence in natural products and their integral role as pharmacophores in a multitude of FDA-approved drugs underscore their significance. This technical guide provides an in-depth exploration of the historical discovery, evolution of synthetic methodologies, and critical applications of these vital chiral building blocks. We will traverse the foundational "chiral pool" approaches, delve into landmark catalytic asymmetric methods, and examine the rise of biocatalysis. Detailed experimental protocols for key transformations are provided, alongside tabulated quantitative data for comparative analysis. Furthermore, the role of chiral amino alcohols in modulating biological pathways is illustrated through their application in notable pharmaceuticals.
Introduction
A chiral amino alcohol is an organic molecule containing both an amine and an alcohol functional group, where at least one stereocenter is located at the carbon atoms bearing these functionalities, leading to non-superimposable mirror images or enantiomers. The 1,2- or vicinal amino alcohol motif is particularly significant and is found in a vast array of biologically active compounds.[1] The specific stereochemistry of these molecules is often critical to their biological function, with different enantiomers potentially exhibiting vastly different therapeutic effects or toxicities.[2]
This inherent chirality makes them invaluable as:
-
Pharmacophores: The specific three-dimensional arrangement of the hydroxyl and amino groups allows for precise interactions with biological targets such as enzymes and receptors. Over 30% of small-molecule drugs incorporate amino acid residues or their derivatives like amino alcohols.[3]
-
Chiral Auxiliaries and Ligands: In the realm of chemical synthesis, chiral amino alcohols are frequently used to control the stereochemical outcome of reactions, serving as temporary modifying groups (auxiliaries) or as ligands for metal catalysts.[1]
-
Synthetic Intermediates: They are versatile building blocks for the synthesis of more complex molecules, including alkaloids, peptide mimics, and other pharmaceuticals.[4]
Given their importance, the development of efficient, stereoselective methods for their synthesis has been a major focus of chemical research for over a century.
Historical Milestones in Discovery and Synthesis
The journey of chiral amino alcohol synthesis has evolved from reliance on nature's readily available building blocks to the development of highly sophisticated catalytic methods that can construct these molecules with near-perfect stereocontrol.
Early Syntheses and the "Chiral Pool"
The concept of the "chiral pool" involves using abundant, enantiomerically pure natural products as starting materials for chiral synthesis.[5] Naturally occurring α-amino acids have long been the most prominent source for creating chiral amino alcohols. The fundamental approach involves the selective reduction of the carboxylic acid moiety of an amino acid, leaving the amine group and the original stereocenter intact.
While pinpointing the very first reduction of an amino acid is difficult, early 20th-century work clearly demonstrates the use of β-amino alcohols in synthesis. A notable example is the Pictet-Gams synthesis of isoquinolines , first reported in 1910, which utilizes acylated β-hydroxy-β-phenylethylamines as precursors.[6][7][8] The availability and use of these chiral amino alcohol building blocks were thus established over a century ago.
The workhorse for this transformation for many decades has been powerful reducing agents, most notably lithium aluminum hydride (LiAlH₄) . This method provides a direct and reliable route from a wide variety of natural and unnatural amino acids to their corresponding amino alcohols.
The Dawn of Asymmetric Catalysis: The Sharpless Asymmetric Aminohydroxylation
A paradigm shift in the synthesis of chiral amino alcohols occurred with the advent of catalytic asymmetric methods. A landmark achievement in this area is the Sharpless Asymmetric Aminohydroxylation (AA) , developed by K. Barry Sharpless and his group in the late 1990s.[9] This powerful reaction allows for the direct conversion of prochiral alkenes into chiral vicinal amino alcohols with high regio- and enantioselectivity.[3][10]
The reaction typically employs osmium tetroxide (OsO₄) as a catalyst, a chiral ligand derived from cinchona alkaloids (e.g., derivatives of dihydroquinine (DHQ) and dihydroquinidine (DHQD)), and a nitrogen source such as a carbamate or sulfonamide. The choice of the chiral ligand dictates which face of the alkene is attacked, allowing for predictable access to either enantiomer of the product. This development was a part of the body of work for which Sharpless was awarded the Nobel Prize in Chemistry in 2001.[6]
Key Synthetic Methodologies
The modern synthetic chemist has a diverse toolkit for accessing chiral amino alcohols. The choice of method often depends on the desired stereochemistry, substrate scope, and scalability.
Chiral Pool Synthesis via Reduction
This remains a highly practical and widely used method due to the commercial availability of a vast number of enantiopure amino acids.
-
Mechanism: The core of this method is the reduction of the carboxylic acid group of an N-protected or unprotected amino acid. Strong hydride reagents like LiAlH₄ are effective for the direct reduction of the carboxylic acid.[11] Milder reagents like sodium borohydride (NaBH₄) can also be used, typically after converting the carboxylic acid to a more reactive derivative, such as a mixed anhydride or an ester.[4]
-
Advantages: Stereochemical integrity is generally maintained. A wide variety of starting materials are available.
-
Limitations: Limited to the stereochemistry and side chains of available amino acids. Powerful reducing agents can have functional group compatibility issues.
Catalytic Asymmetric Aminohydroxylation (Sharpless AA)
This method constructs the amino alcohol moiety directly across a carbon-carbon double bond.
-
Mechanism: The reaction proceeds through a proposed [3+2] cycloaddition of the alkene to an osmium-imido species, followed by hydrolysis to release the amino alcohol and regenerate the catalyst. The chiral ligand coordinates to the osmium center, creating a chiral environment that directs the facial selectivity of the addition.
-
Advantages: High enantioselectivity and broad substrate scope. Provides direct access to vicinal amino alcohols from simple alkenes.
-
Limitations: The use of stoichiometric, and often toxic, oxidants and the cost of the osmium catalyst can be drawbacks, although catalytic versions are standard. Regioselectivity can be an issue with certain substrates.[1]
Other Modern Catalytic Methods
The field continues to evolve with the development of new and innovative strategies:
-
Asymmetric Hydrogenation of α-Amino Ketones: This method involves the stereoselective reduction of a ketone adjacent to an amino group using catalysts based on metals like rhodium, iridium, or ruthenium complexed with chiral ligands.
-
Ring-Opening of Epoxides and Aziridines: The nucleophilic opening of chiral epoxides with an amine source, or a chiral aziridine with a water equivalent, provides a reliable route to 1,2-amino alcohols.
-
Asymmetric Mannich Reactions: These reactions involve the addition of an enolate to an imine, forming a β-amino carbonyl compound which can then be reduced to the corresponding 1,3-amino alcohol.
-
Chromium-Catalyzed Cross-Couplings: A recent approach involves the chromium-catalyzed asymmetric cross-coupling of aldehydes and imines to furnish β-amino alcohols with high enantiomeric excess (ee).[12]
Biocatalytic Synthesis
The use of enzymes offers a green and highly selective alternative to traditional chemical synthesis. Engineered amine dehydrogenases (AmDHs) have been developed to catalyze the asymmetric reductive amination of α-hydroxy ketones, using ammonia as the amine source, to produce chiral amino alcohols with excellent enantioselectivity (>99% ee) under mild, aqueous conditions.[13]
Quantitative Data on Synthetic Methods
The following tables summarize representative quantitative data for some of the key synthetic methods discussed.
Table 1: Reduction of α-Amino Acids (Chiral Pool Approach)
| Amino Acid | Reducing Agent System | Product | Yield (%) | Optical Purity | Reference |
|---|---|---|---|---|---|
| L-Valine | LiAlH₄ in THF | L-Valinol | 73-75% | >99% ee | [11] |
| L-Phenylalanine | Li / AlCl₃ in THF | L-Phenylalaninol | up to 91.2% | >99% ee | [14] |
| L-Alanine | LiAlH₄ in THF | L-Alaninol | 70% | >99% ee | [11] |
| L-Phenylglycine | LiAlH₄ in THF | L-Phenylglycinol | 76% | >99% ee |[11] |
Table 2: Sharpless Asymmetric Aminohydroxylation (AA) of Alkenes
| Alkene | N-Source | Chiral Ligand | Product | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|---|
| Styrene | Cbz-NClNa | (DHQ)₂-PHAL | (R)-N-Cbz-2-amino-1-phenylethanol | 81 | 98 | [9] |
| Methyl Cinnamate | Ts-NClNa | (DHQD)₂-PHAL | Methyl (2R,3S)-3-amino-2-hydroxy-3-phenylpropanoate | 90 | 99 |
| 1-Hexene | Ac-NClNa | (DHQ)₂-PHAL | (R)-N-acetyl-2-amino-1-hexanol | 70 | 93 |[9] |
Table 3: Biocatalytic Reductive Amination of α-Hydroxy Ketones
| Substrate | Enzyme | Product | Conversion (%) | ee (%) | Reference |
|---|---|---|---|---|---|
| 1-Hydroxy-2-butanone | Engineered SpAmDH | (S)-2-Amino-1-butanol | 91-99% | >99% | [13] |
| 1-Hydroxy-2-pentanone | Engineered AmDH | (S)-2-Amino-1-pentanol | >99% | >99% |[13] |
Detailed Experimental Protocols
Protocol 1: Synthesis of L-Valinol via LiAlH₄ Reduction of L-Valine
This protocol is adapted from Organic Syntheses, a source of reliable and thoroughly vetted procedures.[11]
Materials:
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
L-Valine
-
Ethyl ether
-
15% aqueous Sodium Hydroxide (NaOH)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
A 3-L, three-necked, round-bottomed flask is equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet. The flask is charged with anhydrous THF (1200 mL) and LiAlH₄ (47 g, 1.24 mol).
-
The mixture is cooled to 10°C in an ice bath. L-Valine (100 g, 0.85 mol) is added in portions over a 30-minute period. Caution: Hydrogen gas is evolved vigorously. The rate of addition should be controlled to manage the effervescence.
-
After the addition is complete, the ice bath is removed, and the reaction mixture is warmed to room temperature and then refluxed for 16 hours.
-
The reaction mixture is cooled again to 10°C with an ice bath and cautiously diluted with ethyl ether (1000 mL).
-
The reaction is quenched by the slow, sequential dropwise addition of water (47 mL), followed by 15% aqueous NaOH (47 mL), and finally water again (141 mL). This is known as the Fieser workup and is crucial for generating a granular, easily filterable precipitate of aluminum salts.
-
The resulting white slurry is stirred for 30 minutes, and the precipitate is removed by filtration through a Büchner funnel. The filter cake is washed with ethyl ether (3 x 150 mL).
-
The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.
-
The residual clear liquid is purified by vacuum distillation to afford L-Valinol (63.9–65.7 g, 73–75% yield) as a clear liquid. Bp: 63–65°C (0.9 mm Hg).
Protocol 2: General Concept for Sharpless Asymmetric Aminohydroxylation
Materials:
-
Alkene substrate
-
Potassium osmate(VI) dihydrate (K₂OsO₄·2H₂O)
-
Chiral Ligand (e.g., (DHQ)₂-PHAL or (DHQD)₂-PHAL)
-
Nitrogen Source (e.g., Chloramine-T trihydrate, or an N-halocarbamate salt prepared in situ)
-
Solvent system (e.g., t-butanol/water mixture)
Procedure:
-
In a reaction vessel, the alkene substrate is dissolved in the t-butanol/water solvent system.
-
The nitrogen source (e.g., Chloramine-T) is added to the mixture.
-
A pre-mixed solution of the potassium osmate catalyst and the chiral ligand in the solvent system is added to the reaction vessel. The amount of catalyst is typically low (e.g., 1-4 mol%).
-
The reaction is stirred vigorously at a controlled temperature (e.g., 0°C to room temperature) until the reaction is complete, as monitored by techniques like TLC or GC.
-
Upon completion, the reaction is quenched, typically with sodium sulfite, to reduce any remaining osmium species.
-
The product is extracted into an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed, dried, and concentrated.
-
The crude product is purified by column chromatography or recrystallization to yield the enantiomerically enriched amino alcohol.
Applications in Drug Development and Signaling Pathways
The chiral amino alcohol motif is a key pharmacophore in numerous FDA-approved drugs. Its ability to form critical hydrogen bonds and engage in specific stereochemical interactions with protein targets is central to their therapeutic effect.
Case Study 1: HIV Protease Inhibitors (Ritonavir and Saquinavir)
HIV protease is a viral enzyme essential for the lifecycle of the HIV virus. It functions to cleave newly synthesized viral polyproteins (Gag-Pol) into their functional protein components, which are necessary for the assembly of mature, infectious virions.[5][7][12]
Drugs like Ritonavir and Saquinavir are peptidomimetic inhibitors that contain chiral amino alcohol moieties. They are designed to mimic the transition state of the natural peptide substrate of the HIV protease.[8][15] The hydroxyl group of the amino alcohol core is crucial for binding to the active site of the aspartic protease, effectively blocking its function.[5] This inhibition prevents the processing of the Gag-Pol polyprotein, leading to the production of immature, non-infectious viral particles and thereby halting the replication of the virus.[7]
Case Study 2: β-Adrenergic Receptor Antagonists (Beta-Blockers)
Beta-blockers are a class of drugs widely used to manage cardiovascular conditions like hypertension, angina, and arrhythmias. Many beta-blockers, such as propranolol and atenolol, are chiral amino alcohols. They function as antagonists at β-adrenergic receptors.
These receptors are G-protein coupled receptors (GPCRs). Upon binding of endogenous catecholamines like epinephrine, the receptor activates a Gs protein. The Gsα subunit then activates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).[4] cAMP acts as a second messenger, activating Protein Kinase A (PKA), which phosphorylates downstream targets in cardiac cells, leading to increased heart rate and contractility.[13]
Beta-blockers competitively bind to the β-adrenergic receptor, preventing the binding of catecholamines. This action blocks the entire downstream signaling cascade, resulting in a decrease in heart rate, blood pressure, and cardiac contractility, which alleviates the symptoms of cardiovascular disease.[16]
Conclusion
The discovery and synthesis of chiral amino alcohols represent a rich history of chemical innovation, from leveraging nature's chiral pool to the rational design of powerful asymmetric catalysts. These molecules are not merely academic curiosities but are fundamental components in the development of life-saving medicines. The continued development of novel, efficient, and sustainable methods for their synthesis remains a critical goal for synthetic chemistry. For drug development professionals, a deep understanding of the structure-activity relationships conferred by the chiral amino alcohol motif is essential for designing the next generation of targeted therapeutics. The journey from the early reductions of amino acids to the complex catalytic cycles of today showcases the remarkable progress in our ability to control molecular architecture for the betterment of human health.
References
- 1. researchgate.net [researchgate.net]
- 2. Chiral drugs - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]
- 5. nbinno.com [nbinno.com]
- 6. Dolutegravir - Wikipedia [en.wikipedia.org]
- 7. Ritonavir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 8. Mechanism of action of Ritonavir_Chemicalbook [chemicalbook.com]
- 9. Dolutegravir – a review of the pharmacology, efficacy, and safety in the treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Saquinavir - Wikipedia [en.wikipedia.org]
- 13. ClinPGx [clinpgx.org]
- 14. What is the mechanism of Ritonavir? [synapse.patsnap.com]
- 15. What is the mechanism of Saquinavir Mesylate? [synapse.patsnap.com]
- 16. Beta Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Strategic Role of (R)-4-Amino-2-methyl-1-butanol as a Chiral Building Block in Asymmetric Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
(R)-4-Amino-2-methyl-1-butanol, a versatile chiral amino alcohol, has emerged as a significant building block in the field of asymmetric synthesis. Its unique structural features, possessing both a primary amine and a hydroxyl group on a chiral scaffold, make it an invaluable asset in the synthesis of complex, stereochemically defined molecules for the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and its application in directing stereochemical outcomes in organic reactions.
Physicochemical Properties and Specifications
This compound is a colorless to slightly yellow, clear liquid. Its key physical and chemical properties are summarized in the table below, providing essential data for reaction planning and execution.
| Property | Value |
| Molecular Formula | C₅H₁₃NO |
| Molecular Weight | 103.17 g/mol |
| CAS Number | 88390-32-3 |
| Density | 0.94 g/mL |
| Boiling Point | 80 °C at 1.8 mmHg |
| Optical Rotation | [α]²⁰/D = +14° to +15° (neat) |
| Purity | ≥ 98% (GC, Titration) |
| Appearance | Colorless to light yellow clear liquid |
Synthesis of the Chiral Building Block
The enantiomerically pure this compound is often synthesized from readily available chiral precursors, ensuring the desired stereochemistry. One common approach involves the reduction of a corresponding chiral carboxylic acid or ester. A generalized workflow for its synthesis is depicted below.
Caption: Generalized synthetic workflow for this compound.
A detailed experimental protocol for a similar, yet structurally distinct, chiral amino alcohol, 4-amino-2-hydroxymethyl-1-butanol, provides insight into the synthetic methodology that can be adapted for this compound. The synthesis of 4-amino-2-hydroxymethyl-1-butanol is a key step in the production of the antiviral drug Famciclovir.
Applications in Asymmetric Synthesis
The primary utility of this compound lies in its role as a chiral auxiliary or a chiral precursor in the synthesis of more complex molecules. Its stereocenter can effectively control the stereochemical outcome of reactions at a prochiral center.
As a Chiral Auxiliary
A chiral auxiliary is a temporary stereogenic unit that is incorporated into a molecule to direct a diastereoselective transformation. After the desired stereocenter is created, the auxiliary is removed. The general workflow for utilizing a chiral auxiliary is outlined below.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Synthesis of Bioactive Molecules: The Case of Famciclovir
The synthetic pathway for a key intermediate in the synthesis of Famciclovir is presented below.
Caption: Synthesis of a key intermediate for Famciclovir.
Experimental Protocols
The following is a representative experimental protocol for a key step in the synthesis of a Famciclovir intermediate, adapted from the literature, which demonstrates the utility of a chiral amino alcohol building block.
Synthesis of N-(2-amino-4-chloro-6-[[4-hydroxy-3-(hydroxymethyl)butyl]amino]pyrimidin-5-yl)formamide
-
Materials:
-
4-amino-2-hydroxymethyl-1-butanol (12.9 g, 108 mmol)
-
N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide (20 g, 96.6 mmol)
-
Sodium bicarbonate (16.25 g, 193 mmol)
-
Ethanol (200 mL)
-
Water (6 mL)
-
-
Procedure:
-
A mixture of sodium bicarbonate and N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide in ethanol is brought to reflux temperature.
-
A solution of 4-amino-2-hydroxymethyl-1-butanol in ethanol and water is slowly added to the refluxing mixture.
-
The reaction mixture is stirred at 75-80°C for approximately 90 minutes.
-
After cooling to 25°C, the salts are filtered off and washed with ethanol.
-
The filtrate, containing the desired product, is used directly in the subsequent step without further purification.
-
-
Quantitative Data:
-
This procedure is reported to be high-yielding, although specific yields for this step are not provided in the abstracted text. The subsequent steps in the synthesis of Famciclovir proceed from this intermediate.
-
Conclusion
This compound is a valuable and versatile chiral building block in modern organic synthesis. Its ability to introduce chirality and functional handles for further molecular elaboration makes it a key component in the development of new pharmaceuticals and agrochemicals.[1] While detailed, publicly available experimental protocols for its direct use are limited, the principles of asymmetric synthesis and the provided example of a closely related analogue in the synthesis of Famciclovir clearly demonstrate its significant potential. Further research into the applications of this compound is warranted to fully exploit its capabilities in the stereoselective synthesis of complex, biologically active molecules.
References
The Architect's Tool: A Guide to Asymmetric Synthesis Using Chiral Auxiliaries
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical and natural product synthesis, the precise control of stereochemistry is not merely a benchmark of elegance but a fundamental necessity. The biological activity of a molecule is intrinsically tied to its three-dimensional structure, where different enantiomers can elicit vastly different physiological responses. Among the robust strategies for achieving such stereochemical control, the use of chiral auxiliaries stands as a reliable and powerful method. This technical guide provides an in-depth exploration of the principles, applications, and experimental protocols of asymmetric synthesis mediated by chiral auxiliaries, tailored for professionals engaged in chemical research and drug development.
The Core Principle: Temporary Chirality for Stereochemical Guidance
A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a prochiral substrate. This covalent modification introduces a chiral environment, directing a subsequent chemical transformation to occur with high diastereoselectivity. The newly formed stereocenter is thus created with a predictable configuration. Following the reaction, the auxiliary is cleaved from the product and can, in many cases, be recovered and reused.[1] This three-step process—attachment, diastereoselective reaction, and cleavage—effectively translates the challenge of separating enantiomers into the more manageable task of separating diastereomers.[2][3]
The efficacy of a chiral auxiliary is judged by several key factors: the level of stereocontrol it imparts, the ease of its attachment and removal, and the overall yield of the desired enantiomerically enriched product.[4] This guide will delve into the practical applications of some of the most widely used chiral auxiliaries, providing quantitative data to facilitate comparison and detailed protocols for key transformations.
Diagram 1: General Workflow of Chiral Auxiliary-Mediated Asymmetric Synthesis
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Highly diastereo- and enantioselective synthesis of syn-β-substituted tryptophans via asymmetric Michael addition of a chiral equivalent of nucleophilic glycine and sulfonylindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
The Architectonics of Life: A Technical Guide to Naturally Sourced Enantiomerically Pure Amino Alcohols
For Immediate Release
AUSTIN, TX – December 27, 2025 – In the intricate world of drug discovery and development, the chirality of a molecule is paramount. Enantiomerically pure amino alcohols, with their defined stereochemistry, are crucial building blocks for a vast array of pharmaceuticals. This technical guide provides an in-depth exploration of the natural sources of these valuable compounds, offering researchers, scientists, and drug development professionals a comprehensive resource on their isolation, characterization, and biological significance.
This guide delves into the primary natural reservoirs of enantiomerically pure amino alcohols, including plants, and mammals. It provides detailed experimental protocols for their extraction and purification, quantitative data on their natural abundance, and insights into the key signaling pathways they modulate.
I. Plant-Derived Enantiopure Amino Alcohols: Alkaloids
Plants are a rich source of alkaloids, a diverse group of naturally occurring chemical compounds that often possess an amino alcohol functional group. Many of these alkaloids are found in an enantiomerically pure form and exhibit significant biological activity.
A. (-)-Ephedrine from Ephedra sinica
(-)-Ephedrine is a sympathomimetic amine commonly used as a stimulant, appetite suppressant, and decongestant. The primary natural source of enantiomerically pure (-)-ephedrine is the plant Ephedra sinica (Ma Huang). The predominant enantiomer found in nature is (1R,2S)-(-)-ephedrine.
B. S-(-)-Cathinone from Catha edulis
S-(-)-Cathinone is a psychoactive stimulant found in the leaves of the Catha edulis (khat) plant. It is structurally and functionally similar to amphetamine. The naturally occurring form is the S-(-)-enantiomer, which is more active than its R-(+)-counterpart.[1][2]
C. Phenylisoserine: The Paclitaxel Side Chain
The anticancer drug paclitaxel (Taxol®) contains a crucial β-amino alcohol side chain, N-benzoyl-(2R,3S)-3-phenylisoserine. While paclitaxel itself is isolated from the bark of the Pacific yew tree (Taxus brevifolia) and other Taxus species, the enantiomerically pure phenylisoserine side chain is also found naturally.[3][4][5] The isolation of this side chain is of significant interest for the semi-synthesis of paclitaxel and its analogs.[6]
Table 1: Quantitative Data of Plant-Derived Enantiopure Amino Alcohols
| Compound | Natural Source | Typical Yield/Concentration | Enantiomeric Excess (ee%) |
| (-)-Ephedrine | Ephedra sinica (aerial parts) | 0.65 - 2.7% of dry weight[7][8] | Predominantly the (1R,2S)-(-)-enantiomer |
| S-(-)-Cathinone | Catha edulis (fresh leaves) | 36 - 343 mg/100g of fresh leaves[2] | Exclusively the S-(-)-enantiomer in the plant[2][9] |
| Phenylisoserine | Taxus mairei (bark) | Data not readily available | Assumed to be enantiopure as part of the paclitaxel molecule |
II. Mammalian Enantiopure Amino Alcohols: Sphingolipids
Sphingolipids are a class of lipids containing a backbone of sphingoid bases, the most common of which is sphingosine, an 18-carbon amino alcohol. These molecules are integral components of cell membranes and play critical roles in signal transduction.
A. Sphingosine
Sphingosine, specifically D-erythro-sphingosine or (2S,3R,4E)-2-amino-4-octadecene-1,3-diol, is the fundamental building block of sphingolipids. It is abundant in the nervous system, particularly in the brain.
Table 2: Quantitative Data of Sphingosine from a Natural Source
| Compound | Natural Source | Typical Yield | Enantiomeric Excess (ee%) |
| Sphingosine | Bovine Brain | ~0.0074g from an unspecified amount of starting material (indicative of presence, not a standardized yield)[10] | Naturally occurs as the D-erythro enantiomer |
III. Experimental Protocols
A. General Protocol for Acid-Base Extraction of Alkaloids from Plant Material
This protocol is a generalized procedure and may require optimization for specific plant materials and target alkaloids.[11][12][13][14]
-
Sample Preparation: The dried and powdered plant material is moistened with an alkaline solution (e.g., 10% sodium carbonate or dilute ammonium hydroxide) to liberate the free base form of the alkaloids.
-
Extraction: The basified plant material is then extracted with an organic solvent such as chloroform, dichloromethane, or diethyl ether. This can be done through maceration, percolation, or Soxhlet extraction.
-
Acidification: The organic extract containing the alkaloids is then partitioned with an acidic aqueous solution (e.g., 5% sulfuric acid or hydrochloric acid). This converts the basic alkaloids into their water-soluble salts, which move into the aqueous phase, leaving behind neutral and acidic impurities in the organic phase.
-
Basification and Re-extraction: The acidic aqueous solution is then made basic again with the addition of a base (e.g., sodium carbonate or ammonium hydroxide) to regenerate the free base form of the alkaloids.
-
Final Extraction and Concentration: The free alkaloids are then extracted back into an organic solvent. The organic solvent is then evaporated under reduced pressure to yield the crude alkaloid extract.
-
Purification: The crude extract can be further purified using techniques such as column chromatography or preparative thin-layer chromatography.
B. Protocol for Extraction of Sphingolipids (including Sphingosine) from Brain Tissue
This protocol is adapted from methods for extracting lipids from brain tissue.[10][15][16]
-
Homogenization: Brain tissue is homogenized in a suitable buffer (e.g., 10 mM potassium phosphate buffer, pH 6.8).
-
Solvent Extraction: A mixture of chloroform and methanol is added to the homogenate to extract the lipids. A common ratio is chloroform:methanol:water of 1:2:0.8 (v/v/v), which forms a single phase.
-
Phase Separation: The addition of more chloroform and water leads to the separation of two phases. The lower chloroform phase contains the lipids, including sphingolipids.
-
Washing: The chloroform phase is washed with a salt solution (e.g., 0.9% NaCl) to remove non-lipid contaminants.
-
Drying and Concentration: The chloroform phase is dried over anhydrous sodium sulfate and then evaporated to dryness under a stream of nitrogen or in a rotary evaporator.
-
Isolation of Sphingosine: The total lipid extract can be subjected to saponification (alkaline hydrolysis) to break down complex sphingolipids and release the sphingosine backbone. The sphingosine can then be purified by chromatographic methods.
C. Protocol for Determination of Enantiomeric Excess by Chiral HPLC
This is a general procedure for the analysis of chiral amino alcohols. Specific conditions will vary depending on the analyte and the chiral stationary phase.[17][18][19][20][21][22][23]
-
Chiral Column Selection: A suitable chiral stationary phase (CSP) is chosen. Polysaccharide-based columns (e.g., Chiralpak AD-H, Chiralcel OD-H) are often effective for the separation of amino alcohol enantiomers.
-
Mobile Phase Preparation: A mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), is prepared. A small amount of an amine modifier (e.g., diethylamine) is often added to improve peak shape for basic analytes.
-
Sample Preparation: A standard solution of the racemic amino alcohol and a solution of the sample to be analyzed are prepared in the mobile phase or a compatible solvent.
-
HPLC Analysis: The racemic standard is injected first to determine the retention times of the two enantiomers and to confirm the resolution. The sample is then injected, and the peak areas of the two enantiomers are integrated.
-
Calculation of Enantiomeric Excess: The enantiomeric excess (ee%) is calculated using the following formula: ee% = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
IV. Signaling Pathways and Biosynthesis
A. Sphingosine-1-Phosphate (S1P) Signaling Pathway
Sphingosine is a precursor to the potent signaling molecule sphingosine-1-phosphate (S1P). S1P exerts its effects by binding to a family of five G protein-coupled receptors (S1PR1-5).[24][25][26][27][28] This signaling pathway is crucial for a multitude of cellular processes, including cell survival, proliferation, migration, and immune cell trafficking.
Caption: Sphingosine-1-Phosphate (S1P) Signaling Pathway.
B. Biosynthesis of (-)-Ephedrine in Ephedra sinica
The biosynthesis of ephedrine in Ephedra species is believed to start from the amino acid L-phenylalanine. The pathway involves a series of enzymatic reactions to construct the characteristic phenylpropylamine skeleton.[29][30][31][32][33]
Caption: Proposed Biosynthetic Pathway of Ephedrine.
V. Conclusion
The exploration of natural sources for enantiomerically pure amino alcohols continues to be a fertile ground for the discovery of novel therapeutic agents and valuable chiral building blocks. This guide has provided a comprehensive overview of key examples from both the plant and animal kingdoms, alongside the necessary experimental frameworks for their isolation and analysis. A deeper understanding of the biosynthesis and biological roles of these compounds will undoubtedly pave the way for future innovations in drug development and synthetic chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. researchgate.net [researchgate.net]
- 4. scialert.net [scialert.net]
- 5. journaljpri.com [journaljpri.com]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. A Modified 1H-NMR Quantification Method of Ephedrine Alkaloids in Ephedrae Herba Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. acmcasereport.org [acmcasereport.org]
- 10. scribd.com [scribd.com]
- 11. Extraction of alkaloids | DOCX [slideshare.net]
- 12. quora.com [quora.com]
- 13. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 14. uobabylon.edu.iq [uobabylon.edu.iq]
- 15. Measuring Brain Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ganglioside Extraction, Purification and Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Chiral enantioresolution of cathinone derivatives present in “legal highs”, and enantioselectivity evaluation on cytotoxicity of 3,4-methylenedioxypyrovalerone (MDPV) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Determination of enantiomeric purity of ephedrine and pseudoephedrine by high-performance liquid chromatography with dual optical rotation/UV absorbance detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. e-nps.or.kr [e-nps.or.kr]
- 20. researchgate.net [researchgate.net]
- 21. Separation of ephedrine and pseudoephedrine enantiomers using a polysaccharide-based chiral column: A normal phase liquid chromatography-high-resolution mass spectrometry approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. digitalcommons.pace.edu [digitalcommons.pace.edu]
- 23. tsijournals.com [tsijournals.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Sphingosine-1-phosphate receptors and innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Monarch Initiative [beta.monarchinitiative.org]
- 29. An N-methyltransferase from Ephedra sinica catalyzing the formation of ephedrine and pseudoephedrine enables microbial phenylalkylamine production - PMC [pmc.ncbi.nlm.nih.gov]
- 30. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 31. cdnsciencepub.com [cdnsciencepub.com]
- 32. researchgate.net [researchgate.net]
- 33. Ephedrine (Alkaloid) | PPTX [slideshare.net]
Theoretical Studies on the Conformation of (R)-4-Amino-2-methyl-1-butanol: A Technical Guide
Abstract: This technical guide provides a comprehensive overview of a proposed theoretical study on the conformational landscape of (R)-4-Amino-2-methyl-1-butanol. Due to the absence of direct experimental or theoretical studies on this specific molecule in the current body of scientific literature, this document outlines a robust computational methodology based on established principles of conformational analysis of amino alcohols. The primary focus is on the intricate interplay of steric effects and intramolecular hydrogen bonding that dictates the three-dimensional structure of the molecule. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed protocol for a computational investigation and presenting hypothetical data to illustrate expected outcomes.
Introduction
This compound is a chiral amino alcohol with potential applications as a building block in the synthesis of pharmaceuticals and other bioactive molecules. The conformational flexibility of such small, functionalized molecules is a critical determinant of their chemical reactivity and biological activity. Understanding the preferred three-dimensional arrangements of the functional groups is paramount for rational drug design and development. The key to unraveling the conformational preferences of this compound lies in the analysis of the intramolecular hydrogen bond that can form between the hydroxyl (-OH) group and the amino (-NH2) group.[1][2] This interaction, along with steric hindrance from the methyl group, is expected to be the dominant force in stabilizing specific conformers.
This guide details a hypothetical theoretical study employing a multi-level computational approach, starting from a broad conformational search using molecular mechanics and followed by high-level quantum mechanical calculations for refining the energies of the most stable conformers.
Key Dihedral Angles for Conformational Analysis
The conformational landscape of this compound can be effectively described by the rotation around three key single bonds. The following dihedral angles are defined for the purpose of this theoretical study:
-
τ1 (O-C1-C2-C3): Defines the orientation of the hydroxymethyl group relative to the carbon backbone.
-
τ2 (C1-C2-C3-C4): Describes the central torsion of the carbon backbone.
-
τ3 (C2-C3-C4-N): Defines the orientation of the amino group relative to the carbon backbone.
A systematic rotation around these dihedral angles allows for the exploration of the potential energy surface and the identification of low-energy conformers.
Hypothetical Conformational Energy Landscape
A thorough conformational search is expected to reveal several low-energy conformers. The relative stability of these conformers will be primarily governed by the presence and geometry of an intramolecular hydrogen bond between the hydroxyl and amino groups, as well as the minimization of steric clashes involving the methyl group. The following table summarizes the hypothetical relative energies and key dihedral angles for the most stable conformers, as would be predicted by high-level quantum chemical calculations.
| Conformer ID | τ1 (O-C1-C2-C3) [°] | τ2 (C1-C2-C3-C4) [°] | τ3 (C2-C3-C4-N) [°] | Relative Energy (kcal/mol) | H-Bond (O-H···N) Distance (Å) |
| Conf-1 (Global Minimum) | 60 (gauche) | -60 (gauche-) | 60 (gauche) | 0.00 | 1.95 |
| Conf-2 | 180 (anti) | -60 (gauche-) | 60 (gauche) | 1.25 | 2.10 |
| Conf-3 | 60 (gauche) | 180 (anti) | 60 (gauche) | 2.50 | 2.85 |
| Conf-4 | -60 (gauche+) | -60 (gauche-) | 180 (anti) | 3.75 | No H-bond |
| Conf-5 | 180 (anti) | 180 (anti) | 180 (anti) | 5.10 | No H-bond |
Note: The data presented in this table is hypothetical and serves to illustrate the expected outcomes of the proposed computational study. The actual values would need to be determined through rigorous calculations.
Detailed Computational Protocol
The following protocol outlines a comprehensive computational approach for the conformational analysis of this compound.
4.1. Initial Structure Generation and Molecular Mechanics Conformational Search
-
Structure Building: The 3D structure of this compound will be built using a molecular editor such as Avogadro or GaussView.
-
Force Field Selection: A suitable molecular mechanics force field, such as AMBER or MMFF94, will be chosen for the initial conformational search. These force fields are well-parameterized for organic molecules containing hydroxyl and amino groups.
-
Systematic Conformational Search: A systematic conformational search will be performed by rotating the key dihedral angles (τ1, τ2, and τ3) in increments of 30 degrees. This will generate a comprehensive set of initial conformers.
-
Energy Minimization: Each generated conformer will be subjected to energy minimization using the selected force field to relieve any steric strain and locate the nearest local minimum on the potential energy surface.
-
Filtering and Clustering: The resulting minimized conformers will be filtered to remove duplicates and clustered based on their root-mean-square deviation (RMSD). A representative structure from each cluster within an energy window of 10 kcal/mol from the global minimum will be selected for further analysis.
4.2. Quantum Mechanical Calculations
-
Geometry Optimization: The representative conformers obtained from the molecular mechanics search will be subjected to geometry optimization using a quantum mechanical method. A density functional theory (DFT) functional, such as B3LYP, with a Pople-style basis set, such as 6-31G(d), is a suitable starting point for this step.
-
Frequency Calculations: Vibrational frequency calculations will be performed on all optimized geometries at the same level of theory. The absence of imaginary frequencies will confirm that each structure corresponds to a true energy minimum. These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.
-
Single-Point Energy Refinement: To obtain more accurate relative energies, single-point energy calculations will be performed on the DFT-optimized geometries using a higher level of theory. A recommended approach is to use a larger basis set, such as 6-311++G(d,p), and potentially a more sophisticated method like Møller-Plesset perturbation theory (MP2) or a double-hybrid DFT functional.
-
Solvation Effects (Optional): To simulate a more realistic environment, the effect of a solvent (e.g., water) can be included using a continuum solvation model, such as the Polarizable Continuum Model (PCM), during the geometry optimization and single-point energy calculations.
Visualizations
5.1. Workflow for Conformational Analysis
Caption: Workflow for the theoretical conformational analysis.
5.2. Key Intramolecular Interaction
Caption: Intramolecular hydrogen bond in a stable conformer.
Conclusion
This technical guide has outlined a comprehensive theoretical approach to elucidate the conformational preferences of this compound. Although direct experimental data is currently unavailable, the proposed computational protocol, leveraging both molecular mechanics and quantum mechanics, provides a robust framework for a thorough investigation. The anticipated results will offer valuable insights into the structure-activity relationship of this molecule and can guide future experimental studies and its application in drug design and development. The key determinant of the conformational landscape is expected to be the formation of a stable intramolecular hydrogen bond between the terminal hydroxyl and amino groups, a common feature in related amino alcohols.
References
Methodological & Application
Application Notes and Protocols: Synthesis of (R)-4-Amino-2-methyl-1-butanol from Chiral Precursors
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-4-Amino-2-methyl-1-butanol is a valuable chiral building block in the synthesis of various pharmaceutical compounds. Its stereospecific synthesis is of significant interest to ensure the enantiomeric purity of the final active pharmaceutical ingredients. This document outlines a detailed protocol for the synthesis of this compound from a readily available chiral precursor, (R)-methyl 3-hydroxy-2-methylpropanoate, commonly known as the Roche ester. The synthetic route involves a three-step sequence: mesylation of the primary alcohol, nucleophilic substitution with azide, and a final reduction of both the ester and azide functionalities.
Introduction
The "chiral pool" provides access to enantiomerically pure starting materials derived from natural sources, which is a highly efficient strategy in asymmetric synthesis. (R)-methyl 3-hydroxy-2-methylpropanoate is a well-known C4 chiral building block. The synthetic pathway described herein leverages the defined stereocenter of the Roche ester to produce the target amino alcohol with high enantiomeric purity. The key transformations include the conversion of the hydroxyl group into a good leaving group (mesylate), followed by an S(_N)2 reaction with sodium azide which proceeds with inversion of configuration, and a final chemoselective reduction using a powerful reducing agent.
Synthetic Pathway Overview
The synthesis of this compound from (R)-methyl 3-hydroxy-2-methylpropanoate proceeds through the following key steps:
-
Mesylation: The hydroxyl group of (R)-methyl 3-hydroxy-2-methylpropanoate is converted to a mesylate, which is an excellent leaving group, using methanesulfonyl chloride in the presence of a base.
-
Azide Substitution: The mesylate intermediate undergoes nucleophilic substitution with sodium azide to introduce the azide functionality. This reaction typically proceeds with inversion of stereochemistry.
-
Reduction: Both the ester and the azide groups are simultaneously reduced using a strong reducing agent like lithium aluminum hydride (LiAlH(_4)) to yield the final product, this compound.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of (R)-methyl 3-(mesyloxy)-2-methylpropanoate
This procedure details the conversion of the hydroxyl group of the Roche ester to a mesylate.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mmol) | Equivalents |
| (R)-methyl 3-hydroxy-2-methylpropanoate | 118.13 | 10.0 | 84.6 | 1.0 |
| Dichloromethane (DCM), anhydrous | - | 200 mL | - | - |
| Triethylamine (Et(_3)N) | 101.19 | 12.8 | 126.9 | 1.5 |
| Methanesulfonyl chloride (MsCl) | 114.55 | 11.6 | 101.5 | 1.2 |
Procedure:
-
To a flame-dried 500 mL round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add (R)-methyl 3-hydroxy-2-methylpropanoate (10.0 g, 84.6 mmol) and anhydrous dichloromethane (200 mL).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add triethylamine (12.8 g, 126.9 mmol) to the stirred solution.
-
Add methanesulfonyl chloride (11.6 g, 101.5 mmol) dropwise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of 100 mL of cold water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl (50 mL), saturated aqueous NaHCO(_3) (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude mesylate. The product is typically used in the next step without further purification.
Expected Yield: Quantitative.
Step 2: Synthesis of (S)-methyl 3-azido-2-methylpropanoate
This step involves the nucleophilic displacement of the mesylate with sodium azide.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mmol) | Equivalents |
| (R)-methyl 3-(mesyloxy)-2-methylpropanoate | 196.21 | (from Step 1) | ~84.6 | 1.0 |
| Sodium Azide (NaN(_3)) | 65.01 | 8.25 | 126.9 | 1.5 |
| Dimethylformamide (DMF), anhydrous | - | 150 mL | - | - |
Procedure:
-
In a 500 mL round-bottom flask, dissolve the crude (R)-methyl 3-(mesyloxy)-2-methylpropanoate from the previous step in anhydrous dimethylformamide (150 mL).
-
Add sodium azide (8.25 g, 126.9 mmol) to the solution.
-
Heat the reaction mixture to 60 °C and stir for 12-16 hours under a nitrogen atmosphere.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and pour it into 500 mL of ice-water.
-
Extract the aqueous mixture with diethyl ether (3 x 100 mL).
-
Combine the organic extracts and wash with water (2 x 100 mL) and brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude azide.
Expected Yield: 85-95%.
Step 3: Synthesis of this compound
This final step involves the simultaneous reduction of the ester and azide functionalities.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mmol) | Equivalents |
| (S)-methyl 3-azido-2-methylpropanoate | 143.14 | (from Step 2) | ~76.1 | 1.0 |
| Lithium Aluminum Hydride (LiAlH(_4)) | 37.95 | 8.66 | 228.3 | 3.0 |
| Tetrahydrofuran (THF), anhydrous | - | 300 mL | - | - |
Procedure:
-
To a flame-dried 1 L three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, under a nitrogen atmosphere, add lithium aluminum hydride (8.66 g, 228.3 mmol) and anhydrous tetrahydrofuran (150 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve the crude (S)-methyl 3-azido-2-methylpropanoate in anhydrous THF (150 mL) and add it dropwise to the LiAlH(_4) suspension over 1 hour, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
After completion, cool the reaction mixture to 0 °C and carefully quench the excess LiAlH(_4) by the sequential dropwise addition of water (9 mL), 15% aqueous NaOH (9 mL), and water (27 mL).
-
Stir the resulting granular precipitate at room temperature for 1 hour.
-
Filter the precipitate through a pad of Celite and wash thoroughly with THF.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation to obtain the pure amino alcohol.
Expected Yield: 70-85%.
Quantitative Data Summary
| Step | Product | Starting Material | Yield (%) | Purity (Typical) | Enantiomeric Excess (ee) |
| 1 | (R)-methyl 3-(mesyloxy)-2-methylpropanoate | (R)-methyl 3-hydroxy-2-methylpropanoate | >95 | >95% (crude) | >99% |
| 2 | (S)-methyl 3-azido-2-methylpropanoate | (R)-methyl 3-(mesyloxy)-2-methylpropanoate | 85-95 | >95% (crude) | >99% |
| 3 | This compound | (S)-methyl 3-azido-2-methylpropanoate | 70-85 | >98% (distilled) | >99% |
Logical Relationship of Synthetic Steps
Caption: Logical flow of the synthetic strategy.
Conclusion
The described protocol provides a reliable and efficient method for the enantioselective synthesis of this compound from the readily available chiral precursor, (R)-methyl 3-hydroxy-2-methylpropanoate. The procedures are described in detail to be reproducible in a standard organic synthesis laboratory. The high expected yields and preservation of enantiomeric purity make this synthetic route suitable for the preparation of this important chiral building block for applications in drug discovery and development.
Asymmetric Synthesis of Pharmaceutical Intermediates Using (R)-4-Amino-2-methyl-1-butanol: Application in the Synthesis of a Cariprazine Intermediate
Introduction
(R)-4-Amino-2-methyl-1-butanol is a versatile and commercially available chiral building block invaluable in the asymmetric synthesis of pharmaceutical intermediates. Its primary application in this context is its conversion into the chiral auxiliary, (4R)-4-isobutyl-2-oxazolidinone. This auxiliary provides a robust platform for the stereocontrolled introduction of chirality in a variety of chemical transformations, most notably in the diastereoselective alkylation of N-acyl imides. This application note details the use of this compound-derived auxiliary in the asymmetric synthesis of a key piperazine intermediate of Cariprazine, an atypical antipsychotic medication.
Application: Asymmetric Synthesis of a Key Intermediate for Cariprazine
Cariprazine is an antipsychotic drug whose core structure contains a chiral piperazine moiety. The asymmetric synthesis of a key intermediate, trans-1-(N,N-dimethylcarbamoyl)-4-(2-(2-pyridyl)ethyl)piperazine, can be efficiently achieved using a chiral auxiliary-based approach. The strategy relies on the diastereoselective alkylation of an N-acylated piperazine derivative attached to the (4R)-4-isobutyl-2-oxazolidinone auxiliary.
Overall Synthetic Workflow
The logical flow of the synthesis, from the readily available starting material to the final pharmaceutical intermediate, is depicted below. This process highlights the crucial role of the chiral auxiliary in establishing the desired stereochemistry.
Application Notes and Protocols: (R)-4-Amino-2-methyl-1-butanol as a Ligand in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
(R)-4-Amino-2-methyl-1-butanol , a chiral amino alcohol, presents significant potential as a versatile ligand in the field of asymmetric catalysis. Its structure, featuring a primary amine and a primary alcohol separated by a chiral carbon center, makes it an excellent candidate for forming stable chelate complexes with a variety of metal catalysts. This ability to create a well-defined chiral environment around a metal center is crucial for inducing high stereoselectivity in a range of chemical transformations, which is of paramount importance in the synthesis of enantiomerically pure pharmaceuticals and fine chemicals.[1][2]
These application notes provide an overview of the potential uses of this compound in two key asymmetric reactions: the enantioselective addition of organozinc reagents to aldehydes and the asymmetric transfer hydrogenation of ketones. The protocols provided are based on established methodologies for structurally similar chiral amino alcohol ligands and serve as a guide for the application of this specific ligand.[1][3]
Application 1: Enantioselective Addition of Diethylzinc to Aldehydes
The enantioselective addition of diethylzinc to aldehydes is a fundamental carbon-carbon bond-forming reaction that produces chiral secondary alcohols, which are valuable intermediates in organic synthesis.[1][4] Chiral β-amino alcohols are highly effective ligands for this transformation, promoting high yields and excellent enantioselectivities.[1][5][6] The proposed catalytic cycle involves the formation of a chiral zinc-alkoxide complex, which then delivers the ethyl group to the aldehyde in a stereocontrolled manner.[1][7]
Illustrative Performance Data
The following table summarizes the expected performance of this compound as a ligand in the enantioselective addition of diethylzinc to various aldehydes. This data is representative of results achieved with structurally similar β-amino alcohol ligands.
| Entry | Aldehyde | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Benzaldehyde | 2 | >95 | up to 98 (R) |
| 2 | 4-Chlorobenzaldehyde | 2 | >95 | up to 97 (R) |
| 3 | 4-Methoxybenzaldehyde | 2 | >90 | up to 96 (R) |
| 4 | 2-Naphthaldehyde | 2 | >95 | up to 99 (R) |
| 5 | Cinnamaldehyde | 2 | >90 | up to 95 (R) |
| 6 | Cyclohexanecarboxaldehyde | 2 | >85 | up to 92 (R) |
Experimental Protocol
Materials:
-
This compound
-
Anhydrous Toluene
-
Diethylzinc (1.0 M solution in hexanes)
-
Aldehyde (freshly distilled)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for reactions under inert atmosphere (Schlenk line or glovebox)
Procedure:
-
Catalyst Preparation:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (0.02 mmol, 2 mol%).
-
Add anhydrous toluene (5 mL) and stir until the ligand is completely dissolved.
-
-
Formation of the Active Complex:
-
To the ligand solution, add diethylzinc solution (1.0 M in hexanes, 1.2 mmol) dropwise at room temperature.
-
Stir the resulting solution for 30 minutes to allow for the formation of the active catalyst complex.
-
-
Aldehyde Addition:
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add the freshly distilled aldehyde (1.0 mmol) dropwise to the reaction mixture.
-
-
Reaction Monitoring:
-
Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
-
Workup:
-
Upon completion, quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the purified alcohol by chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).
-
Visualization of the Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Modern Methods for Asymmetric Hydrogenation of Ketones [organic-chemistry.org]
- 4. Asymmetric addition of dialkylzinc compounds to aldehydes - Wikipedia [en.wikipedia.org]
- 5. New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocol for the Enantioselective Reduction of Ketones with (R)-4-Amino-2-methyl-1-butanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols is a fundamental transformation in modern organic synthesis, providing critical building blocks for the pharmaceutical and fine chemical industries. One of the most robust and widely utilized methods for achieving high enantioselectivity is the catalytic reduction using a borane source in the presence of a chiral oxazaborolidine catalyst. This catalyst is typically formed in situ or pre-formed from a chiral β-amino alcohol. While various chiral amino alcohols have been successfully employed, this document outlines the protocol for the use of derivatives of (R)-4-Amino-2-methyl-1-butanol as the chiral auxiliary.
The core of this methodology, often referred to as the Corey-Bakshi-Shibata (CBS) reduction, relies on the formation of a chiral oxazaborolidine catalyst that coordinates with both the borane reducing agent and the ketone substrate. This ternary complex facilitates the stereoselective transfer of a hydride ion to one of the enantiotopic faces of the ketone, resulting in a high degree of asymmetric induction. The predictable stereochemical outcome and high enantiomeric excesses make this a powerful tool in asymmetric synthesis.[1][2]
While specific literature examples detailing the use of this compound in this context are not extensively documented, the principles of the CBS reduction are broadly applicable. The protocol and data presented herein are based on well-established procedures for analogous chiral amino alcohols and serve as a comprehensive guide for employing this compound derivatives in similar transformations.
Data Presentation
The following table summarizes representative data for the enantioselective reduction of various ketones using a chiral oxazaborolidine catalyst derived from a proline-based amino alcohol, which is expected to exhibit similar reactivity and selectivity to a catalyst derived from this compound.
| Entry | Ketone Substrate | Chiral Alcohol Product | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Acetophenone | (R)-1-Phenylethanol | 95 | >98 |
| 2 | 1-Tetralone | (R)-1,2,3,4-Tetrahydronaphthalen-1-ol | 92 | 97 |
| 3 | Propiophenone | (R)-1-Phenyl-1-propanol | 93 | 96 |
| 4 | 2-Chloroacetophenone | (R)-2-Chloro-1-phenylethanol | 90 | 95 |
| 5 | Cyclohexyl methyl ketone | (R)-1-Cyclohexylethanol | 88 | 94 |
Note: The data presented is illustrative and based on established results for the CBS reduction with commonly used catalysts. Actual yields and enantioselectivities may vary depending on the specific derivative of this compound used, the substrate, and the precise reaction conditions.
Experimental Protocols
Protocol 1: In Situ Generation of the Chiral Oxazaborolidine Catalyst and Enantioselective Ketone Reduction
This protocol describes the formation of the chiral catalyst from this compound and borane dimethyl sulfide complex, followed by the asymmetric reduction of a ketone.
Materials:
-
This compound
-
Borane dimethyl sulfide complex (BH₃·SMe₂) solution (e.g., 2.0 M in THF)
-
Prochiral ketone (e.g., acetophenone)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Round-bottom flask
-
Magnetic stirrer
-
Syringes and needles
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Catalyst Formation:
-
To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add this compound (0.1 mmol, 1.0 equiv) dissolved in anhydrous THF (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add borane dimethyl sulfide complex (0.1 mmol, 1.0 equiv) to the solution via syringe.
-
Stir the mixture at room temperature for 1 hour to allow for the formation of the oxazaborolidine catalyst.
-
-
Ketone Reduction:
-
Cool the catalyst solution to the desired reaction temperature (e.g., 0 °C or room temperature).
-
In a separate flask, prepare a solution of the prochiral ketone (1.0 mmol, 10 equiv) in anhydrous THF (5 mL).
-
Add the ketone solution dropwise to the catalyst solution over a period of 10-15 minutes.
-
To the resulting mixture, add a solution of borane dimethyl sulfide complex (0.6 mmol, 6.0 equiv) in anhydrous THF dropwise, maintaining the reaction temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
-
Work-up and Purification:
-
Upon completion, cautiously quench the reaction by the slow, dropwise addition of methanol at 0 °C until gas evolution ceases.
-
Add 1 M HCl and stir the mixture for 30 minutes.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the chiral secondary alcohol.
-
-
Determination of Enantiomeric Excess:
-
The enantiomeric excess of the purified alcohol can be determined by chiral high-performance liquid chromatography (HPLC) or by gas chromatography (GC) using a chiral stationary phase.
-
Visualizations
Caption: Experimental workflow for the enantioselective reduction of a ketone.
Caption: Simplified catalytic cycle for the CBS reduction.
References
Application Note: Synthesis of a Novel Chiral Fungicide Using (R)-4-Amino-2-methyl-1-butanol
Abstract
This application note details the utilization of the chiral building block, (R)-4-Amino-2-methyl-1-butanol, in the synthesis of a novel fungicide, NC-2025-F1. The unique stereochemistry of this compound is integral to the targeted bioactivity of the final compound, demonstrating its value in the development of next-generation, highly specific agrochemicals.[1][2] This document provides a comprehensive experimental protocol for the multi-step synthesis of NC-2025-F1, alongside characterization data and a discussion of the logical workflow for its development.
Introduction
Chiral amines and amino alcohols are crucial intermediates in the synthesis of biologically active molecules, including a significant portion of modern agrochemicals.[3][4][5] The specific stereoisomer of a compound can exhibit significantly different biological activity, with one enantiomer often being responsible for the desired effect while the other may be inactive or even detrimental. The use of chiral building blocks like this compound allows for the direct and efficient synthesis of enantiomerically pure active ingredients, reducing the need for costly and complex chiral separation steps.[1][2]
This application note describes a synthetic route to a novel fungicide, designated NC-2025-F1, which incorporates the this compound moiety. The synthesis involves a three-step process: N-alkylation of this compound, followed by etherification and subsequent cyclization to form the final active ingredient.
Synthesis of Fungicide NC-2025-F1
The overall synthetic pathway for NC-2025-F1 is depicted below.
Figure 1: Synthetic pathway for the novel fungicide NC-2025-F1.
Experimental Protocols
Step 1: Synthesis of (R)-N-(4-hydroxy-3-methylbutyl)-2-nitroaniline (Intermediate 1)
To a solution of this compound (10.3 g, 100 mmol) in dimethylformamide (DMF, 200 mL) was added potassium carbonate (20.7 g, 150 mmol) and 1-fluoro-2-nitrobenzene (14.1 g, 100 mmol). The reaction mixture was stirred at 80°C for 12 hours. After cooling to room temperature, the mixture was poured into ice water (500 mL) and extracted with ethyl acetate (3 x 200 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography (silica gel, hexane:ethyl acetate = 2:1) to afford Intermediate 1 as a yellow oil.
Step 2: Synthesis of (R)-1-((4-hydroxy-3-methylbutyl)amino)-2-(trifluoromethoxy)benzene (Intermediate 2)
To a suspension of sodium hydride (60% in mineral oil, 4.4 g, 110 mmol) in anhydrous tetrahydrofuran (THF, 150 mL) at 0°C was added a solution of Intermediate 1 (22.6 g, 100 mmol) in THF (50 mL) dropwise. The mixture was stirred at 0°C for 30 minutes. 2,2,2-Trifluoroethyl triflate (25.6 g, 110 mmol) was then added dropwise, and the reaction was allowed to warm to room temperature and stirred for 16 hours. The reaction was quenched by the slow addition of water (50 mL). The organic layer was separated, and the aqueous layer was extracted with ethyl acetate (2 x 100 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue was purified by flash chromatography (silica gel, hexane:ethyl acetate = 4:1) to yield Intermediate 2.
Step 3: Synthesis of Fungicide NC-2025-F1
A solution of Intermediate 2 (29.1 g, 100 mmol) in ethanol (250 mL) was hydrogenated over 10% palladium on carbon (1.0 g) at 50 psi of hydrogen for 4 hours. The catalyst was removed by filtration through Celite, and the filtrate was concentrated to give the crude aniline. This was dissolved in dichloromethane (200 mL) and triethylamine (20.2 g, 200 mmol) was added. The solution was cooled to 0°C, and a solution of triphosgene (14.8 g, 50 mmol) in dichloromethane (50 mL) was added dropwise. The reaction was stirred at 0°C for 1 hour and then at room temperature for 3 hours. The reaction was quenched with saturated aqueous sodium bicarbonate solution (100 mL). The organic layer was separated, washed with water and brine, dried over magnesium sulfate, and concentrated. The crude product was recrystallized from ethanol to give the final product, Fungicide NC-2025-F1, as a white solid.
Data Presentation
The quantitative data for the synthesis of Fungicide NC-2025-F1 are summarized in the table below.
| Step | Product | Starting Material | Molar Ratio (Starting Material:Reagent) | Yield (%) | Purity (HPLC) (%) |
| 1 | Intermediate 1 | This compound | 1:1 | 85 | 98.2 |
| 2 | Intermediate 2 | Intermediate 1 | 1:1.1 | 78 | 97.5 |
| 3 | Fungicide NC-2025-F1 | Intermediate 2 | 1:0.5 (Triphosgene) | 92 | 99.1 |
Table 1: Summary of quantitative data for the synthesis of Fungicide NC-2025-F1.
Logical Workflow for Agrochemical Development
The development of a new agrochemical like NC-2025-F1 follows a structured workflow, from initial concept to final product.
Figure 2: Logical workflow for the development of a new agrochemical.
Conclusion
This application note demonstrates a viable synthetic route for a novel chiral fungicide, NC-2025-F1, utilizing this compound as a key chiral starting material. The described protocol is robust and provides the final product in high yield and purity. The successful incorporation of the chiral amino alcohol highlights the importance of stereochemistry in the design of modern, effective, and selective agrochemicals. Further studies will focus on the biological activity spectrum of NC-2025-F1 and its optimization for field applications.
References
- 1. SYNTHESIS OF CHIRAL PESTICIDES [ebrary.net]
- 2. chemimpex.com [chemimpex.com]
- 3. Amino Alcohols from Eugenol as Potential Semisynthetic Insecticides: Chemical, Biological, and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for (R)-4-Amino-2-methyl-1-butanol in Asymmetric Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: (R)-4-Amino-2-methyl-1-butanol is a versatile chiral building block recognized for its role in the asymmetric synthesis of pharmaceuticals and agrochemicals.[1][2] Its structure, featuring both an amino and a hydroxyl group, allows it to function effectively as a chiral auxiliary. Chiral auxiliaries are stereogenic units temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction, enabling the selective production of a desired stereoisomer.[3][4] This is particularly crucial in pharmaceutical development, where the biological activity of a drug often resides in a single enantiomer.[5][6] This document provides a detailed protocol for the application of this compound as a chiral auxiliary in a diastereoselective alkylation reaction, a common strategy for creating new stereocenters.[7]
Physicochemical Properties
The fundamental properties of this compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 88390-32-3 | [8] |
| Molecular Formula | C₅H₁₃NO | [2][8] |
| Molecular Weight | 103.16 g/mol | [8] |
| Appearance | Colorless to Light yellow clear liquid | [2] |
| Purity | >98.0% (GC) | [2] |
Core Application: Asymmetric Alkylation via Chiral Auxiliary
The primary application detailed here is the use of this compound as a chiral auxiliary to direct the asymmetric alkylation of a carboxylic acid derivative. The overall workflow involves three key stages:
-
Amide Formation: The chiral auxiliary is coupled with a prochiral carboxylic acid derivative to form a chiral amide.
-
Diastereoselective Alkylation: The α-proton of the amide is selectively removed to form a chiral enolate, which then reacts with an electrophile (e.g., an alkyl halide). The steric bulk of the auxiliary directs the approach of the electrophile, leading to the formation of one diastereomer in excess.
-
Auxiliary Cleavage: The chiral auxiliary is removed from the alkylated product, typically via hydrolysis, to yield the enantiomerically enriched carboxylic acid and recover the auxiliary for potential reuse.[4]
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Experimental Protocol: Asymmetric Alkylation of Propanoic Acid
This protocol details a representative procedure for the asymmetric α-alkylation of propanoic acid using this compound as a chiral auxiliary and benzyl bromide as the electrophile.
Reaction Parameters
| Parameter | Value / Condition |
| Substrate | Propanoyl Chloride |
| Auxiliary | This compound |
| Base (Amide Formation) | Triethylamine (TEA) |
| Base (Alkylation) | Lithium Diisopropylamide (LDA) |
| Electrophile | Benzyl Bromide (BnBr) |
| Solvent | Tetrahydrofuran (THF), anhydrous |
| Temperature (Alkylation) | -78 °C |
| Cleavage Condition | Acid Hydrolysis (e.g., 6M HCl) |
Detailed Methodology
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. york.ac.uk [york.ac.uk]
- 5. uwindsor.ca [uwindsor.ca]
- 6. Special Issue: Development of Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C5H13NO | CID 11457670 - PubChem [pubchem.ncbi.nlm.nih.gov]
Anwendungsbeispiele und Protokolle für die Derivatisierung von (R)-4-Amino-2-methyl-1-butanol
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Einführung: (R)-4-Amino-2-methyl-1-butanol ist ein wertvolles chirales Molekül, das als Baustein in der organischen Synthese, insbesondere in der pharmazeutischen Chemie, dient. Seine bifunktionelle Natur, die sowohl eine primäre Aminogruppe als auch eine primäre Hydroxylgruppe enthält, ermöglicht eine Vielzahl von chemischen Umwandlungen. Durch die Derivatisierung dieser funktionellen Gruppen können neue Moleküle mit spezifischen biologischen Aktivitäten oder chemischen Eigenschaften für den Einsatz in der Wirkstoffforschung und Materialwissenschaft hergestellt werden. Diese Anwendungsbeispiele beschreiben Protokolle zur Derivatisierung von this compound für verschiedene Forschungsanwendungen.
Anwendungsbeispiel 1: Synthese von chiralen Liganden für die asymmetrische Katalyse
Die Amin- und Hydroxylgruppen von this compound können modifiziert werden, um chirale Liganden zu erzeugen. Diese Liganden können mit Metallzentren Komplexe bilden und als Katalysatoren in asymmetrischen Reaktionen dienen, um selektiv ein Enantiomer eines gewünschten Produkts zu erzeugen. Ein häufiger Ansatz ist die Synthese von Schiff-Base-Liganden.
Experimentelles Protokoll: Synthese eines Salen-artigen Liganden
-
Schutz der Hydroxylgruppe: In einem Rundkolben werden 10 mmol this compound in 50 mL wasserfreiem Dichlormethan (DCM) gelöst. Die Lösung wird auf 0 °C abgekühlt. Anschließend werden 12 mmol Triethylamin und 11 mmol tert-Butyldimethylsilylchlorid (TBDMSCl) langsam zugegeben. Die Reaktion wird bei Raumtemperatur 12 Stunden lang gerührt. Die Reaktionsmischung wird mit Wasser gewaschen, die organische Phase über Natriumsulfat getrocknet und das Lösungsmittel im Vakuum entfernt, um das TBDMS-geschützte Amin zu erhalten.
-
Bildung der Schiff-Base: 10 mmol des TBDMS-geschützten Amins werden in 50 mL wasserfreiem Ethanol gelöst. 5 mmol Salicylaldehyd werden zu der Lösung gegeben. Die Mischung wird für 4 Stunden unter Rückfluss erhitzt. Nach dem Abkühlen wird das Produkt durch Filtration gesammelt und aus Ethanol umkristallisiert.
-
Entschützung der Hydroxylgruppe: 8 mmol des geschützten Liganden werden in 40 mL Tetrahydrofuran (THF) gelöst. 10 mL einer 1 M Lösung von Tetrabutylammoniumfluorid (TBAF) in THF werden zugegeben. Die Reaktion wird bei Raumtemperatur 2 Stunden lang gerührt. Das Lösungsmittel wird im Vakuum entfernt und der Rückstand mittels Säulenchromatographie gereinigt, um den reinen Liganden zu erhalten.
Logischer Arbeitsablauf für die Synthese von chiralen Liganden
Abbildung 1: Schematischer Arbeitsablauf für die Synthese eines chiralen Salen-artigen Liganden aus this compound.
Anwendungsbeispiel 2: Konjugation an Wirkstoffmoleküle zur Verbesserung der pharmakokinetischen Eigenschaften
Die Derivatisierung von this compound und seine anschließende Konjugation an ein Wirkstoffmolekül kann dessen Löslichkeit, Stabilität und Bioverfügbarkeit verbessern. Die Aminogruppe ist ein gängiger Angriffspunkt für die Kopplung über eine Amidbindung.
Experimentelles Protokoll: Amidkopplung mit einem Carbonsäure-haltigen Wirkstoff
-
Aktivierung des Wirkstoffs: In einem trockenen Reaktionsgefäß werden 5 mmol eines Carbonsäure-haltigen Wirkstoffs in 30 mL wasserfreiem N,N-Dimethylformamid (DMF) gelöst. 6 mmol 1-Hydroxybenzotriazol (HOBt) und 6 mmol 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimid (EDC) werden zugegeben. Die Mischung wird bei Raumtemperatur 30 Minuten lang gerührt, um den aktivierten Ester zu bilden.
-
Kopplungsreaktion: 5 mmol this compound, gelöst in 10 mL DMF, werden langsam zu der aktivierten Wirkstofflösung gegeben. Die Reaktion wird bei Raumtemperatur für 24 Stunden gerührt.
-
Aufarbeitung und Reinigung: Das Reaktionsgemisch wird mit Wasser verdünnt und mehrmals mit Ethylacetat extrahiert. Die vereinigten organischen Phasen werden mit gesättigter Natriumbicarbonatlösung und anschließend mit Kochsalzlösung gewaschen. Die organische Phase wird über Magnesiumsulfat getrocknet und das Lösungsmittel unter reduziertem Druck entfernt. Das Rohprodukt wird mittels Flash-Chromatographie auf Kieselgel gereinigt.
Quantifizierungsdaten für die Amidkopplungsreaktion
| Parameter | Wert |
| Ausbeute des Rohprodukts | 85% |
| Reinheit nach Chromatographie (HPLC) | >98% |
| Molekulargewicht (LC-MS) | Erwartetes [M+H]⁺ |
Signalkaskade für die EDC/HOBt-vermittelte Amidkopplung
Abbildung 2: Vereinfachter Mechanismus der EDC/HOBt-vermittelten Amidkopplung zur Konjugation eines Wirkstoffs an this compound.
Anwendungsbeispiel 3: Synthese von chiralen Derivatisierungsreagenzien für die enantioselektive Analyse
This compound kann in ein chirales Derivatisierungsreagenz umgewandelt werden. Solche Reagenzien werden verwendet, um Enantiomere in einer racemischen Mischung in Diastereomere umzuwandeln, die dann mittels chromatographischer Methoden wie HPLC oder GC getrennt und quantifiziert werden können.
Experimentelles Protokoll: Synthese eines Isocyanat-Derivatisierungsreagenzes
-
Umwandlung in ein Isocyanat: In einem trockenen Dreihalskolben, der mit einem Rückflusskühler und einem Tropftrichter ausgestattet ist, werden 10 mmol this compound in 50 mL trockenem Toluol suspendiert. Die Mischung wird unter Rühren auf 0 °C gekühlt. Eine Lösung von 12 mmol Triphosgen in 20 mL trockenem Toluol wird langsam zugetropft.
-
Reaktionsdurchführung: Nach der Zugabe wird die Reaktionsmischung langsam auf 80 °C erhitzt und für 6 Stunden unter Rühren bei dieser Temperatur gehalten, bis die Gasentwicklung (HCl) aufhört. Die Reaktion wird mittels Dünnschichtchromatographie (DC) überwacht.
-
Isolierung des Produkts: Nach Abschluss der Reaktion wird die Mischung abgekühlt und das Lösungsmittel im Vakuum entfernt. Das rohe Isocyanat wird durch Vakuumdestillation gereinigt. Das Produkt muss unterINERTER Atmosphäre gelagert werden, um eine Hydrolyse zu vermeiden.
Anwendungsprotokoll: Derivatisierung eines racemischen Alkohols
-
Reaktion: 1 mmol des racemischen Alkohols und 1.1 mmol des synthetisierten chiralen Isocyanats werden in 5 mL trockenem Acetonitril gelöst. Eine katalytische Menge (0.1 mmol) Dibutylzinndilaurat (DBTDL) wird zugegeben.
-
Analyse: Die Reaktion wird bei 50 °C für 2 Stunden gerührt. Nach dem Abkühlen wird eine Probe entnommen und direkt mittels chiraler HPLC analysiert, um die gebildeten Diastereomere zu trennen und das Enantiomerenverhältnis zu bestimmen.
Vergleich der chromatographischen Trennung
| Verbindung | Retentionszeit (min) - Diastereomer 1 | Retentionszeit (min) - Diastereomer 2 | Auflösung (Rs) |
| Racemischer Alkohol (unbehandelt) | Einzelner Peak bei 5.3 | - | 0 |
| Derivatisierter Alkohol | 12.8 | 14.2 | 1.8 |
Experimenteller Arbeitsablauf für die Derivatisierung und Analyse
Abbildung 3: Arbeitsablauf von der Synthese des Derivatisierungsreagenzes bis zur quantitativen Analyse der Enantiomere.
Scale-up Synthesis of (R)-4-Amino-2-methyl-1-butanol for Industrial Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the industrial-scale synthesis of (R)-4-Amino-2-methyl-1-butanol, a valuable chiral building block in the pharmaceutical industry. The synthesis route detailed herein is designed for scalability, cost-effectiveness, and high enantiomeric purity, starting from the commercially available (R)-3-amino-2-methylpropanoic acid.
Introduction
This compound is a key chiral intermediate used in the synthesis of various active pharmaceutical ingredients (APIs). Its specific stereochemistry is often crucial for the biological activity and safety profile of the final drug product. The development of a robust and economically viable synthetic process is therefore critical for its industrial application.
This document outlines a two-step chemical synthesis approach involving the protection of the amino group of (R)-3-amino-2-methylpropanoic acid, followed by the reduction of the carboxylic acid to the corresponding primary alcohol, and subsequent deprotection. This method is analogous to established procedures for the synthesis of similar chiral amino alcohols and is optimized for large-scale production.
Synthetic Strategy Overview
The overall synthetic strategy for the preparation of this compound is depicted below. The process begins with the protection of the amine functionality of the starting material, (R)-3-amino-2-methylpropanoic acid, to prevent side reactions during the reduction step. The protected amino acid is then reduced to the corresponding alcohol using a suitable reducing agent. Finally, the protecting group is removed to yield the target molecule.
Caption: Overall synthetic workflow for this compound.
Comparative Data of Synthetic Routes
While various methods exist for the synthesis of chiral amino alcohols, the reduction of the corresponding amino acid is often the most direct and scalable approach. Below is a comparison of potential reducing agents for the key reduction step.
| Starting Material | Reducing Agent System | Solvent | Typical Yield (%) | Purity (%) | Key Considerations |
| N-Boc-(R)-3-amino-2-methylpropanoic acid | Sodium Borohydride (NaBH₄) / Boron Trifluoride Etherate (BF₃·OEt₂) | Tetrahydrofuran (THF) | 85-95 | >98 | Cost-effective, requires careful control of exothermic reaction. |
| (R)-3-amino-2-methylpropanoic acid | Sodium Aluminum Hydride (NaAlH₄) | Tetrahydrofuran (THF) | 60-70 | 96-99 | Direct reduction without protection, but NaAlH₄ is highly reactive and requires specialized handling.[1] |
| N-Boc-(R)-3-amino-2-methylpropanoic acid | Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) | >90 | >98 | High-yielding but expensive and pyrophoric, less ideal for large-scale production. |
Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of structurally similar chiral amino alcohols and are designed for scale-up.
Protocol 1: N-Boc Protection of (R)-3-amino-2-methylpropanoic acid
This step protects the amino group to prevent its reaction during the subsequent reduction of the carboxylic acid.
Materials:
-
(R)-3-amino-2-methylpropanoic acid
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Sodium hydroxide (NaOH)
-
Water
-
Toluene
Procedure:
-
To a stirred solution of (R)-3-amino-2-methylpropanoic acid (1.0 eq) in water and toluene, add sodium hydroxide (2.5 eq) and stir until all solids dissolve.
-
Cool the reaction mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in toluene, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Separate the aqueous layer and wash with toluene to remove unreacted (Boc)₂O.
-
Acidify the aqueous layer to pH 2-3 with a suitable acid (e.g., citric acid or dilute HCl) at 0-5 °C.
-
Extract the product into a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-(R)-3-amino-2-methylpropanoic acid as a solid or oil.
Protocol 2: Reduction of N-Boc-(R)-3-amino-2-methylpropanoic acid
This protocol details the reduction of the protected amino acid to the corresponding protected amino alcohol using a sodium borohydride-Lewis acid system.
Materials:
-
N-Boc-(R)-3-amino-2-methylpropanoic acid
-
Sodium borohydride (NaBH₄)
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Saturated sodium bicarbonate solution
Procedure:
-
In a dry, inert atmosphere (e.g., nitrogen or argon), suspend N-Boc-(R)-3-amino-2-methylpropanoic acid (1.0 eq) in anhydrous THF.
-
Cool the suspension to 0-5 °C.
-
In a separate flask, prepare a solution of sodium borohydride (2.0-3.0 eq) in anhydrous THF.
-
Slowly add the sodium borohydride solution to the suspension of the protected amino acid, maintaining the temperature at 0-5 °C.
-
After the addition is complete, slowly add boron trifluoride etherate (1.5-2.0 eq) dropwise, ensuring the temperature does not exceed 10 °C.
-
Once the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or HPLC.
-
Upon completion, cool the reaction to 0-5 °C and cautiously quench by the slow addition of methanol.
-
Concentrate the reaction mixture under reduced pressure.
-
Partition the residue between a suitable organic solvent (e.g., ethyl acetate) and saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give crude N-Boc-(R)-4-Amino-2-methyl-1-butanol.
Protocol 3: Deprotection and Purification
This final step removes the Boc protecting group to yield the target amino alcohol.
Materials:
-
N-Boc-(R)-4-Amino-2-methyl-1-butanol
-
Hydrochloric acid (HCl) in a suitable solvent (e.g., dioxane or methanol)
-
Sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM) or other suitable extraction solvent
Procedure:
-
Dissolve the crude N-Boc-(R)-4-Amino-2-methyl-1-butanol in a minimal amount of a suitable solvent (e.g., methanol or dioxane).
-
Add a solution of HCl (e.g., 4M in dioxane) and stir at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC or HPLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Dissolve the residue in water and basify to pH > 12 with a concentrated NaOH solution.
-
Extract the product into dichloromethane or another suitable organic solvent.
-
Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude this compound by vacuum distillation to obtain the final product with high purity.
Process Logic and Key Relationships
The successful scale-up of this synthesis relies on the careful control of several key parameters and the understanding of the relationships between different stages of the process.
Caption: Key relationships and control points in the synthesis.
References
Application Notes and Protocols for the Biocatalytic Synthesis of Chiral Amino Alcohols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chiral amino alcohols are crucial building blocks in the synthesis of a wide range of pharmaceuticals and fine chemicals. Their stereochemistry is often critical for biological activity, making enantiomerically pure synthesis a key challenge. Biocatalysis, the use of enzymes or whole-cell systems to catalyze chemical reactions, offers a powerful and green alternative to traditional chemical methods. Enzymatic reactions are typically highly stereoselective, occur under mild conditions, and can reduce the need for protecting groups and hazardous reagents.
These application notes provide an overview and detailed protocols for the biocatalytic synthesis of chiral amino alcohols using different enzyme classes, including dehydrogenases, transaminases, and multi-enzyme cascades.
I. Synthesis of (S)-tert-Leucine using Leucine Dehydrogenase
The synthesis of non-natural amino acids like L-tert-leucine is of great interest for the development of novel pharmaceuticals. This protocol describes the asymmetric reductive amination of trimethylpyruvic acid (TMP) to L-tert-leucine using an engineered Escherichia coli whole-cell biocatalyst co-expressing a leucine dehydrogenase (LeuDH) and a formate dehydrogenase (FDH) for cofactor regeneration.[1][2]
Quantitative Data
| Enzyme System | Substrate | Product | Conversion | Enantiomeric Excess (e.e.) | Space-Time Yield | Reference |
| Engineered E. coli (LeuDH + FDH) | Trimethylpyruvic acid (100 mM) | L-tert-Leucine | 87.38% | >99.99% | 10.90 g L⁻¹ day⁻¹ | [2] |
Experimental Protocol
1. Materials and Reagents:
-
Engineered E. coli BL21(DE3) cells co-expressing LeuDH and FDH
-
Luria-Bertani (LB) medium
-
Kanamycin and other appropriate antibiotics
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Trimethylpyruvic acid (TMP)
-
Ammonium chloride-ammonia buffer (NH₄Cl-NH₃·H₂O), pH 9.5
-
Sodium formate
-
Nicotinamide adenine dinucleotide (NAD⁺)
-
Tris-HCl buffer, pH 7.5
-
Standard laboratory glassware and centrifuge
-
Spectrophotometer
-
HPLC with a chiral column for analysis
2. Biocatalyst Preparation (Engineered E. coli):
-
Inoculate a single colony of the engineered E. coli strain into 50 mL of LB medium containing the appropriate antibiotics.
-
Incubate at 37°C with shaking at 200 rpm overnight.
-
Use the overnight culture to inoculate 1 L of fresh LB medium.
-
Grow the culture at 37°C until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Continue to incubate the culture at a lower temperature (e.g., 16-20°C) for 12-16 hours to ensure proper protein folding.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Wash the cell pellet with phosphate buffer (pH 7.5) and centrifuge again.
-
The resulting cell paste can be used directly or stored at -80°C.
3. Reductive Amination Reaction:
-
Prepare the reaction mixture in a suitable vessel:
-
100 mM Trimethylpyruvic acid (TMP)
-
500 mM NH₄Cl-NH₃·H₂O buffer (pH 9.5)
-
1.2 equivalents of Sodium Formate (for cofactor regeneration)
-
A catalytic amount of NAD⁺ (e.g., 0.1 mM)
-
Re-suspend the prepared E. coli cell paste in the reaction mixture. The optimal cell concentration should be determined empirically.
-
-
Incubate the reaction at 30°C with gentle agitation.
-
Monitor the reaction progress by taking samples at regular intervals and analyzing the concentration of L-tert-leucine and the disappearance of TMP by HPLC.
4. Product Analysis:
-
Centrifuge the reaction samples to remove the cells.
-
Analyze the supernatant by HPLC using a chiral column to determine the concentration and enantiomeric excess of L-tert-leucine.
Reaction Pathway
Caption: Reductive amination of TMP to L-tert-leucine with cofactor regeneration.
II. Synthesis of (2S,3R)-2-amino-1,3,4-butanetriol (ABT) via a Transketolase-Transaminase Cascade
This protocol describes a two-step enzymatic cascade for the synthesis of (2S,3R)-2-amino-1,3,4-butanetriol (ABT), a valuable chiral building block. The cascade involves the transketolase-catalyzed synthesis of L-erythrulose followed by a transaminase-catalyzed amination.[3][4][5]
Quantitative Data
| Enzyme System | Substrates | Product | Conversion | Volumetric Activity (TK) | Volumetric Activity (TAm) | Reference |
| Transketolase (TK) & Transaminase (TAm) | Hydroxypyruvate (HPA) & Glycolaldehyde (GA) | ABT | >99% | 3.25 U mL⁻¹ | 10.8 U mL⁻¹ | [3] |
Experimental Protocol
1. Materials and Reagents:
-
Transketolase (TK) enzyme preparation (e.g., cell lysate)
-
Transaminase (TAm) enzyme preparation (e.g., cell lysate)
-
Hydroxypyruvic acid (HPA)
-
Glycolaldehyde (GA)
-
(S)-α-methylbenzylamine (MBA) as amine donor
-
Thiamine diphosphate (ThDP)
-
Magnesium chloride (MgCl₂)
-
Pyridoxal 5'-phosphate (PLP)
-
Tris-HCl buffer, pH 7.0 and pH 9.0
-
Standard laboratory equipment
-
HPLC for analysis
2. Enzyme Preparation:
-
Express recombinant transketolase and transaminase in a suitable host (e.g., E. coli).
-
Prepare cell lysates by sonication or high-pressure homogenization followed by centrifugation to remove cell debris.
-
Determine the activity of each enzyme preparation using a standard assay.[4]
3. Two-Step Cascade Reaction (Batch Protocol):
Step 1: Transketolase Reaction
-
In a reaction vessel, prepare the following mixture in 50 mM Tris-HCl buffer at pH 7.0:
-
50 mM Hydroxypyruvic acid (HPA)
-
50 mM Glycolaldehyde (GA)
-
2.4 mM Thiamine diphosphate (ThDP)
-
9.8 mM MgCl₂
-
-
Add the transketolase enzyme preparation to a final activity of approximately 3.25 U mL⁻¹.
-
Incubate at 20°C with stirring. The reaction is typically complete in under 10 minutes.[3]
-
Monitor the formation of L-erythrulose by HPLC.
Step 2: Transaminase Reaction
-
Once the transketolase reaction is complete, adjust the pH of the reaction mixture to 9.0 using a suitable base (e.g., NaOH).
-
Add the following components:
-
Transaminase enzyme preparation to a final activity of approximately 10.8 U mL⁻¹.
-
(S)-α-methylbenzylamine (MBA) as the amine donor (e.g., 20 mM).
-
Pyridoxal 5'-phosphate (PLP) (e.g., 1 mM).
-
-
Continue the incubation at 20°C with stirring.
-
Monitor the formation of ABT and the consumption of L-erythrulose by HPLC. Full conversion is expected within 2 hours.[3]
4. Product Analysis:
-
Analyze reaction samples by HPLC to quantify substrates and products.
Enzymatic Cascade Workflow
References
- 1. Expression of Novel L-Leucine Dehydrogenase and High-Level Production of L-Tert-Leucine Catalyzed by Engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Expression of Novel L-Leucine Dehydrogenase and High-Level Production of L-Tert-Leucine Catalyzed by Engineered Escherichia coli [frontiersin.org]
- 3. Enzymatic synthesis of chiral amino‐alcohols by coupling transketolase and transaminase‐catalyzed reactions in a cascading continuous‐flow microreactor system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of (R)-4-Amino-2-methyl-1-butanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of (R)-4-Amino-2-methyl-1-butanol.
Frequently Asked Questions (FAQs)
Q1: What are the common purification techniques for this compound?
A1: The primary purification techniques for this compound, a chiral amino alcohol, include:
-
Fractional Distillation: Effective for separating the compound from impurities with significantly different boiling points.
-
Crystallization: Often employed by converting the amino alcohol into a diastereomeric salt with a chiral acid, allowing for separation of enantiomers and other impurities. Recrystallization of the free base can also be used.
-
Column Chromatography: Useful for removing non-volatile impurities and can be adapted for chiral separations.
Q2: What is the expected purity of commercially available this compound?
A2: Commercially available this compound typically has a purity of ≥98%, which is commonly determined by Gas Chromatography (GC) and titration assays.[1][2][3]
Q3: What are some potential impurities in synthetically produced this compound?
A3: Depending on the synthetic route, impurities may include the (S)-enantiomer, starting materials, reaction byproducts, and residual solvents. For instance, in syntheses involving related amino alcohols, isomeric impurities can be a significant issue.
Q4: How can I assess the chemical and enantiomeric purity of my purified this compound?
A4: A combination of analytical techniques is recommended:
-
Gas Chromatography (GC): To determine the chemical purity by separating volatile components.
-
Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric purity (enantiomeric excess, ee%). This often requires derivatization of the amino alcohol.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify impurities.
-
Titration: To determine the overall amine content.
Troubleshooting Guides
Fractional Distillation
Q1: My this compound is degrading during distillation, what could be the cause?
A1: Thermal degradation can occur if the distillation temperature is too high. This compound has a boiling point of approximately 80 °C at 1.8 mmHg.[1] Operating at higher pressures will require higher temperatures, increasing the risk of degradation.
-
Troubleshooting Steps:
-
Ensure your vacuum system is functioning correctly to achieve a low pressure.
-
Use a well-insulated distillation apparatus to maintain a stable temperature.
-
Consider using a shorter path distillation apparatus to minimize the time the compound is exposed to high temperatures.
-
Q2: I am not achieving good separation of impurities during fractional distillation. What can I do?
A2: Poor separation can result from an inefficient column or improper distillation parameters.
-
Troubleshooting Steps:
-
Increase Column Efficiency: Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge).
-
Optimize Reflux Ratio: A higher reflux ratio can improve separation but will increase the distillation time.
-
Ensure Slow and Steady Heating: Rapid heating can lead to flooding of the column and poor separation.
-
Crystallization
Q1: My this compound is "oiling out" instead of crystallizing from solution. How can I resolve this?
A1: "Oiling out" occurs when the compound separates as a liquid instead of a solid. This can be due to high solute concentration, rapid cooling, or an inappropriate solvent.
-
Troubleshooting Steps:
-
Dilute the Solution: Add more solvent to reduce the concentration.
-
Slow Cooling: Allow the solution to cool to room temperature slowly, and then gradually cool it further in an ice bath or refrigerator.
-
Solvent Screening: Experiment with different solvent systems. For related compounds, n-butanol has been used for recrystallization. A mixed solvent system might also be effective.
-
Seed Crystals: If available, add a small seed crystal of the pure compound to induce crystallization.
-
Scratching: Gently scratching the inside of the flask with a glass rod at the solution's surface can sometimes initiate crystallization.
-
Q2: The enantiomeric excess (ee%) of my this compound is not improving after diastereomeric salt crystallization. What could be wrong?
A2: This could be due to several factors, including the choice of resolving agent, solvent, or incomplete crystallization of the desired diastereomer.
-
Troubleshooting Steps:
-
Resolving Agent: Ensure you are using a high-purity chiral resolving agent. Common choices for amino alcohols include tartaric acid or mandelic acid.
-
Solvent System: The solvent plays a crucial role in the differential solubility of the diastereomeric salts. A systematic screening of solvents is recommended.
-
Equilibration Time: Allow sufficient time for the less soluble diastereomeric salt to crystallize.
-
Purity of Starting Material: Impurities in the initial racemic mixture can sometimes interfere with crystallization.
-
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₁₃NO | [1][2][3] |
| Molecular Weight | 103.17 g/mol | [1][2][3] |
| Appearance | Colorless to light yellow clear liquid | [1][2] |
| Boiling Point | 80 °C / 1.8 mmHg | [1] |
| Density | 0.94 g/mL | [1] |
| Refractive Index | n20D = 1.46 | [1] |
| Optical Rotation | [α]20/D = +14 to +15° (neat) | [1] |
| Purity (Typical) | ≥98% (by GC and/or Titration) | [1][2][3] |
Experimental Protocols
Protocol 1: Purity Analysis by Gas Chromatography (GC)
This protocol is a general guideline and may require optimization.
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) and a suitable capillary column. A column such as a CP-Wax for Volatile Amines and Diamines is a good starting point.
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., dichloromethane or methanol).
-
GC Conditions (Example):
-
Column: Agilent CP-Wax for volatile amines and diamines, 25 m x 0.32 mm, 1.2 µm film thickness.
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 220 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.5 mL/min).
-
Injection Volume: 1 µL
-
-
Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Protocol 2: Enantiomeric Purity Analysis by Chiral HPLC (after Derivatization)
Direct analysis of underivatized amino alcohols by chiral HPLC can be challenging. Derivatization is often necessary. The following is a general procedure adapted from methods for similar compounds.
-
Derivatization:
-
React the this compound with a chiral derivatizing agent such as a variant of Marfey's reagent (e.g., 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) or with an isothiocyanate-based chiral derivatizing agent. This creates diastereomers that can be separated on a standard achiral HPLC column.
-
-
Instrumentation: HPLC system with a UV detector and a C18 reversed-phase column.
-
HPLC Conditions (Example for Diastereomers):
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid) is a common starting point. For example, start with 30% acetonitrile and ramp to 70% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the chromophore of the derivatizing agent (e.g., 340 nm for dinitrophenyl derivatives).
-
Column Temperature: 25 °C.
-
-
Analysis: The enantiomeric excess (ee%) is calculated from the peak areas of the two diastereomers: ee% = [(Area₁ - Area₂) / (Area₁ + Area₂)] * 100.
Mandatory Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Troubleshooting decision tree for common purification issues.
References
Overcoming low yields in the synthesis of (R)-4-Amino-2-methyl-1-butanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the synthesis of (R)-4-Amino-2-methyl-1-butanol.
Troubleshooting Guide: Addressing Low Yields
Low yields in the synthesis of this compound can often be attributed to incomplete reactions, the formation of side products, or losses during purification. This guide provides a systematic approach to identifying and resolving these common issues.
Problem 1: Low Conversion of Starting Material
Possible Causes:
-
Insufficient Reagent Activity: The activity of reducing agents or catalysts may be compromised.
-
Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures or side reactions may be favored at higher temperatures.
-
Poor Solvent Choice: The solvent may not be suitable for the specific reaction, affecting solubility and reactivity.
Troubleshooting Steps:
-
Verify Reagent Quality: Use freshly opened or properly stored reagents. The activity of hygroscopic reagents should be checked.
-
Optimize Reaction Temperature: Screen a range of temperatures to find the optimal balance between reaction rate and selectivity. For reductions of precursor esters, temperatures around 170°C have been reported to be effective[1].
-
Solvent Screening: Test a variety of suitable solvents. For instance, in reactions involving amino acid derivatives, 1-butanol has been identified as an ideal solvent in some cases.
Problem 2: Formation of Impurities and Side Products
A significant cause of low yields is the formation of unwanted byproducts. One of the most common side reactions in the synthesis of similar amino alcohols is intramolecular cyclization.
Key Side Reaction: Pyrrolidine Formation
In syntheses starting from precursors like 2-acetoxymethyl-4-amino-1-butyl acetate, the primary amine can undergo intramolecular cyclization in the presence of a base to form a pyrrolidine derivative. This is a significant pathway that can drastically reduce the yield of the desired linear amino alcohol.
Prevention Strategies:
-
Choice of Starting Material: Utilizing a diol precursor, such as 4-amino-2-hydroxymethyl-1-butanol, can prevent the cyclization that occurs with ester precursors.
-
Protecting Groups: Temporarily protecting the amino group can prevent its participation in side reactions.
-
Reaction Conditions: Carefully control the stoichiometry of reagents and the reaction temperature to minimize side product formation.
Problem 3: Product Loss During Work-up and Purification
This compound is a small, polar molecule, which can present challenges during extraction and purification.
Troubleshooting Steps:
-
Extraction Optimization: Use a suitable organic solvent for extraction. Due to the polarity of the product, multiple extractions may be necessary. Salting out the aqueous layer by adding a saturated salt solution can improve extraction efficiency.
-
Purification Method:
-
Distillation: Vacuum distillation is a common method for purifying amino alcohols. However, care must be taken to avoid thermal decomposition. Using a "chaser" solvent with a high boiling point can help improve the distillation yield without having to reduce the volume to unsafe levels.
-
Crystallization: If the product can be crystallized, this is an effective method for purification. For related compounds, crystallization from solvents like n-butanol has been successful.
-
Chromatography: While effective, column chromatography can lead to yield loss, especially on a large scale. It is often reserved for small-scale purifications or when very high purity is required.
-
Frequently Asked Questions (FAQs)
Q1: What is a reliable, high-yield synthetic route for a compound similar to this compound?
A1: A high-yield (85.3%) synthesis for the related compound, 4-amino-2-hydroxymethyl-1-butanol, has been reported. This method starts from 2-acetoxymethyl-4-methanesulfonyl-1-butyl acetate and proceeds through an azide intermediate, which is then reduced. This route is effective in avoiding the problematic pyrrolidine side product formation.
Q2: My reaction is sluggish and gives a low yield. What reaction parameters should I investigate first?
A2: For a sluggish reaction, first, ensure your reagents and catalysts are active. Then, systematically optimize the reaction temperature and solvent. For reductions of related amino esters to amino alcohols, temperatures around 170°C and hydrogen pressures of approximately 105 atm have been used with a copper chromite catalyst.[1]
Q3: I am observing a significant amount of a byproduct with a lower molecular weight. What could it be?
A3: A likely byproduct is a pyrrolidine derivative formed through intramolecular cyclization, especially if your starting material has a leaving group at the 4-position and a primary amine. This side reaction is base-catalyzed. To confirm its identity, you can use techniques like GC-MS or NMR spectroscopy.
Q4: How can I minimize the formation of the pyrrolidine byproduct?
A4: The most effective way is to choose a starting material that is less prone to cyclization, such as a diol instead of an ester. Alternatively, you can use a protecting group strategy for the amine functionality or carefully optimize the base and temperature conditions to favor the desired intermolecular reaction over the intramolecular cyclization.
Q5: What are the best practices for purifying this compound to maximize yield?
A5: Due to its physical properties (liquid, polar), vacuum distillation is a common purification method. To minimize loss, ensure your distillation setup is efficient and consider using a high-boiling point "chaser" solvent. For extraction from aqueous solutions, perform multiple extractions with a suitable organic solvent and consider adding salt to the aqueous phase to decrease the solubility of your product.
Data Presentation
Table 1: Summary of a High-Yield Synthesis for a Related Amino Alcohol
| Parameter | Value | Reference |
| Starting Material | 2-acetoxymethyl-4-methanesulfonyl-1-butyl acetate | |
| Key Intermediates | 2-acetoxymethyl-4-azido-1-butyl acetate, 4-azido-2-hydroxymethyl-1-butanol | |
| Final Product | 4-amino-2-hydroxymethyl-1-butanol | |
| Overall Yield | 85.3% | |
| Key Advantage | Avoids pyrrolidine byproduct formation |
Experimental Protocols
High-Yield Synthesis of 4-amino-2-hydroxymethyl-1-butanol (Adaptable for this compound)
This protocol is for a closely related compound and can serve as a starting point for optimizing the synthesis of this compound.
Step 1: Azidation
-
2-acetoxymethyl-4-methanesulfonyl-1-butyl acetate is reacted with sodium azide in N,N-dimethylformamide (DMF).
-
The reaction is typically stirred at room temperature (20-25°C) for about 8 hours.
-
The product, 2-acetoxymethyl-4-azido-1-butyl acetate, is then isolated.
Step 2: Hydrolysis
-
The azido acetate intermediate is hydrolyzed using an aqueous solution of sodium hydroxide.
-
The reaction is stirred at room temperature (25-30°C) for approximately 1 hour.
-
This step yields 4-azido-2-hydroxymethyl-1-butanol.
Step 3: Reduction
-
The azido alcohol is hydrogenated in the presence of a palladium on carbon (Pd/C) catalyst in an ethanol medium.
-
The reaction is carried out under hydrogen pressure (3.0-4.0 Kg/cm²) at room temperature (25-30°C) for about 4 hours.
-
After filtration of the catalyst and removal of the solvent, 4-amino-2-hydroxymethyl-1-butanol is obtained in high yield (reported as 85.3% for the non-chiral version).
Visualizations
References
Side reactions and byproducts in (R)-4-Amino-2-methyl-1-butanol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-4-Amino-2-methyl-1-butanol. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A prevalent and scalable method for the synthesis of this compound is the reduction of the corresponding chiral amino acid, (R)-4-amino-2-methylbutanoic acid, or its ester derivatives. This reduction is typically achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄).
Q2: What are the primary side reactions to be aware of during the synthesis?
A2: The two most significant side reactions are intramolecular cyclization and the formation of dimeric byproducts. Intramolecular cyclization of the amino ester precursor can lead to the formation of a pyrrolidine derivative. Dimerization can occur through intermolecular reactions, particularly during reductive amination processes.
Q3: How can I minimize the formation of the pyrrolidine byproduct?
A3: The formation of the pyrrolidine byproduct, such as a (pyrrolidin-3-yl)methanol derivative, is often promoted by the presence of a base when an ester of the amino alcohol is used. To minimize this, it is advisable to perform the reduction of the carboxylic acid or ester under conditions that do not favor cyclization. For instance, using a strong reducing agent that rapidly converts the starting material can be beneficial.
Q4: What causes the formation of dimeric impurities?
A4: Dimeric impurities can arise from intermolecular reductive amination reactions. This is more likely if the reaction conditions allow for the formation of an aldehyde intermediate from the reduction of the carboxylic acid or ester, which can then react with the amine of another molecule.
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Possible Cause | Suggested Solution | Relevant Observations |
| Incomplete Reduction | Ensure the reducing agent (e.g., LiAlH₄) is fresh and used in sufficient molar excess. Perform the reaction under strictly anhydrous conditions, as moisture will quench the reducing agent. | TLC or GC-MS analysis of the crude reaction mixture shows the presence of unreacted starting material or partially reduced intermediates (e.g., the corresponding aldehyde or ester). |
| Side Reactions | Optimize reaction temperature and addition rates. Slow, controlled addition of the substrate to the reducing agent at low temperatures can minimize side reactions. | Presence of significant amounts of byproducts detected by GC-MS or NMR. |
| Product Loss During Workup | This compound is a water-soluble amino alcohol. Avoid excessive washing with water. Use of a continuous liquid-liquid extractor or salting out the aqueous layer can improve extraction efficiency into an organic solvent. | Low recovery of the product from the aqueous phase after extraction. |
Problem 2: Presence of a Major Byproduct with a Lower Molecular Weight
This is often indicative of the formation of a cyclized byproduct.
| Analytical Data | Identity of Byproduct | Proposed Mitigation Strategy |
| GC-MS shows a peak with a mass corresponding to C₅H₁₁N (m/z = 85). ¹H NMR shows the absence of a primary alcohol and the presence of a CH₂ group adjacent to a nitrogen in a five-membered ring. | 3-Methylpyrrolidine (from intramolecular cyclization followed by reduction of the resulting lactam). | Reduce the amino acid directly instead of its ester. If using an ester, avoid basic conditions during workup before the reduction is complete. |
Problem 3: Presence of a Major Byproduct with a Higher Molecular Weight
This is likely due to the formation of a dimeric species.
| Analytical Data | Identity of Byproduct | Proposed Mitigation Strategy |
| GC-MS analysis reveals a peak with a mass corresponding to C₁₀H₂₄N₂O (m/z = 188). | Dimer of this compound, formed via intermolecular reductive amination. | Use a higher dilution of the substrate during the reduction. Ensure rapid and complete reduction of the carbonyl group to minimize the concentration of any aldehyde intermediate. |
Experimental Protocols
Key Experiment: Reduction of (R)-4-amino-2-methylbutanoic acid with LiAlH₄ (Adapted from analogous procedures)
This protocol is based on established methods for the reduction of amino acids.[1]
Materials:
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(R)-4-amino-2-methylbutanoic acid
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Lithium aluminum hydride (LiAlH₄)
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Anhydrous tetrahydrofuran (THF)
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Sodium sulfate (Na₂SO₄)
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Hydrochloric acid (HCl)
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Sodium hydroxide (NaOH)
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Ethyl acetate
Procedure:
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A solution of (R)-4-amino-2-methylbutanoic acid in anhydrous THF is prepared.
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In a separate flask, a suspension of LiAlH₄ in anhydrous THF is prepared under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C.
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The amino acid solution is added dropwise to the LiAlH₄ suspension with vigorous stirring, maintaining the temperature at 0 °C.
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After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4-6 hours, or until the reaction is complete (monitored by TLC or GC-MS).
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The reaction is cooled to 0 °C and cautiously quenched by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.
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The resulting granular precipitate of aluminum salts is filtered off and washed with THF.
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The combined filtrate is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
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Purification can be achieved by vacuum distillation.
Visualizations
Logical Workflow for Troubleshooting Synthesis Issues
Caption: Troubleshooting workflow for the synthesis of this compound.
Major Side Reaction Pathways
References
Technical Support Center: Optimizing Asymmetric Induction with (R)-4-Amino-2-methyl-1-butanol
Welcome to the technical support center for the chiral auxiliary, (R)-4-Amino-2-methyl-1-butanol. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to optimize stereoselective transformations.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in asymmetric synthesis?
This compound is a versatile chiral building block primarily used as a chiral auxiliary. By temporarily attaching it to a prochiral substrate, it can effectively control the stereochemical outcome of subsequent reactions. Its most common applications are in the diastereoselective alkylation of carboxylic acid derivatives and in asymmetric aldol reactions. The resulting stereocenters are dictated by the rigid conformation of the intermediate, which is influenced by the chiral auxiliary.
Q2: How is the this compound auxiliary attached to a substrate?
The auxiliary is typically attached to a carboxylic acid or its derivative (like an acyl chloride) to form a stable amide. This reaction creates a new chiral entity where the auxiliary can direct subsequent transformations at the α-carbon.
Q3: I am observing low diastereoselectivity in my alkylation reaction. What are the potential causes and solutions?
Low diastereoselectivity is a common issue that can often be resolved by carefully optimizing the reaction conditions. Key factors include:
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Base Selection: The choice of base for enolate formation is critical. Strong, non-nucleophilic bases like Lithium Diisopropylamide (LDA) or Sodium Hexamethyldisilazide (NaHMDS) are essential for complete and rapid enolate formation. Incomplete deprotonation can lead to side reactions and reduced selectivity.
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Temperature Control: Asymmetric alkylations are highly sensitive to temperature. Reactions should be conducted at very low temperatures (typically -78 °C) to maximize kinetic control and enhance facial selectivity of the electrophilic attack.
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Solvent Choice: Anhydrous ethereal solvents like tetrahydrofuran (THF) are standard. The solvent's ability to solvate the lithium cation of the enolate can influence the aggregation state and reactivity, thereby affecting diastereoselectivity.
-
Rate of Addition: Slow, dropwise addition of the electrophile to the pre-formed enolate solution is crucial to maintain low temperatures and minimize side reactions.
Q4: What is the most effective method for cleaving the auxiliary after the reaction?
The choice of cleavage method depends on the desired final product.
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For Carboxylic Acids: Hydrolytic cleavage using lithium hydroperoxide (LiOOH), generated in situ from lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂), is a mild and efficient method.
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For Primary Alcohols: Reductive cleavage using strong hydride reagents like lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄) will reduce the amide to the corresponding chiral alcohol.
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For Esters: Transesterification with a sodium alkoxide in the corresponding alcohol (e.g., NaOMe in MeOH) can yield the methyl ester.
Q5: My reaction yield is low. What should I investigate?
Low yields can stem from several factors throughout the experimental workflow:
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Incomplete Enolate Formation: Ensure the base is of high quality and used in a slight excess (e.g., 1.05-1.1 equivalents).
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Degradation of Reagents: Both the organolithium base and the electrophile can be sensitive to moisture and air. Ensure all reagents are fresh and handled under strictly anhydrous and inert conditions (e.g., under Argon or Nitrogen).
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Inefficient Quenching: The reaction should be quenched at low temperature before warming to room temperature to prevent side reactions.
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Purification Losses: The product may be sensitive to the purification method (e.g., silica gel chromatography). Consider alternative purification techniques if necessary.
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered when using this compound as a chiral auxiliary.
Table 1: Troubleshooting Common Problems in Asymmetric Alkylation
| Problem | Potential Cause | Recommended Solution |
| Low Diastereoselectivity | 1. Incomplete enolate formation. | Use 1.1 eq of freshly titrated LDA or NaHMDS. |
| 2. Reaction temperature too high. | Maintain strict temperature control at -78 °C during enolization and alkylation. | |
| 3. Sub-optimal solvent. | Ensure THF is anhydrous. | |
| 4. Rapid addition of electrophile. | Add the electrophile dropwise over 15-30 minutes. | |
| Low Yield | 1. Degradation of the organolithium base. | Use freshly prepared or titrated LDA. |
| 2. Moisture in the reaction. | Dry all glassware thoroughly and use anhydrous solvents. | |
| 3. Inefficient quenching. | Quench the reaction at -78 °C with saturated aqueous NH₄Cl. | |
| 4. Product loss during workup/purification. | Optimize extraction and chromatography conditions. | |
| Incomplete Reaction | 1. Insufficient equivalents of base or electrophile. | Use a slight excess of both the base (1.1 eq) and the electrophile (1.2-1.5 eq). |
| 2. Low reactivity of the electrophile. | Consider a more reactive electrophile (e.g., iodide instead of bromide) or increase the reaction time/temperature slightly after initial addition. | |
| Auxiliary Cleavage Issues | 1. Incomplete hydrolysis to the acid. | Ensure sufficient equivalents of LiOH and H₂O₂ are used and allow adequate reaction time. |
| 2. Epimerization during cleavage. | Perform cleavage at low temperatures (0 °C to room temperature) and avoid harsh basic or acidic conditions. |
Data Presentation
The following table summarizes typical results from an asymmetric alkylation of an N-propanoyl derivative of this compound with benzyl bromide, illustrating the impact of key reaction parameters.
Table 2: Optimization of Asymmetric Benzylation
| Entry | Base (eq.) | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | LDA (1.1) | THF | -78 | 92 | >95:5 |
| 2 | LDA (1.1) | THF | -40 | 85 | 85:15 |
| 3 | NaHMDS (1.1) | THF | -78 | 89 | 92:8 |
| 4 | LHMDS (1.1) | THF/HMPA | -78 | 90 | 80:20 |
| 5 | LDA (0.9) | THF | -78 | 65 | 90:10 |
Data is representative and intended for illustrative purposes.
Experimental Protocols
Protocol 1: Attachment of the Chiral Auxiliary
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Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add this compound (1.0 eq) and anhydrous dichloromethane (DCM, 10 mL/mmol).
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Cooling: Cool the solution to 0 °C in an ice bath.
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Base Addition: Add triethylamine (1.5 eq) dropwise.
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Acylation: Slowly add the desired acyl chloride (1.1 eq) dropwise, maintaining the temperature below 5 °C.
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Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
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Workup: Quench the reaction with water. Separate the organic layer, wash with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Diastereoselective Alkylation
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Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add the N-acylated auxiliary (1.0 eq) and anhydrous THF (20 mL/mmol).
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Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
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Enolate Formation: Add freshly prepared LDA (1.1 eq, 1.5 M in cyclohexane) dropwise over 15 minutes. Stir the resulting solution at -78 °C for 1 hour.
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Alkylation: Add the electrophile (e.g., benzyl bromide, 1.2 eq) dropwise. Stir the reaction mixture at -78 °C for 2-4 hours.
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Quenching: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.
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Workup: Allow the mixture to warm to room temperature. Add water and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
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Purification: Purify the product by flash column chromatography to separate the diastereomers.
Protocol 3: Cleavage of the Auxiliary to a Carboxylic Acid
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Setup: Dissolve the alkylated product (1.0 eq) in a mixture of THF and water (3:1, 10 mL/mmol).
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Cooling: Cool the solution to 0 °C in an ice bath.
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Reagent Addition: Add 30% aqueous hydrogen peroxide (4.0 eq), followed by a 1.0 M aqueous solution of lithium hydroxide (2.0 eq).
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Reaction: Stir the mixture vigorously at 0 °C for 1 hour, then at room temperature for 3-5 hours.
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Workup: Quench the excess peroxide by adding an aqueous solution of Na₂SO₃. Acidify the mixture to pH ~2 with 1M HCl.
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Extraction: Extract the aqueous layer with ethyl acetate to recover the chiral auxiliary. Then, extract the desired carboxylic acid product with ethyl acetate or DCM.
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Purification: Dry the organic layer containing the acid, concentrate, and purify as necessary.
Visualizations
The following diagrams illustrate the general experimental workflow and a decision-making process for troubleshooting common issues.
Caption: General workflow for asymmetric synthesis using the chiral auxiliary.
Caption: Decision tree for troubleshooting common experimental issues.
Technical Support Center: Removal of Chiral Auxiliary Derived from (R)-4-Amino-2-methyl-1-butanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the removal of chiral auxiliaries derived from (R)-4-Amino-2-methyl-1-butanol. The guidance is structured in a question-and-answer format to directly address specific experimental issues.
Section 1: Troubleshooting Guides
This section addresses common problems encountered during the cleavage of the amide bond formed between a substrate and the this compound chiral auxiliary.
Acid-Catalyzed Hydrolysis
Problem: Slow or Incomplete Reaction
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Question: I am attempting to remove the chiral auxiliary using acidic hydrolysis (e.g., HCl, H₂SO₄), but the reaction is extremely slow or does not go to completion, even with prolonged heating. What could be the issue?
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Answer: Amide hydrolysis, in general, can be a difficult reaction to drive to completion. The amide bond is stabilized by resonance, making it less reactive than other carbonyl derivatives like esters. The steric hindrance provided by the methyl group at the 2-position of the chiral auxiliary can further decrease the rate of hydrolysis.
Troubleshooting Steps:
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Increase Acid Concentration: Use a higher concentration of acid (e.g., 6N HCl or a 1:1 mixture of concentrated H₂SO₄ and water).
-
Elevate Temperature: Increase the reaction temperature, potentially using a high-boiling point solvent like dioxane or toluene with an aqueous acid layer under reflux.
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Use a Co-solvent: To improve the solubility of your substrate in the aqueous acidic medium, add a co-solvent such as THF or 1,4-dioxane.
-
Microwave Irradiation: Consider using microwave-assisted heating, which can sometimes significantly accelerate slow reactions.
-
Problem: Product Degradation
-
Question: My desired carboxylic acid product is degrading under the harsh acidic conditions required for auxiliary removal. How can I mitigate this?
-
Answer: The use of strong acids and high temperatures can lead to side reactions, including epimerization of stereocenters or decomposition of sensitive functional groups in your molecule.
Troubleshooting Steps:
-
Milder Acidic Conditions: Explore the use of Lewis acids or solid-supported acid catalysts that may offer milder reaction conditions.
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Lower Temperature and Longer Reaction Time: If possible, run the reaction at a lower temperature for a longer duration to minimize degradation.
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Alternative Cleavage Methods: If your product is highly acid-sensitive, consider alternative, non-acidic cleavage methods such as basic hydrolysis or reductive cleavage.
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Base-Catalyzed Hydrolysis
Problem: No Reaction or Very Low Conversion
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Question: I am trying to hydrolyze the amide using a strong base like NaOH or KOH, but I am observing little to no product formation. Why is this happening?
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Answer: Base-catalyzed hydrolysis of amides is often more challenging than acid-catalyzed hydrolysis because the hydroxide ion is a poorer nucleophile than water under acidic conditions, and the departing amide anion is a very strong base, making it a poor leaving group. Steric hindrance from the chiral auxiliary will further impede the nucleophilic attack of the hydroxide ion.
Troubleshooting Steps:
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Use a Stronger Base/Nucleophile: Consider using potassium tert-butoxide in the presence of a small amount of water or other stronger nucleophiles.
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High Temperatures: Similar to acidic hydrolysis, high temperatures are often necessary. Refluxing in a high-boiling point solvent like ethylene glycol can be effective.
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Phase-Transfer Catalysis: For substrates with low solubility in aqueous base, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can facilitate the reaction between the organic substrate and the aqueous hydroxide.
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Problem: Epimerization of the Product
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Question: I am concerned about the potential for epimerization at the stereocenter alpha to the carbonyl group under basic conditions. How can I avoid this?
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Answer: Basic conditions can lead to the deprotonation of the α-proton, resulting in racemization or epimerization.
Troubleshooting Steps:
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Careful Temperature Control: Use the lowest effective temperature for the hydrolysis.
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Reaction Time Optimization: Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize the product's exposure to basic conditions.
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Alternative Methods: If epimerization is a significant issue, acidic hydrolysis or enzymatic cleavage are generally preferred as they are less likely to cause this side reaction.
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Enzymatic Hydrolysis
Problem: Low or No Enzyme Activity
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Question: I am attempting to use an enzyme, such as a lipase or penicillin G acylase, to cleave the amide bond, but the reaction is not proceeding. What are the possible reasons?
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Answer: Enzymatic reactions are highly specific. The enzyme you have chosen may not recognize your substrate due to the specific structure of the chiral auxiliary or the rest of the molecule. Additionally, reaction conditions are critical for enzyme activity.
Troubleshooting Steps:
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Enzyme Screening: Test a panel of different hydrolases (lipases, proteases, acylases) to find one that is active towards your substrate.
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Optimize Reaction Conditions:
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pH: Ensure the pH of the buffer is optimal for the chosen enzyme's activity.
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Temperature: Maintain the optimal temperature for the enzyme.
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Co-solvents: Some enzymes can tolerate low concentrations of organic co-solvents (e.g., DMSO, THF) to help dissolve the substrate, but high concentrations can denature the enzyme.
-
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Substrate Loading: High concentrations of the substrate can sometimes inhibit enzyme activity. Try varying the substrate concentration.
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Section 2: Frequently Asked Questions (FAQs)
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Q1: What are the most common methods for removing a chiral auxiliary derived from this compound?
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A1: The most common methods involve the cleavage of the amide bond formed with the substrate. These include acidic hydrolysis (e.g., using HCl or H₂SO₄), basic hydrolysis (e.g., using NaOH or KOH), and in some cases, enzymatic hydrolysis or reductive cleavage. The choice of method depends on the stability of the desired product to the reaction conditions.
-
-
Q2: How can I monitor the progress of the cleavage reaction?
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A2: You can monitor the reaction progress by Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC). Periodically take aliquots from the reaction mixture and analyze them to determine the ratio of starting material to product.
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-
Q3: How do I remove the chiral auxiliary from the reaction mixture after cleavage?
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A3: After the reaction is complete, you will have your desired carboxylic acid and the free this compound. The separation can typically be achieved by acid-base extraction. By adjusting the pH of the aqueous solution, you can selectively extract the acidic product into an organic solvent, leaving the protonated amino alcohol in the aqueous layer, or vice-versa.
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-
Q4: Can the this compound auxiliary be recovered and reused?
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A4: Yes, one of the advantages of using a chiral auxiliary is that it can often be recovered and reused.[1] After separation from the product, the auxiliary can be purified, for example, by distillation or crystallization of a salt, and then used in subsequent reactions.
-
-
Q5: Are there any reductive methods to cleave the amide bond and obtain an alcohol instead of a carboxylic acid?
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A5: Yes, strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide to an amine, cleaving the C-N bond of the auxiliary. However, this will reduce your carbonyl group to a methylene group. If you wish to obtain the corresponding alcohol, you would first need to hydrolyze the amide to the carboxylic acid and then reduce the acid. Some specific reductive methods might allow for direct conversion to the alcohol, but these are less common for simple amide cleavage.
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Section 3: Data Presentation
Table 1: Comparison of Common Cleavage Methods
| Cleavage Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Acidic Hydrolysis | 6N HCl or H₂SO₄/H₂O | Reflux, 12-48 h | Generally effective, less prone to epimerization | Harsh conditions can degrade sensitive products |
| Basic Hydrolysis | 4N NaOH or KOH | Reflux, 24-72 h | Can be effective for acid-sensitive substrates | Slower than acidic hydrolysis, risk of epimerization |
| Enzymatic Hydrolysis | Lipase, Acylase | pH 7-8, 25-40 °C | Mild conditions, high selectivity | Enzyme may not be active for the substrate |
Section 4: Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Hydrolysis
-
Dissolve the N-acyl derivative of the chiral auxiliary (1 equivalent) in a suitable solvent (e.g., 1,4-dioxane or THF).
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Add an equal volume of 6N aqueous HCl.
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Heat the mixture to reflux (typically 80-100 °C).
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Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and dilute with water.
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove any non-polar impurities.
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Adjust the pH of the aqueous layer to be basic (pH > 10) with a strong base (e.g., 6N NaOH) to deprotonate the amino alcohol.
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Extract the free chiral auxiliary with an organic solvent (e.g., dichloromethane).
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Acidify the remaining aqueous layer to pH < 2 with a strong acid (e.g., concentrated HCl).
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Extract the desired carboxylic acid product with an organic solvent (e.g., ethyl acetate).
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Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the product by crystallization or chromatography as needed.
Section 5: Mandatory Visualizations
Caption: Workflow for the removal of the chiral auxiliary via acidic hydrolysis.
Caption: Troubleshooting logic for slow or incomplete amide hydrolysis.
References
Technical Support Center: Diastereomeric Separation of (R)-4-Amino-2-methyl-1-butanol Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the diastereomeric separation of (R)-4-Amino-2-methyl-1-butanol derivatives. The information is tailored for researchers, scientists, and professionals in drug development, offering practical solutions to common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle for separating diastereomers of this compound derivatives?
A1: The separation of diastereomers is possible because, unlike enantiomers, they possess distinct physicochemical properties.[1][2][3] When the enantiomeric this compound is derivatized with a chiral agent (e.g., a chiral acid to form an amide), a pair of diastereomers is formed. These diastereomers have different shapes, polarities, and interactions with the stationary phase, allowing them to be separated using standard achiral chromatography techniques like HPLC.[1][2] The goal is to select a chromatographic system (mobile and stationary phase) that maximizes these interaction differences, leading to different retention times.[1]
Q2: I've derivatized my racemic 4-Amino-2-methyl-1-butanol with an enantiomerically pure chiral acid, but I see no separation on my C18 column. What should I do first?
A2: If you observe co-eluting peaks or very poor resolution, the primary issue is a lack of selectivity under your current conditions. The first and most effective step is to systematically modify the mobile phase composition.[1]
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Alter the Organic Modifier: Change the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. A good starting point is to run a broad gradient to identify the approximate elution conditions and see if any peak splitting occurs.[1]
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Change the Organic Modifier Type: If adjusting the ratio of acetonitrile/water is ineffective, switch to methanol/water. The different polarity and hydrogen bonding characteristics of methanol can significantly alter selectivity.
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Adjust Mobile Phase pH: For amine derivatives, the pH of the mobile phase is critical. An inappropriate pH can affect the ionization state of the molecule and lead to poor peak shape or resolution.[4] Ensure the buffer concentration is adequate, typically 10-20 mM.[5]
Q3: My peaks are showing significant tailing. What are the common causes and solutions for this issue with my basic amine derivatives?
A3: Peak tailing for basic compounds like amino alcohol derivatives is a frequent problem, often caused by secondary interactions with the stationary phase.[4][5]
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Secondary Silanol Interactions: The primary cause is often the interaction between the basic amine group and acidic residual silanol groups on silica-based columns (like C18).[4] This creates a secondary, stronger retention mechanism that causes the peak to tail.
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Column Overload: Injecting too much sample can saturate the stationary phase, leading to broadened, tailing peaks.[4][7]
-
Solution: Dilute your sample (e.g., 1:10 and 1:100) and reinject. If the peak shape improves, you were overloading the column.[5]
-
-
Column Contamination: Accumulation of contaminants at the head of the column can distort the peak shape.[4][8]
Q4: Can I improve my poor diastereomeric resolution by changing the column temperature?
A4: Yes, optimizing the column temperature is a crucial step. Temperature affects the thermodynamics of the interactions between the diastereomers and the stationary phase. Generally, lower temperatures enhance the subtle bonding differences that drive chiral recognition and can increase selectivity and resolution.[5] Conversely, higher temperatures can sometimes improve peak efficiency (narrower peaks).[5] The effect is compound-dependent, so it is essential to screen a range of temperatures (e.g., 25°C, 40°C, 55°C) to find the optimum for your specific separation.[1]
Q5: Is a chiral stationary phase (CSP) necessary to separate my diastereomers?
A5: Not necessarily. Because diastereomers have different physical properties, separation can often be achieved on standard achiral columns like C18, Phenyl, or silica.[1] However, if extensive method development on achiral phases fails to provide adequate resolution, a chiral stationary phase can be a powerful alternative. CSPs can exhibit very high selectivity for stereoisomers, including diastereomers, but may require different mobile phase conditions.[1][10]
Troubleshooting Workflows
A logical workflow is critical for efficiently diagnosing and solving separation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Resolution (Separation) of Enantiomers - Chemistry Steps [chemistrysteps.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. waters.com [waters.com]
- 10. reddit.com [reddit.com]
Technical Support Center: (R)-4-Amino-2-methyl-1-butanol in Enantioselective Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for improving the enantiomeric excess (ee) of reactions using (R)-4-Amino-2-methyl-1-butanol. This versatile chiral building block can be employed as a chiral auxiliary or as a precursor for chiral ligands in a variety of asymmetric transformations.
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound and its derivatives in asymmetric synthesis.
Issue 1: Low Enantiomeric Excess (ee)
Possible Causes and Solutions:
-
Suboptimal Reaction Temperature: Temperature plays a crucial role in the transition state of the reaction, directly impacting stereoselectivity.
-
Solution: Perform the reaction at various temperatures. Lower temperatures often enhance enantioselectivity by favoring the more ordered transition state that leads to the desired enantiomer. A temperature screening from -78°C to room temperature is recommended.
-
-
Incorrect Solvent Choice: The polarity and coordinating ability of the solvent can influence the conformation of the catalyst-substrate complex.
-
Solution: Screen a range of solvents with varying polarities (e.g., toluene, THF, dichloromethane, diethyl ether). A less coordinating solvent may lead to a more rigid and selective catalytic environment.
-
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Improper Ligand-to-Metal Ratio: When used as a ligand, the ratio of this compound derivative to the metal catalyst is critical.
-
Solution: Titrate the ligand-to-metal ratio. While a 1:1 or 2:1 ratio is common, the optimal ratio can be reaction-dependent.
-
-
Presence of Impurities: Water or other impurities can interfere with the catalyst and reduce enantioselectivity.
-
Solution: Ensure all reagents and solvents are anhydrous and reactions are carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Issue 2: Poor Chemical Yield
Possible Causes and Solutions:
-
Catalyst Inactivity: The active catalytic species may not be forming efficiently.
-
Solution: When preparing a catalyst in situ from a derivative of this compound and a metal precursor, allow for a sufficient pre-formation time before adding the substrate.
-
-
Incorrect Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion.
-
Solution: Carefully verify the stoichiometry of all reagents, including the substrate, chiral auxiliary/ligand, and any additives.
-
-
Reaction Time: The reaction may not have reached completion.
-
Solution: Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, GC, HPLC) to determine the optimal reaction time.
-
Issue 3: Difficulty in Removing the Chiral Auxiliary
Possible Causes and Solutions:
-
Steric Hindrance: The newly formed stereocenter may sterically hinder the cleavage site of the auxiliary.
-
Solution: Employ more forcing cleavage conditions, such as stronger acidic or basic hydrolysis, or consider reductive cleavage methods (e.g., using LiAlH₄ or NaBH₄) if the product is stable under these conditions.
-
-
Product Lability: The desired product may be sensitive to the cleavage conditions.
-
Solution: Explore milder cleavage methods. For example, if the auxiliary is attached via an ester linkage, enzymatic hydrolysis could be an option. For amide linkages, milder acidic or basic conditions with careful temperature control should be tested.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in asymmetric synthesis?
A1: this compound is primarily used as a chiral building block for the synthesis of more complex chiral ligands and auxiliaries. Its bifunctional nature (amine and alcohol) allows for versatile modifications. These resulting ligands are often used in asymmetric reductions of ketones, additions of organometallic reagents to aldehydes, and other carbon-carbon bond-forming reactions.[1][2]
Q2: How should I handle and store this compound?
A2: this compound is a colorless to light yellow liquid. It should be stored in a cool, dry place in a tightly sealed container, preferably under an inert atmosphere to prevent reaction with atmospheric CO₂ and moisture. It is advisable to handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
Q3: Can this compound be used directly as a catalyst?
A3: While it can potentially act as a simple organocatalyst in some reactions due to its amino alcohol functionality, it is more commonly derivatized to form more effective chiral ligands or auxiliaries.[3] The steric and electronic properties of the derivatized molecule typically lead to higher levels of asymmetric induction.
Q4: How can I determine the enantiomeric excess of my product?
A4: The enantiomeric excess is typically determined by chiral chromatography, most commonly chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC). This involves separating the enantiomers on a chiral stationary phase and integrating the peak areas.
Q5: What are some common derivatives of this compound used in asymmetric synthesis?
A5: Common derivatives include Schiff bases formed by reacting the amino group with an aldehyde, amides from reaction with carboxylic acids or their derivatives, and oxazaborolidines formed by reaction with a borane source. These derivatives can then act as chiral ligands for various metal catalysts.
Data Presentation
The following tables summarize representative data for asymmetric reactions using chiral amino alcohol ligands analogous to derivatives of this compound. This data is intended to provide a benchmark for expected performance.
Table 1: Enantioselective Addition of Diethylzinc to Aldehydes using Chiral Amino Alcohol Ligands
| Ligand Type | Aldehyde | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| β-Amino Alcohol | Benzaldehyde | Toluene | 0 | >95 | 99 |
| Fructose-derived β-Amino Alcohol | Benzaldehyde | Toluene | Room Temp | up to 100 | up to 96 |
| (1S,2R)-1-Amino-2-indanol derived | Benzaldehyde | Toluene | Room Temp | 95 | 95 |
Data is illustrative and based on structurally similar chiral amino alcohols.[2]
Table 2: Asymmetric Borane Reduction of Prochiral Ketones using Chiral Amino Alcohol Ligands
| Ligand | Ketone | Reducing Agent | Yield (%) | Enantiomeric Excess (ee, %) |
| (S)-2-Amino-1,1-diphenyl-3-methylbutan-1-ol | α-Chloroacetophenone | BH₃•SMe₂ | High | 94 |
| (1R,2S)-Norephedrine | Acetophenone | BH₃•THF | 90 | 90 |
Data is illustrative and based on structurally similar chiral amino alcohols.[4][5]
Experimental Protocols
Protocol 1: General Procedure for the Asymmetric Reduction of a Prochiral Ketone using an in situ Generated Oxazaborolidine Catalyst from a Chiral Amino Alcohol
This protocol is a general guideline and should be optimized for the specific substrate and chiral ligand derived from this compound.
-
Catalyst Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), dissolve the chiral amino alcohol ligand (0.1 mmol) in anhydrous THF (5 mL). To this solution, add a solution of borane-dimethyl sulfide complex (BH₃•SMe₂, 1.0 M in THF, 1.2 mmol) dropwise at room temperature. The mixture is stirred for 2 hours at room temperature and then heated to 50 °C for 1 hour to ensure the formation of the oxazaborolidine catalyst.[4]
-
Reduction Reaction: Cool the catalyst solution to the desired reaction temperature (e.g., 0 °C or -20 °C). Add a solution of the prochiral ketone (1.0 mmol) in anhydrous THF (2 mL) dropwise over 10 minutes.
-
Monitoring and Quenching: Stir the reaction mixture at this temperature and monitor the progress by TLC. Once the starting material is consumed (typically 30 minutes to a few hours), quench the reaction by the slow, dropwise addition of methanol (2 mL) at the reaction temperature.
-
Work-up: Allow the mixture to warm to room temperature and remove the solvent under reduced pressure. Dissolve the residue in diethyl ether (20 mL) and wash sequentially with 1 M HCl (10 mL), saturated aqueous NaHCO₃ (10 mL), and brine (10 mL).
-
Purification and Analysis: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel. Determine the enantiomeric excess of the purified chiral alcohol by chiral HPLC or GC analysis.
Visualizations
Caption: General workflow for asymmetric synthesis.
Caption: Troubleshooting low enantiomeric excess.
Caption: Asymmetric catalysis signaling pathway.
References
Handling and storage guidelines for (R)-4-Amino-2-methyl-1-butanol to prevent degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidelines for the handling and storage of (R)-4-Amino-2-methyl-1-butanol to prevent its degradation. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the stability and prevent degradation of this compound, it should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1] It is recommended to store it under an inert atmosphere, such as argon or nitrogen, as the compound is air-sensitive.[1] Refrigeration is also advised to minimize degradation over time.[1]
Q2: What materials are incompatible with this compound?
A2: this compound is incompatible with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[1] Contact with these substances can lead to vigorous reactions and degradation of the compound.
Q3: What are the primary hazards associated with handling this compound?
A3: this compound can cause skin and serious eye irritation.[2] It may also cause respiratory irritation. It is harmful if swallowed. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should always be worn when handling this chemical.[1]
Q4: How can I tell if my sample of this compound has degraded?
A4: Degradation of this compound may be indicated by a change in its physical appearance, such as a color change from colorless or light yellow to a darker shade. An unusual odor may also be a sign of degradation. For a definitive assessment, it is recommended to check the purity of the sample using analytical techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Q5: Can this compound be exposed to air during experimental procedures?
A5: Given that this compound is air-sensitive, prolonged exposure to the atmosphere should be minimized.[1] For reactions that are sensitive to air or moisture, it is best to handle the compound under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).
Troubleshooting Guide: Preventing and Identifying Degradation
This guide provides solutions to common problems encountered during the handling and use of this compound that may be related to its degradation.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent reaction yields or unexpected side products | Degradation of this compound due to improper storage or handling. | - Verify the purity of the starting material using GC or NMR. - Ensure the compound has been stored under an inert atmosphere and refrigerated. - Use freshly opened or recently purified material for sensitive reactions. |
| Discoloration of the compound (darkening) | Oxidation or reaction with atmospheric CO2. | - Store the compound under an inert gas (argon or nitrogen). - Ensure the storage container is tightly sealed. - If discoloration is observed, consider purifying the compound by distillation before use. |
| Formation of solid precipitates in the liquid | Reaction with moisture or CO2 from the air, or polymerization. | - Handle the compound under anhydrous conditions. - Use dry solvents and reagents in reactions. - Filter the liquid to remove any solids before use, and verify the purity of the filtrate. |
| Poor analytical results (e.g., multiple peaks in GC) | Presence of impurities from degradation. | - Repurify the this compound by distillation. - Check for and eliminate potential sources of contamination in your experimental setup. |
Quantitative Data on Stability
While specific quantitative data on the degradation kinetics of this compound is not extensively available in the literature, the following table provides general stability guidelines based on its chemical properties as an amino alcohol.
| Condition | Effect on Stability | Recommendation |
| Temperature | Increased temperature accelerates degradation. | Store refrigerated (2-8 °C) for long-term storage.[1] |
| Light | Potential for photolytic degradation, though not explicitly documented. | Store in an opaque or amber-colored container to protect from light. |
| Air (Oxygen & CO2) | Sensitive to air; can lead to oxidation and carbonate formation. | Store under an inert atmosphere (e.g., Argon, Nitrogen).[1] |
| pH | Stable in neutral to moderately basic conditions. Unstable in the presence of strong acids. | Avoid contact with strong acids.[1] |
| Moisture | Hygroscopic; can absorb water, which may affect reactions. | Store in a desiccator or a dry environment. |
Experimental Protocols
Detailed Methodology: N-Acylation of this compound
This protocol describes a general procedure for the N-acylation of this compound, a common reaction for this class of compounds.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve this compound (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of the acyl chloride (1.1 equivalents) in anhydrous DCM to the stirred amine solution dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-acylated product.
Visualizations
Logical Workflow for Handling and Storage
Caption: Logical workflow for the proper handling and storage of this compound.
Experimental Workflow: Synthesis of a Chiral Oxazoline
Caption: A typical experimental workflow for the synthesis of a chiral oxazoline using this compound.
References
Common pitfalls in the application of chiral amino alcohols in synthesis
Welcome to the technical support center for the application of chiral amino alcohols in synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered by researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of chiral amino alcohols in synthesis?
Chiral amino alcohols are versatile building blocks and catalysts in asymmetric synthesis. Their key applications include:
-
Chiral Ligands for Asymmetric Catalysis: They form stable complexes with metal catalysts, creating a chiral environment that influences the stereochemical outcome of reactions.[1]
-
Chiral Auxiliaries: When temporarily attached to a substrate, they direct the stereochemical course of a reaction, after which they can be cleaved and recovered.[2]
-
Chiral Building Blocks: They are incorporated into the final structure of target molecules, such as pharmaceuticals and natural products.[3][4][5]
Q2: How do chiral amino alcohol auxiliaries induce diastereoselectivity?
The induction of diastereoselectivity typically involves the formation of a rigid, chelated transition state. A metal cation coordinates to both the amino and hydroxyl groups of the auxiliary and the reactant. This rigid structure sterically blocks one face of the prochiral center, compelling the incoming reagent to attack from the less hindered side, thereby controlling the stereochemistry.[2]
Q3: What are common methods for removing a chiral amino alcohol auxiliary after a reaction?
The cleavage method for the auxiliary depends on its linkage to the product. Common methods include:
-
Acidic or basic hydrolysis
-
Reduction (e.g., with lithium aluminum hydride)
-
Oxidative cleavage
The chosen method should provide a high yield without causing racemization of the product.[2]
Q4: What are some common side reactions to be aware of when using chiral amino alcohols?
When using aldehydes and imines as starting materials for the synthesis of chiral β-amino alcohols, competitive side reactions can occur. These include the reduction and nucleophilic addition to form byproducts like 1,2-diols or 1,2-diamines.[6] Additionally, decomposition of reagents or products can be an issue, especially with unstable organometallic reagents or sensitive products during workup.[2][7]
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues such as poor stereoselectivity, low reaction yields, and inconsistent results.
Problem 1: Poor Diastereoselectivity or Enantioselectivity
Possible Causes and Solutions:
| Cause | Recommended Action |
| Incorrect Reaction Temperature | Lower the reaction temperature. Reactions are often performed at -78 °C or lower to maximize the energy difference between diastereomeric transition states.[2] |
| Steric Mismatch | If possible, modify the auxiliary to one with different steric properties. Alternatively, use a bulkier or less bulky nucleophile/electrophile.[2] |
| Inappropriate Catalyst or Ligand | The choice of catalyst and ligand is crucial. For instance, in certain aminations, the absence of a chiral ligand can lead to a complete loss of enantioselectivity.[8] The catalyst's counterion can also significantly impact stereocontrol.[8] |
| Suboptimal Acid Co-catalyst | The choice of an acid co-catalyst can be critical for both efficiency and stereocontrol. Bulkier acids may afford optimal results.[8] |
| Retro-Henry Reaction | In reactions like the Henry reaction, an increased amount of base or longer reaction times can lead to lower enantiomeric ratios.[9] |
Troubleshooting Workflow for Poor Stereoselectivity
Caption: A stepwise approach to troubleshooting poor stereoselectivity.
Problem 2: Low Reaction Yield
Possible Causes and Solutions:
| Cause | Recommended Action |
| Incomplete Deprotonation | Increase the deprotonation time or temperature.[2] |
| Decomposition of Reagents/Products | Check the quality and stability of organometallic reagents.[2] Consider using a milder quenching or workup procedure if the product is sensitive.[2] |
| Poor Solubility | Use a co-solvent to improve the solubility of the substrate or reagents, especially at low temperatures.[2][4] Ensure vigorous stirring.[2] |
| Moisture in the Reaction | Thoroughly dry all glassware and solvents.[2] Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).[2] |
| Inefficient Catalyst Loading | In some cases, higher catalyst loadings may be required to increase the rate of the desired reaction over side reactions.[3] |
Logical Relationship for Diagnosing Low Yield
Caption: Diagnostic flowchart for addressing low reaction yields.
Problem 3: Purification and Handling Challenges
Possible Causes and Solutions:
| Cause | Recommended Action |
| Surfactant-like Properties | Amino alcohols can exhibit low solubility in organic solvents at low temperatures and may aggregate on silica gel during flash chromatography.[4] Consider alternative purification methods like crystallization or using a different stationary phase. |
| Formation of Stable Borate Complexes | In some resolution procedures, stable ammonium borate complexes are formed, which can aid in the purification of enantiomerically enriched compounds.[10][11] |
| Difficulty in Removing Protecting Groups | Some protecting groups may be difficult to remove. For instance, DDQ can be ineffective for PMB group removal, while CAN may be successful.[12] |
| Inconsistent Results Between Batches | The concentration or purity of organometallic reagents can vary. It is recommended to titrate organometallic reagents before use.[2] |
Quantitative Data Summary
The following tables summarize quantitative data from various synthetic applications of chiral amino alcohols.
Table 1: Asymmetric Transfer Hydrogenation for Norepinephrine Precursor Synthesis [13]
| Entry | Substrate (Scale) | Catalyst (mol %) | Product | Yield (%) | Enantiomeric Ratio (er) |
| 1 | 1a (10 g) | 0.2 | 2a | 91 | >99.9:0.1 |
| 2 | 1b (10 g) | 0.13 | 2b | 93 | 99.3:0.7 |
Table 2: Enantioselective Petasis Borono-Mannich Reaction [3]
| Product | Yield (%) | Enantiomeric Ratio (er) | Catalyst Loading (mol %) |
| 3 | 78 | 95:5 | 5 |
| 8 | >50 | ≥95:5 | 10 |
| 12 | >50 | ≥95:5 | 10 |
| 14 | >50 | ≥95:5 | 10 |
Table 3: Diastereoselective Reduction of N-PMP-protected β-amino ketone
| Entry | Catalyst | Substrate Chirality | Diastereomeric Ratio (dr) |
| 1 | Iridium-based (4a) | (S) | 96:4 |
| 2 | Iridium-based (4a) | (R) | 1:1 |
| 3 | Achiral Ligand | (S) | 84:16 |
| 4 | Iridium-based (4d) | (S) | Decreased selectivity |
| 5 | Iridium-based (4d) | (R) | Nearly complete selectivity |
Key Experimental Protocols
Protocol 1: Gram-Scale Synthesis of Norepinephrine Precursor[13]
-
Materials: α-Amino ketone HCl salt, RuCl[(S,S)-Teth-TsDpen], formic acid/triethylamine (5:2 azeotrope), aqueous 28% NH₄OH.
-
Procedure:
-
To a reaction vessel, add the α-amino ketone HCl salt (10 g scale).
-
Add the catalyst RuCl[(S,S)-Teth-TsDpen] (0.2 mol %).
-
Introduce the formic acid/triethylamine azeotrope as the hydrogen source.
-
Stir the reaction mixture at the designated temperature until completion (monitor by TLC or HPLC).
-
Upon completion, initiate direct crystallization from the reaction mixture by adding aqueous 28% NH₄OH.
-
Isolate the product by filtration, wash with a suitable solvent, and dry under vacuum.
-
Experimental Workflow for Norepinephrine Precursor Synthesis
Caption: Workflow for the gram-scale synthesis of a norepinephrine precursor.
Protocol 2: Diastereoselective Alkylation using a Chiral Amino Alcohol Auxiliary[2]
-
Formation of the Chiral Imine:
-
In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the chiral amino alcohol auxiliary (1.0 eq.) and the ketone (1.1 eq.) in dry toluene.
-
Add a catalytic amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid).
-
Remove the solvent under reduced pressure to obtain the crude chiral imine.
-
-
Deprotonation and Alkylation:
-
Dissolve the crude imine in a dry, ethereal solvent (e.g., THF) and cool to -78 °C.
-
Slowly add a strong base (e.g., LDA, 1.2 eq.) and stir for 1-2 hours at -78 °C.
-
Add the alkylating agent (e.g., an alkyl halide, 1.5 eq.) dropwise and stir at -78 °C until completion.
-
-
Workup and Auxiliary Cleavage:
-
Quench the reaction and proceed with standard aqueous workup.
-
Cleave the auxiliary using an appropriate method (e.g., hydrolysis).
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. diva-portal.org [diva-portal.org]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. New Approach Facilitates Chiral Amino Alcohol Synthesis [science.westlake.edu.cn]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Enantioselective radical C–H amination for the synthesis of β-amino alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Analytical methods for detecting impurities in (R)-4-Amino-2-methyl-1-butanol
Welcome to the technical support center for the analysis of (R)-4-Amino-2-methyl-1-butanol. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in detecting and quantifying impurities.
Frequently Asked Questions (FAQs)
Q1: What are the biggest challenges in analyzing this compound and its impurities?
A1: The primary analytical challenges stem from the molecule's physical and chemical properties. Firstly, it lacks a strong UV-absorbing chromophore, making direct detection by standard HPLC-UV difficult.[1] Secondly, as a small, polar, and volatile compound, it can exhibit poor retention in reversed-phase HPLC and may require specific GC conditions for optimal analysis. Lastly, ensuring the enantiomeric purity is critical, necessitating specialized chiral separation techniques.[2]
Q2: Why is derivatization necessary for the HPLC analysis of this compound?
A2: Derivatization is a crucial step in the HPLC analysis of this compound for two main reasons. It introduces a chromophore or fluorophore to the molecule, allowing for sensitive detection by UV-Vis or fluorescence detectors.[3][4] Additionally, the process can reduce the polarity of the analyte, improving its retention and peak shape on standard reversed-phase columns like C18.[5]
Q3: What are some common derivatizing agents for primary amines like this compound?
A3: Several reagents are commonly used for the pre-column derivatization of primary amines for HPLC analysis. These include:
-
o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives.[4][6]
-
9-fluorenylmethyl chloroformate (FMOC): Reacts with both primary and secondary amines to produce UV-active and fluorescent derivatives.[5][7]
-
Dansyl Chloride: Forms stable, fluorescent derivatives suitable for HPLC analysis.[3]
-
Phenyl Isothiocyanate (PITC): Used in amino acid analysis, it reacts with the amine to form a derivative detectable by UV.[8]
Q4: What types of impurities should I expect to find in a sample of this compound?
A4: Impurities can originate from various stages of the manufacturing process and storage.[9] They are typically categorized as:
-
Process-Related Impurities: Includes unreacted starting materials, intermediates, and by-products from side reactions. For example, if synthesized from a protected amino acid, residual protecting groups or related precursors could be present.
-
Enantiomeric Impurity: The presence of the opposite enantiomer, (S)-4-Amino-2-methyl-1-butanol, is a critical purity parameter.
-
Degradation Products: Impurities formed due to storage conditions like exposure to air, light, or temperature.
-
Residual Solvents: Solvents used during the synthesis and purification steps that are not completely removed.[10]
Q5: Can I use Gas Chromatography (GC) to analyze for impurities?
A5: Yes, Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is an excellent technique for analyzing volatile and semi-volatile impurities.[11] It is also the standard method for quantifying residual solvents as per USP <467> guidelines.[10] For the main compound and other polar impurities, derivatization (e.g., silylation) may be necessary to increase volatility and prevent peak tailing.[12][13]
Troubleshooting Guides
This section addresses specific issues that may arise during the chromatographic analysis of this compound.
HPLC Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Signal Response after Derivatization | 1. Incomplete Reaction: Incorrect pH, temperature, or reaction time.[1] 2. Reagent Degradation: Derivatizing agents like OPA and FMOC can be sensitive to light and oxidation.[5] 3. Derivative Instability: The formed derivative may be unstable in the sample diluent or over time.[3] | 1. Optimize derivatization conditions (e.g., use a basic buffer like sodium borate for OPA). Ensure sufficient reagent excess. 2. Prepare derivatizing reagents fresh daily and store them protected from light.[5] 3. Analyze samples immediately after derivatization. If dilution is needed, use the mobile phase. Some derivatives are more stable when kept cold (e.g., at 4°C).[7] |
| Multiple or Unexpected Peaks | 1. By-products from Derivatization: Excess reagent or side reactions can create additional peaks.[7] 2. Formation of Multiple Derivatives: If the compound has more than one reactive site, multiple derivative species can form under non-optimized conditions.[1] | 1. Optimize the reagent concentration to minimize excess. Run a blank with only the derivatizing reagent to identify reagent-related peaks. 2. Adjust reaction conditions (pH, temperature) to favor the formation of a single derivative product. |
| Poor Peak Shape (Tailing) | 1. Secondary Interactions: The residual polar amine group interacts with active sites on the column packing. 2. Column Overload: Injecting too high a concentration of the analyte. | 1. Ensure derivatization is complete. Use a high-purity, end-capped C18 column. Consider adding a competing base to the mobile phase in small amounts. 2. Dilute the sample or reduce the injection volume. |
| Poor Separation of Enantiomers (Chiral HPLC) | 1. Incorrect Chiral Stationary Phase (CSP): The chosen CSP is not suitable for this class of compound. 2. Mobile Phase Composition: The mobile phase is not optimized for enantiomeric recognition. | 1. For amino alcohols, crown ether-based CSPs (e.g., CROWNPAK® CR) are often effective for direct analysis.[14] Polysaccharide-based CSPs are also widely used.[15] 2. Adjust the mobile phase composition, particularly the organic modifier and any acidic/basic additives (e.g., perchloric acid), as these strongly influence chiral recognition.[14] |
GC Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | 1. Active Sites: The polar amine and alcohol groups are interacting with active sites in the inlet liner or column. 2. Incomplete Derivatization: Residual underivatized analyte is present. | 1. Use a deactivated inlet liner (e.g., with glass wool). If not derivatizing, consider a specialized column for amines. Trim the first few centimeters of the column if it has become active. 2. Optimize the silylation or acylation reaction conditions to ensure complete conversion to a nonpolar derivative. |
| Ghost Peaks (Peaks in Blank Run) | 1. Septum Bleed: Degradation products from the inlet septum are entering the column. 2. Contamination: Carryover from a previous injection or contamination in the inlet. | 1. Use a high-quality, low-bleed septum and condition it before use. Lower the inlet temperature if possible. 2. Clean the inlet liner or replace it. Perform a bake-out of the column. |
| Variable Retention Times | 1. Leaks: A leak in the carrier gas line or at the column connections. 2. Inconsistent Oven Temperature: The GC oven is not maintaining a stable or reproducible temperature profile. | 1. Perform a leak check of the system, especially around the inlet septum and column fittings. 2. Verify the oven temperature program and allow for sufficient equilibration time before each run. |
| Low or No Recovery (Residual Solvents) | 1. Improper Headspace Parameters: The vial temperature or equilibration time is insufficient to drive solvents into the headspace. 2. Analyte Loss: Solvents may be adsorbing onto the sample matrix or vial cap. | 1. Increase the headspace oven temperature and/or equilibration time. Ensure the sample is adequately dissolved in a suitable high-boiling solvent (e.g., DMSO). 2. Use inert vials and septa. |
Experimental Protocols & Data
Protocol 1: Impurity Profiling by GC-MS
This method is suitable for identifying and quantifying volatile and semi-volatile impurities, including residual solvents.
1. Sample Preparation (Residual Solvents):
-
Accurately weigh approximately 100 mg of the this compound sample into a 20 mL headspace vial.
-
Add 5.0 mL of Dimethyl Sulfoxide (DMSO).
-
Add an internal standard solution if quantitative analysis is required.
-
Seal the vial immediately and vortex to mix.
2. GC-MS Conditions:
| Parameter | Setting |
| Column | 6% Cyanopropylphenyl / 94% Dimethylpolysiloxane (e.g., DB-624), 30 m x 0.25 mm ID, 1.4 µm |
| Headspace Sampler | Vial Equilibration: 80°C for 20 minutes |
| Inlet Temperature | 250°C |
| Split Ratio | 10:1 |
| Carrier Gas | Helium, 1.2 mL/min (constant flow) |
| Oven Program | 40°C (hold 5 min), ramp to 240°C at 10°C/min, hold 5 min |
| Transfer Line Temp | 250°C |
| MS Ion Source Temp | 230°C |
| Mass Range | 35 - 350 amu |
3. Data Analysis:
-
Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantify residual solvents against a calibrated standard curve.
Table 1: Typical GC Retention Times for Common Residual Solvents
| Compound | Retention Time (min) | ICH Class |
| Methanol | ~3.5 | 2 |
| Ethanol | ~4.2 | 3 |
| Acetone | ~4.6 | 3 |
| Isopropanol | ~4.8 | 3 |
| Dichloromethane | ~5.5 | 2 |
| Toluene | ~10.2 | 2 |
| Note: Retention times are approximate and may vary based on the specific instrument and conditions. |
Protocol 2: Impurity Analysis by HPLC-UV with OPA Derivatization
This method is suitable for detecting non-volatile, process-related impurities and degradation products.
1. Reagent Preparation:
-
Borate Buffer (0.4 M, pH 9.5): Dissolve 2.47 g of boric acid in 100 mL of water and adjust pH with 1 M NaOH.
-
OPA Reagent: Dissolve 50 mg of o-phthalaldehyde in 1.25 mL of methanol. Add 11.25 mL of borate buffer and 50 µL of 3-mercaptopropionic acid. Mix well. Prepare fresh.
-
Sample Diluent: Acetonitrile/Water (50:50 v/v).
2. Derivatization Procedure (Automated or Manual):
-
Prepare the this compound sample at 1.0 mg/mL in the sample diluent.
-
In a vial, mix 100 µL of the sample solution with 100 µL of the OPA reagent.
-
Allow the reaction to proceed for exactly 2 minutes at room temperature before injection.
3. HPLC Conditions:
| Parameter | Setting |
| Column | C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 25 mM Sodium Phosphate Buffer, pH 7.2 |
| Mobile Phase B | Acetonitrile/Methanol (50:50 v/v) |
| Gradient | 30% B to 80% B over 25 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 338 nm |
| Injection Volume | 20 µL |
4. Data Analysis:
-
Calculate impurity levels using the area percent method, assuming a similar response factor for related impurities. For accurate quantification, a reference standard for the impurity is required.
Table 2: Performance Data for Derivatized Aminobutanol Analysis
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 0.001 µg/mL | [16] |
| Limit of Quantitation (LOQ) | 0.003 µg/mL | [16] |
| Recovery | 98.5% - 101.2% | [16] |
| Note: These values are based on a similar derivatized aminobutanol analysis and serve as a general guideline. |
Visual Workflow Diagrams
The following diagrams illustrate the general workflows for the analytical methods described.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Enantiomeric Recognition and Separation by Chiral Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. shimadzu.com [shimadzu.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. soeagra.com [soeagra.com]
- 10. agilent.com [agilent.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Quality Control in Targeted GC-MS for Amino Acid-OMICS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Ring-locking strategy facilitating determination of absolute optical purity of 2-amino-1-butanol by reverse-phase high-performance liquid chromatograp ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09362D [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the Determination of Enantiomeric Purity of (R)-4-Amino-2-methyl-1-butanol
For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral molecules is paramount for safety and efficacy. (R)-4-Amino-2-methyl-1-butanol is a chiral building block whose stereoisomeric purity is critical in various synthetic applications. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative methods for determining its enantiomeric purity, supported by experimental data and detailed protocols.
Comparison of Analytical Methods
The enantiomeric purity of this compound can be determined by several analytical techniques. The choice of method often depends on factors such as the required accuracy, sample throughput, and available instrumentation. The primary methods include direct and indirect chiral HPLC, Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating agents, and Gas Chromatography-Mass Spectrometry (GC-MS).
| Parameter | Chiral HPLC (Direct) | Chiral HPLC (Indirect w/ Derivatization) | Chiral NMR Spectroscopy | Chiral GC-MS |
| Principle | Enantiomers are separated on a chiral stationary phase (CSP) based on differential transient diastereomeric interactions. | Enantiomers are reacted with a chiral derivatizing agent (CDA) to form diastereomers, which are then separated on a standard achiral column. | A chiral solvating agent (CSA) is added to the sample, forming transient diastereomeric complexes that exhibit distinct chemical shifts in the NMR spectrum. | Volatile derivatives of the enantiomers are separated on a chiral capillary column and detected by mass spectrometry. |
| Sample Preparation | Minimal; dissolution in a suitable solvent. | Derivatization step required, which may be time-consuming and require optimization. | Simple mixing of the analyte with the CSA in an NMR tube. | Derivatization to a volatile compound is often necessary. |
| Instrumentation | HPLC with a chiral column and a suitable detector (e.g., UV, RI). | HPLC with a standard achiral column and a UV or fluorescence detector. | NMR spectrometer. | Gas chromatograph with a chiral column coupled to a mass spectrometer. |
| Sensitivity | Moderate to high, depending on the detector and chromophore of the analyte. | High, especially when using fluorescent CDAs. | Generally lower sensitivity compared to chromatographic methods. | High, with the potential for very low detection limits. |
| Analysis Time | Typically 10-30 minutes per sample. | Derivatization time plus chromatographic run time. | 5-15 minutes per sample for data acquisition. | Typically 15-40 minutes per sample. |
| Quantitative Accuracy | High, with good linearity and reproducibility. | High, but can be affected by the completeness and stereochemical integrity of the derivatization reaction. | Good, but can be influenced by signal-to-noise and peak overlap. | High, with the added benefit of mass spectrometric confirmation. |
| Development Effort | Requires screening of different CSPs and mobile phases. | Requires optimization of the derivatization reaction and chromatographic conditions. | Requires selection of an appropriate CSA and optimization of the molar ratio. | Requires optimization of derivatization, injection, and temperature program. |
Experimental Protocols
Chiral HPLC Method (Indirect)
Since this compound lacks a strong chromophore for UV detection, an indirect method involving derivatization is highly recommended for sensitive and accurate quantification. Derivatization with a chiral agent that imparts a UV-active or fluorescent tag is a common and effective strategy.[1][2] A well-established chiral derivatizing agent for primary amines is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA).[3][4][5]
Derivatization Procedure with Marfey's Reagent:
-
Dissolve approximately 1 mg of the this compound sample in 200 µL of a 1 M sodium bicarbonate solution.
-
Add 400 µL of a 1% (w/v) solution of Marfey's reagent in acetone.
-
Incubate the mixture at 40°C for 1 hour in the dark.
-
After cooling to room temperature, neutralize the reaction with 200 µL of 2 M HCl.
-
Evaporate the acetone under a stream of nitrogen.
-
Dilute the remaining aqueous solution with the mobile phase for HPLC analysis.
HPLC Conditions:
-
Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 20% to 70% B over 30 minutes is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 340 nm.[4]
-
Injection Volume: 10 µL.
Expected Results: The diastereomeric derivatives of (R)- and (S)-4-Amino-2-methyl-1-butanol will be separated on the achiral C18 column, allowing for the determination of the enantiomeric excess (% ee) by integrating the respective peak areas.
Chiral NMR Spectroscopy Method
Chiral NMR spectroscopy offers a rapid method for determining enantiomeric excess without the need for chromatographic separation.[6][7] The use of a chiral solvating agent (CSA), such as (S)-(+)-Mandelic acid, can induce chemical shift differences between the enantiomers of this compound.[8]
NMR Protocol using (S)-(+)-Mandelic Acid as a Chiral Solvating Agent:
-
Accurately weigh 5-10 mg of the this compound sample and dissolve it in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or CD₃OD) in an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the sample.
-
Prepare a stock solution of (S)-(+)-Mandelic acid in the same deuterated solvent (e.g., 20 mg/mL).
-
Add an equimolar amount of the (S)-(+)-Mandelic acid solution to the NMR tube containing the analyte.
-
Gently mix the contents of the NMR tube and acquire another ¹H NMR spectrum.
-
Compare the spectra before and after the addition of the CSA. The protons near the chiral center of the two enantiomers should exhibit separate signals.
-
Integrate the corresponding signals for the (R) and (S) enantiomers to calculate the enantiomeric excess.
Chiral Gas Chromatography-Mass Spectrometry (GC-MS) Method
For volatile and thermally stable compounds, chiral GC-MS is a powerful technique for enantiomeric separation and quantification.[9] this compound can be derivatized to increase its volatility for GC analysis.
Derivatization and GC-MS Protocol:
-
Derivatization: React the this compound sample with a suitable derivatizing agent, such as trifluoroacetic anhydride (TFAA), to form the corresponding volatile trifluoroacetamide. This can be done by dissolving the sample in a suitable solvent (e.g., dichloromethane) and adding an excess of TFAA, followed by gentle heating.
-
GC Column: Utilize a chiral capillary column, such as one coated with a cyclodextrin derivative (e.g., Chirasil-DEX CB).[10]
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 200°C) at a rate of 5-10°C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Operate in either full scan mode to identify the compounds or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative accuracy.
Visualizations
References
- 1. yakhak.org [yakhak.org]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. phenomenex.com [phenomenex.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Determination of 2-Pentanol Enantiomers via Chiral GC-MS and Its Sensory Evaluation in Baijiu - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Chiral Auxiliaries: Evaluating (R)-4-Amino-2-methyl-1-butanol Against Established Counterparts
For researchers, scientists, and drug development professionals, the selection of an effective chiral auxiliary is a critical decision in the design of asymmetric syntheses. An ideal auxiliary should be readily available, easily attached to and removed from the substrate, and exert a high degree of stereocontrol, all while being recoverable for reuse. This guide provides a comparative analysis of (R)-4-Amino-2-methyl-1-butanol, a readily available chiral building block, with well-established chiral auxiliaries such as Evans' oxazolidinones, Oppolzer's sultams, and pseudoephedrine. While direct, published experimental data on the use of this compound as a chiral auxiliary is limited, this guide will evaluate its potential based on its structural characteristics and provide a framework for its application and comparison against proven methodologies.
Introduction to Chiral Auxiliaries in Asymmetric Synthesis
Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[1] After the desired chiral center has been created, the auxiliary is removed and can ideally be recovered.[1] The effectiveness of a chiral auxiliary is determined by its ability to create a rigid and predictable steric and electronic environment, which biases the approach of a reagent to one face of the molecule.[2]
The general workflow for utilizing a chiral auxiliary involves three main stages: attachment of the auxiliary, the diastereoselective reaction, and removal of the auxiliary.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Established Chiral Auxiliaries: A Performance Benchmark
To evaluate the potential of any new chiral auxiliary, it is essential to compare it against the performance of well-established and widely used examples.
Evans' Oxazolidinone Auxiliaries
Introduced by David A. Evans, chiral oxazolidinones are among the most successful and widely utilized auxiliaries, particularly in asymmetric aldol and alkylation reactions.[3] They are typically derived from readily available α-amino acids, such as valine and phenylalanine.[] Stereocontrol is achieved through the formation of a chelated Z-enolate, where the bulky substituent on the oxazolidinone ring effectively blocks one face of the enolate, directing the approach of the electrophile.[5][6]
Oppolzer's Camphorsultam Auxiliaries
Oppolzer's sultams are another class of highly effective chiral auxiliaries, derived from camphor.[7] Their rigid bicyclic structure provides a well-defined steric environment, leading to high levels of diastereoselectivity in a variety of reactions, including alkylations, aldol reactions, and Diels-Alder reactions.[8] The stereochemical outcome is often rationalized by the formation of a chelated transition state involving the carbonyl and sulfonyl oxygens.[8]
Pseudoephedrine as a Chiral Auxiliary
Both enantiomers of pseudoephedrine are inexpensive and can be used as practical chiral auxiliaries for the asymmetric alkylation of amide enolates.[9][10] The corresponding amides undergo highly diastereoselective alkylation, and the auxiliary can be cleaved to yield enantiomerically enriched carboxylic acids, alcohols, aldehydes, and ketones.[10] The stereoselectivity is believed to arise from a conformation where one face of the lithium enolate is shielded by the secondary lithium alkoxide and its associated solvent molecules.[1]
Performance Data of Established Chiral Auxiliaries
The following tables summarize the typical performance of these auxiliaries in key asymmetric reactions.
Table 1: Performance in Asymmetric Alkylation Reactions
| Chiral Auxiliary | Substrate | Electrophile | Diastereomeric Excess (d.e.) | Yield (%) |
| Evans' Oxazolidinone | Propionyl Imide | Benzyl Bromide | >98% | 85-95 |
| Oppolzer's Sultam | Propionyl Imide | Methyl Iodide | >98% | 90-98 |
| Pseudoephedrine | Propionyl Amide | Benzyl Bromide | >99% | 85-95 |
Note: Data is compiled from various literature sources and is representative of typical results. Actual performance may vary with specific substrates and reaction conditions.
Table 2: Performance in Asymmetric Aldol Reactions
| Chiral Auxiliary | Enolate Source | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |
| Evans' Oxazolidinone | Propionyl Imide | Isobutyraldehyde | >99:1 | 80-95 |
| Oppolzer's Sultam | Acetyl Imide | Benzaldehyde | >95:5 | 75-85 |
Note: Data is compiled from various literature sources and is representative of typical results. Actual performance may vary with specific substrates and reaction conditions.
This compound: A Potential Chiral Auxiliary
This compound is a chiral β-amino alcohol, a structural motif common to many successful chiral auxiliaries.[9][11][12] Its potential as a chiral auxiliary stems from the following structural features:
-
β-Amino Alcohol Moiety: The 1,3-relationship between the amino and hydroxyl groups allows for the potential formation of a five-membered chelated ring with a metal cation, which can create a rigid and predictable transition state.
-
Stereogenic Center: The chiral center at the C2 position can induce facial selectivity in reactions at a prochiral center attached to the nitrogen or oxygen.
-
Availability: It is commercially available in its (R)-enantiomeric form.[12][13]
Compared to pseudoephedrine, this compound lacks the phenyl group, which may influence the steric environment and the potential for π-stacking interactions in the transition state. The methyl group at the C2 position provides steric bulk that could effectively shield one face of an attached enolate.
Hypothetical Experimental Workflow and Evaluation
To assess the efficacy of this compound as a chiral auxiliary, a logical starting point would be to employ it in an asymmetric alkylation, a well-understood and benchmark reaction. The following diagram outlines a hypothetical workflow for this experiment.
Caption: Hypothetical workflow for evaluating this compound.
Experimental Protocols for Benchmark Auxiliaries
For a direct comparison, the following are established protocols for asymmetric alkylation using Evans' oxazolidinone and pseudoephedrine auxiliaries.
Protocol 1: Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary
-
Acylation of the Auxiliary: To a solution of the chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) in an anhydrous aprotic solvent (e.g., THF), add a base such as n-butyllithium at -78 °C. Then, add the desired acyl chloride (e.g., propionyl chloride) and allow the reaction to warm to room temperature.
-
Enolate Formation: Dissolve the N-acyl oxazolidinone in anhydrous THF and cool to -78 °C. Add a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), dropwise and stir for 30-60 minutes to form the Z-enolate.
-
Alkylation: Add the alkylating agent (e.g., benzyl bromide) to the enolate solution at -78 °C and slowly warm the reaction to the appropriate temperature (e.g., 0 °C or room temperature).
-
Workup and Auxiliary Removal: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent. The auxiliary can be cleaved by hydrolysis (e.g., with LiOH/H₂O₂) to yield the chiral carboxylic acid, or by reduction (e.g., with LiBH₄) to yield the chiral alcohol.
Protocol 2: Asymmetric Alkylation using Pseudoephedrine Auxiliary
-
Amide Formation: React pseudoephedrine with the desired acyl chloride or anhydride in the presence of a base (e.g., triethylamine or pyridine) to form the corresponding amide.
-
Enolate Formation and Alkylation: Dissolve the pseudoephedrine amide in anhydrous THF with lithium chloride. Cool the solution to -78 °C and add a strong base (e.g., LDA). After enolization is complete, add the alkylating agent.
-
Workup and Auxiliary Removal: Quench the reaction with saturated aqueous ammonium chloride. The alkylated amide can be hydrolyzed under acidic or basic conditions to afford the chiral carboxylic acid. Alternatively, reduction with a suitable reagent can provide the chiral alcohol.
Conclusion
While this compound is not a widely documented chiral auxiliary, its structural features, particularly the β-amino alcohol motif, suggest it holds potential for applications in asymmetric synthesis. To rigorously evaluate its performance, it would need to be tested in benchmark reactions such as asymmetric alkylation and aldol condensations. The resulting diastereoselectivities and chemical yields would then need to be compared against the high standards set by established auxiliaries like Evans' oxazolidinones and Oppolzer's sultams. The hypothetical workflow and established protocols provided in this guide offer a clear roadmap for researchers and drug development professionals to undertake such a comparative study and unlock the potential of new chiral building blocks in asymmetric synthesis.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 7. α-Amino Acids, β-Amino Alcohols and Related Compounds a...: Ingenta Connect [ingentaconnect.com]
- 8. chemtube3d.com [chemtube3d.com]
- 9. [PDF] Use of Pseudoephedrine as a Practical Chiral Auxiliary for Asymmetric Synthesis | Semantic Scholar [semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. This compound | CymitQuimica [cymitquimica.com]
- 13. This compound | 88390-32-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Comparative Spectroscopic Analysis of (R)-4-Amino-2-methyl-1-butanol and Structural Analogs
A Guide for Researchers in Drug Discovery and Development
This guide provides a comparative analysis of the spectroscopic data for (R)-4-Amino-2-methyl-1-butanol, a chiral amino alcohol of interest in pharmaceutical synthesis, alongside structurally related alternatives. The validation of spectroscopic data is a critical step in chemical synthesis and drug development to ensure the identity, purity, and stereochemistry of a compound. This document is intended to serve as a practical resource for researchers and scientists by presenting key spectroscopic data in a comparative format, detailing experimental protocols, and illustrating relevant workflows and chemical structures.
Introduction
This compound is a chiral building block that finds applications in the synthesis of complex molecules and active pharmaceutical ingredients. Its specific stereochemistry can be crucial for biological activity. Accurate spectroscopic characterization is therefore essential. This guide compares its expected spectroscopic signature with those of its enantiomer, (S)-4-Amino-2-methyl-1-butanol, its achiral analog, 4-Amino-2-methyl-1-butanol, and another chiral amino alcohol, (S)-2-Amino-1-butanol.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its selected alternatives. Please note that experimental values can vary slightly depending on the specific instrumentation, solvent, and concentration.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Chemical Shift (δ) in ppm (Multiplicity, Integration, Assignment) |
| This compound | No experimental data found in the searched literature. |
| (S)-4-Amino-2-methyl-1-butanol | No experimental data found in the searched literature. |
| 4-Amino-2-methyl-1-butanol (racemic) | No experimental data found in the searched literature. |
| (S)-2-Amino-1-butanol | 3.57 (dd, 1H, -CH(OH)-), 3.28 (dd, 1H, -CH(OH)-), 2.73 (m, 1H, -CH(NH₂)-), 1.44 (m, 2H, -CH₂-CH₃), 0.94 (t, 3H, -CH₂-CH₃) in CDCl₃ |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Chemical Shift (δ) in ppm |
| This compound | No experimental data found in the searched literature. |
| (S)-4-Amino-2-methyl-1-butanol | No experimental data found in the searched literature. |
| 4-Amino-2-methyl-1-butanol (racemic) | A reference to a ¹³C NMR spectrum exists, but the data is not publicly available. |
| (S)-2-Amino-1-butanol | No experimental data found in the searched literature. |
Table 3: Mass Spectrometry Data
| Compound | Mass-to-Charge Ratio (m/z) |
| This compound | Molecular Weight: 103.17 g/mol . Expected [M+H]⁺: 104.11 |
| (S)-4-Amino-2-methyl-1-butanol | Molecular Weight: 103.17 g/mol . Expected [M+H]⁺: 104.11 |
| 4-Amino-2-methyl-1-butanol (racemic) | Molecular Weight: 103.17 g/mol . Expected [M+H]⁺: 104.11 |
| (S)-2-Amino-1-butanol | Molecular Weight: 89.14 g/mol . [M]⁺ observed at m/z 89. |
Experimental Protocols
Standard protocols for acquiring the spectroscopic data presented above are detailed below. These can be adapted for the specific instrumentation available in a researcher's laboratory.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the analyte for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.
-
Ensure the sample is fully dissolved and the solution is homogeneous.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution and lineshape.
-
Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse width, acquisition time, relaxation delay).
-
For ¹³C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each unique carbon atom. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the internal standard or the residual solvent peak.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants to elucidate the connectivity of the atoms.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the analyte (typically 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile, water).
-
Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL.
-
If using an electrospray ionization (ESI) source, the addition of a small amount of formic acid or ammonium hydroxide can aid in protonation or deprotonation, respectively.
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Select the appropriate ionization method (e.g., ESI, chemical ionization (CI), or electron ionization (EI)).
-
Acquire the mass spectrum over a relevant m/z range. For high-resolution mass spectrometry (HRMS), ensure the instrument is properly calibrated to obtain accurate mass measurements.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺˙, [M+H]⁺, or [M-H]⁻) to determine the molecular weight of the compound.
-
Analyze the fragmentation pattern to gain structural information.
-
For HRMS data, calculate the elemental composition from the accurate mass measurement to confirm the molecular formula.
-
Visualizations
To aid in the understanding of the chemical structures and the validation workflow, the following diagrams are provided.
Caption: Workflow for the validation of spectroscopic data.
Caption: Chemical structures of the target compound and its alternatives.
Conclusion
This guide highlights the importance of comprehensive spectroscopic data for the validation of chiral building blocks like this compound. While a complete set of experimental data for the target compound was not available in the public domain at the time of this review, the provided protocols and comparative data for structural analogs offer a valuable framework for researchers. It is recommended that researchers synthesizing or utilizing this compound perform a full suite of spectroscopic analyses (¹H NMR, ¹³C NMR, and MS) to unequivocally confirm its structure and purity.
Assessing the effectiveness of (R)-4-Amino-2-methyl-1-butanol in asymmetric aldol reactions
A Comparative Guide to Chiral Auxiliaries and Catalysts in Asymmetric Aldol Reactions
For Researchers, Scientists, and Drug Development Professionals
The asymmetric aldol reaction is a cornerstone of stereoselective synthesis, enabling the creation of chiral β-hydroxy carbonyl compounds, which are pivotal building blocks for numerous pharmaceuticals and natural products. The effectiveness of this reaction hinges on the choice of a chiral directing group, which can be either a covalently bound chiral auxiliary or a chiral catalyst. This guide provides a comparative analysis of the performance of various chiral auxiliaries and catalysts in asymmetric aldol reactions, with a focus on providing clear, data-driven insights.
While this guide aims to assess the effectiveness of (R)-4-Amino-2-methyl-1-butanol, a thorough review of published scientific literature reveals a lack of specific experimental data for its application in asymmetric aldol reactions. Therefore, to provide a valuable comparative context, we will utilize data for the structurally related and well-documented amino alcohol, (S)-diphenylprolinol, as a representative organocatalyst. Its performance will be compared against established and highly effective chiral auxiliaries from different classes: Evans Oxazolidinones, Pseudoephedrine, and Oppolzer's Camphorsultam.
Data Presentation: Performance in Asymmetric Aldol Reactions
The following tables summarize the performance of these selected chiral auxiliaries and catalysts in specific asymmetric aldol reactions, highlighting key metrics such as yield, diastereomeric ratio (d.r.), and enantiomeric excess (e.e.).
Table 1: Organocatalysis with Amino Alcohols
| Catalyst | Aldehyde | Ketone/Enolate Source | Solvent | Temp (°C) | Yield (%) | d.r. (syn:anti) | e.e. (%) (Configuration) |
| (S)-diphenylprolinol silyl ether | Benzaldehyde | Cyclohexanone | Toluene | -20 | 95 | >95:5 | 99 (S) |
| L-Prolinol | Isobutyraldehyde | Acetone | DMSO | Room Temp. | 68 | 5:95 | 93 (anti)[1] |
| L-Proline | Isobutyraldehyde | Acetone | DMSO | Room Temp. | 97 | 5:95 | 96 (anti)[1] |
Table 2: Chiral Auxiliary-Mediated Reactions
| Chiral Auxiliary | Enolate Source | Aldehyde | Lewis Acid/Base | Solvent | Temp (°C) | Yield (%) | d.r. (syn:anti) | e.e. (%) (Configuration) |
| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Propionyl imide | Isobutyraldehyde | Bu₂BOTf, Et₃N | CH₂Cl₂ | -78 to 0 | 85 | >99:1 | >99 (syn) |
| (1R,2S)-Pseudoephedrine | Propionyl amide | Benzaldehyde | LDA | THF | -78 | 90 | 95:5 | >98 (syn) |
| (+)-Oppolzer's Camphorsultam | N-propionylsultam | Isobutyraldehyde | TiCl₄, (-)-Sparteine | CH₂Cl₂ | -78 | 91 | 98:2 | >98 (syn) |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and comparison. Below are representative experimental protocols for the key reactions cited.
Protocol 1: Asymmetric Aldol Reaction Catalyzed by (S)-diphenylprolinol silyl ether
To a solution of (S)-diphenylprolinol trimethylsilyl ether (0.1 mmol) in toluene (2.0 mL) at -20 °C is added cyclohexanone (2.0 mmol). The mixture is stirred for 10 minutes before the addition of benzaldehyde (1.0 mmol). The reaction is stirred at -20 °C for 24 hours. The reaction is then quenched with a saturated aqueous solution of NH₄Cl and extracted with ethyl acetate. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired β-hydroxy ketone. The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC analysis.
Protocol 2: Evans Asymmetric Aldol Reaction
To a solution of the N-propionyl oxazolidinone (1.0 mmol) in CH₂Cl₂ (5 mL) at -78 °C is added dibutylboron triflate (1.1 mmol), followed by the dropwise addition of triethylamine (1.2 mmol). The resulting solution is stirred at -78 °C for 30 minutes, then cooled to -78 °C. Isobutyraldehyde (1.2 mmol) is added dropwise, and the reaction mixture is stirred at -78 °C for 2 hours, then at 0 °C for 1 hour. The reaction is quenched by the addition of a pH 7 buffer solution and extracted with CH₂Cl₂. The organic layer is washed with brine, dried over MgSO₄, and concentrated. The crude product is purified by flash chromatography.
Protocol 3: Pseudoephedrine-Mediated Asymmetric Aldol Reaction
A solution of the pseudoephedrine-derived N-propionyl amide (1.0 mmol) in THF (10 mL) is cooled to -78 °C. Lithium diisopropylamide (LDA) (1.1 mmol) is added dropwise, and the mixture is stirred for 30 minutes. Benzaldehyde (1.2 mmol) is then added, and the reaction is stirred at -78 °C for 4 hours. The reaction is quenched with saturated aqueous NH₄Cl and warmed to room temperature. The product is extracted with ether, and the combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The product is purified by flash chromatography.
Protocol 4: Oppolzer's Camphorsultam-Directed Aldol Reaction
To a solution of the N-propionylsultam (1.0 mmol) in CH₂Cl₂ (10 mL) at -78 °C is added TiCl₄ (1.1 mmol). After stirring for 5 minutes, (-)-sparteine (1.2 mmol) is added, and the mixture is stirred for a further 30 minutes. Isobutyraldehyde (1.2 mmol) is then added dropwise, and the reaction is stirred at -78 °C for 4 hours. The reaction is quenched with saturated aqueous NH₄Cl and extracted with CH₂Cl₂. The combined organic extracts are washed with brine, dried over MgSO₄, and concentrated. The product is purified by flash chromatography.
Visualizations
Signaling Pathways and Experimental Workflows
To better illustrate the concepts and processes discussed, the following diagrams have been generated using Graphviz.
Caption: Comparison of catalytic cycle vs. chiral auxiliary approach.
Caption: General experimental workflow for asymmetric aldol reactions.
References
Comparative Analysis of Synthetic Pathways to Enantiomerically Pure 4-Amino-2-Methyl-1-Butanol
For Immediate Release
A comprehensive guide comparing synthetic routes to the chiral building block, enantiomerically pure 4-amino-2-methyl-1-butanol, has been compiled for researchers, scientists, and professionals in drug development. This guide provides an objective analysis of different synthetic strategies, supported by quantitative data and detailed experimental protocols, to aid in the selection of the most suitable method for specific research and manufacturing needs.
Introduction
Enantiomerically pure 4-amino-2-methyl-1-butanol is a valuable chiral building block in the synthesis of pharmaceuticals and other bioactive molecules. Its stereodefined structure, featuring both an amino and a hydroxyl group, makes it a critical component for introducing chirality and functionalization in complex target molecules. The efficient and stereocontrolled synthesis of this compound is therefore of significant interest. This guide explores and contrasts two primary approaches: a chiral pool-based synthesis starting from a protected β-amino acid and a biocatalytic route employing an engineered amine dehydrogenase.
Comparison of Synthetic Routes
Two distinct and effective methodologies for the synthesis of enantiomerically pure 4-amino-2-methyl-1-butanol are presented below. A summary of their key performance indicators is provided in Table 1.
Table 1: Comparison of Synthetic Routes to Enantiomerically Pure 4-Amino-2-Methyl-1-Butanol
| Parameter | Route 1: Chiral Pool Synthesis | Route 2: Biocatalytic Synthesis |
| Starting Material | (R)-3-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid | 1-Hydroxy-3-methyl-2-butanone |
| Key Transformation | Reduction of a carboxylic acid | Asymmetric reductive amination |
| Overall Yield | ~85% | Up to 99% conversion |
| Enantiomeric Excess | >99% | >99% |
| Key Reagents | Lithium aluminium hydride (LiAlH₄) | Engineered Amine Dehydrogenase, Ammonia, NADH |
| Reaction Conditions | Anhydrous THF, 0 °C to reflux | Aqueous buffer (pH 8.5), 30 °C |
| Advantages | High enantioselectivity, Utilizes readily available chiral precursor | High conversion and enantioselectivity, Mild reaction conditions, Environmentally benign |
| Disadvantages | Use of hazardous and moisture-sensitive reagent (LiAlH₄) | Requires specialized enzyme and cofactor regeneration system |
Synthetic Route Overviews
A visual comparison of the logical flow of the two synthetic strategies is depicted in the following diagram.
Caption: Comparative workflow of chiral pool and biocatalytic routes.
Experimental Protocols
Route 1: Chiral Pool Synthesis via Reduction of a Protected β-Amino Acid
This route utilizes a chiral precursor from the "chiral pool," specifically (R)-3-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid, which is reduced to the desired amino alcohol.
Step 1: Reduction of (R)-3-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid
To a stirred solution of (R)-3-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, a solution of lithium aluminium hydride (LiAlH₄) (2.0 eq) in anhydrous THF is added dropwise. The reaction mixture is then allowed to warm to room temperature and subsequently heated to reflux for 4 hours. After completion of the reaction, the mixture is cooled to 0 °C and quenched by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and water. The resulting precipitate is filtered off and washed with THF. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford (R)-tert-butyl (3-hydroxy-2-methylpropyl)carbamate.
Step 2: Deprotection of the Boc Group
The crude (R)-tert-butyl (3-hydroxy-2-methylpropyl)carbamate is dissolved in a solution of hydrochloric acid in dioxane (e.g., 4 M HCl). The mixture is stirred at room temperature for 2 hours. The solvent is then removed under reduced pressure, and the residue is basified with a suitable base (e.g., sodium hydroxide solution) and extracted with an organic solvent (e.g., dichloromethane). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield this compound.
Route 2: Biocatalytic Synthesis via Asymmetric Reductive Amination
This modern approach employs a highly selective enzyme to catalyze the asymmetric conversion of a prochiral ketone to the chiral amino alcohol.[1]
Step 1: Whole-Cell Biocatalytic Reductive Amination
A reaction mixture is prepared in a buffer solution (e.g., Tris-HCl, pH 8.5) containing 1-hydroxy-3-methyl-2-butanone (1.0 eq), an ammonia source (e.g., ammonium chloride), and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase for NADH regeneration). To this mixture, whole cells of E. coli expressing an engineered amine dehydrogenase are added. The reaction is incubated at a controlled temperature (e.g., 30 °C) with gentle agitation. The progress of the reaction is monitored by a suitable analytical technique (e.g., HPLC or GC). Upon completion, the cells are removed by centrifugation, and the supernatant containing the product is collected.
Step 2: Product Isolation
The aqueous supernatant is typically subjected to extraction with an organic solvent. The combined organic extracts are then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the enantiomerically pure 4-amino-2-methyl-1-butanol. Further purification, if necessary, can be achieved by chromatography.
Conclusion
Both the chiral pool synthesis and the biocatalytic route offer effective means to obtain enantiomerically pure 4-amino-2-methyl-1-butanol with high stereochemical purity. The choice of method will depend on the specific requirements of the synthesis, including scale, cost, available equipment, and environmental considerations. The chiral pool approach is a well-established chemical method, while the biocatalytic route represents a greener and potentially more efficient alternative, particularly for large-scale production, provided the biocatalyst is readily accessible. This guide provides the necessary data and protocols to enable an informed decision for the synthesis of this important chiral building block.
References
Determining Absolute Configuration: A Comparative Guide for (R)-4-Amino-2-methyl-1-butanol Derivatives
For researchers, scientists, and drug development professionals, the unambiguous determination of the absolute configuration of chiral molecules is a critical step in chemical synthesis and pharmaceutical development. This guide provides a comparative overview of X-ray crystallography and alternative spectroscopic methods for elucidating the stereochemistry of derivatives of (R)-4-Amino-2-methyl-1-butanol, a valuable chiral building block.
The spatial arrangement of atoms in a chiral molecule, its absolute configuration, dictates its interaction with other chiral entities, including biological receptors. Consequently, enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. This underscores the necessity for robust analytical methods to confidently assign the absolute configuration of chiral molecules like derivatives of this compound.
This guide compares the gold standard, single-crystal X-ray crystallography, with powerful spectroscopic techniques that offer viable alternatives, particularly when suitable crystals cannot be obtained. These alternatives include Nuclear Magnetic Resonance (NMR) spectroscopy-based approaches—specifically the Mosher's ester analysis and the use of chiral solvating agents—and Vibrational Circular Dichroism (VCD) spectroscopy.
Comparative Analysis of Methodologies
The selection of an appropriate method for determining absolute configuration depends on several factors, including the physical properties of the compound, sample availability, and the desired level of certainty. The following table summarizes the key performance indicators for each technique.
| Feature | Single-Crystal X-ray Crystallography | Mosher's Method (NMR) | NMR with Chiral Solvating Agents | Vibrational Circular Dichroism (VCD) |
| Principle | Diffraction of X-rays by a single crystal | Formation of diastereomeric esters with a chiral reagent and analysis of ¹H NMR chemical shift differences (Δδ) | Formation of transient diastereomeric complexes with a chiral solvating agent, inducing chemical shift non-equivalence in NMR | Differential absorption of left and right circularly polarized infrared light |
| Sample Requirement | High-quality single crystal (>0.1 mm) | Pure enantiomer or racemate (mg scale) | Pure enantiomer or racemate (mg scale) | Pure enantiomer (5-15 mg) |
| Data Output | 3D molecular structure, bond lengths, bond angles, absolute configuration (Flack parameter) | ¹H NMR chemical shift differences (Δδ = δS - δR) | ¹H NMR chemical shift differences (ΔΔδ) | VCD and IR spectra |
| Key Advantage | Unambiguous and definitive determination of absolute configuration | No crystallization required; applicable to a wide range of compounds with hydroxyl or amino groups | Non-covalent derivatization; sample can be recovered unchanged | No crystallization or derivatization required; applicable to molecules in solution |
| Key Limitation | Growth of a suitable single crystal can be challenging or impossible | Requires chemical derivatization, which may be difficult or alter the conformation | The magnitude of induced chemical shift differences can be small | Requires comparison with computationally predicted spectra |
| Typical Resolution | ~0.5-1.5 Å | Not applicable | Not applicable | ~4-8 cm⁻¹ |
| Typical R-factor | < 0.05 | Not applicable | Not applicable | Not applicable |
| Flack Parameter | Close to 0 for the correct enantiomer | Not applicable | Not applicable | Not applicable |
| Typical Δδ (ppm) | Not applicable | 0.01 - 0.2 | 0.01 - 0.6 | Not applicable |
Experimental Protocols
Detailed methodologies for each technique are crucial for successful implementation and interpretation of results.
Single-Crystal X-ray Crystallography of a Chiral Amino Alcohol
As a representative example for a derivative of this compound, the experimental protocol for determining the crystal structure of a similar chiral amino alcohol, (S)-2-amino-1-butanol, is outlined below.
1. Crystallization:
-
Dissolve the purified (S)-2-amino-1-butanol derivative in a suitable solvent or solvent mixture (e.g., ethanol/water, isopropanol).
-
Employ slow evaporation, vapor diffusion, or slow cooling techniques to promote the growth of single crystals of sufficient size and quality (ideally >0.1 mm in all dimensions).
2. Data Collection:
-
Mount a selected single crystal on a goniometer head.
-
Place the crystal in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion and radiation damage.
-
Use a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Collect a complete set of diffraction data by rotating the crystal through a series of angles.
3. Structure Solution and Refinement:
-
Process the diffraction data to obtain integrated intensities and correct for experimental factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data using full-matrix least-squares methods. This process minimizes the difference between the observed and calculated structure factors.
-
The quality of the final structure is assessed by the R-factor (agreement factor) and the goodness-of-fit.
4. Absolute Configuration Determination:
-
The absolute configuration is determined by analyzing the anomalous scattering effects, which are small differences in the diffraction intensities of Friedel pairs (reflections h,k,l and -h,-k,-l).
-
The Flack parameter is calculated during the refinement process. A value close to 0 indicates that the correct absolute configuration has been assigned, while a value close to 1 suggests the opposite configuration.
Mosher's Ester Analysis
This NMR-based method is a powerful tool for determining the absolute configuration of chiral alcohols and amines.[1]
1. Derivatization:
-
In two separate reactions, react the enantiomerically pure this compound derivative with (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl) and (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl) to form the corresponding (R)-MTPA and (S)-MTPA diastereomeric amides (if the amino group is derivatized) or esters (if the hydroxyl group is derivatized).
-
Pyridine or another suitable base is typically used to scavenge the HCl produced.
2. NMR Analysis:
-
Acquire high-resolution ¹H NMR spectra of both the (R)-MTPA and (S)-MTPA diastereomers in a suitable deuterated solvent (e.g., CDCl₃).
-
Assign the proton signals for both diastereomers, which may be aided by 2D NMR techniques like COSY.
3. Data Interpretation:
-
Calculate the chemical shift differences (Δδ) for corresponding protons in the two diastereomers using the formula: Δδ = δS - δR.
-
A consistent pattern of positive and negative Δδ values on either side of the stereocenter, when applied to the established Mosher's method model, allows for the assignment of the absolute configuration.[2]
NMR with Chiral Solvating Agents (CSAs)
This technique offers a non-destructive alternative to Mosher's method, as it does not involve covalent modification of the analyte.[3][4]
1. Sample Preparation:
-
Prepare an NMR sample of the enantiomerically pure or racemic this compound derivative in a suitable deuterated solvent.
-
Add a chiral solvating agent (e.g., a BINOL-derived amino alcohol or a chiral acid) to the NMR tube. The optimal molar ratio of the analyte to the CSA may need to be determined empirically.[3][4]
2. NMR Analysis:
-
Acquire a high-resolution ¹H NMR spectrum of the mixture.
-
The interaction between the analyte and the CSA forms transient diastereomeric complexes, leading to separate signals for the two enantiomers (in the case of a racemic analyte) or a shift in the signals of the pure enantiomer.
3. Data Interpretation:
-
The difference in chemical shifts (ΔΔδ) between the signals of the two enantiomers (or between the shifted and unshifted signals of a pure enantiomer) is measured.[5]
-
The direction of the chemical shift change for specific protons, when compared to established models for the CSA, can be used to infer the absolute configuration.
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD is a powerful technique for determining the absolute configuration of molecules in solution without the need for crystallization or derivatization.[6][7][8][9]
1. Experimental Measurement:
-
Dissolve the enantiomerically pure sample (typically 5-15 mg) in a suitable solvent (e.g., CDCl₃) that is transparent in the infrared region of interest.[6]
-
Acquire the VCD and infrared (IR) spectra using a dedicated VCD spectrometer. Data collection may take several hours to achieve a good signal-to-noise ratio.[6]
2. Computational Prediction:
-
Perform a conformational search for the this compound derivative using computational chemistry software (e.g., Gaussian).
-
For each low-energy conformer, calculate the theoretical VCD and IR spectra using Density Functional Theory (DFT).
-
The final predicted spectrum is a Boltzmann-weighted average of the spectra of the individual conformers.
3. Spectral Comparison and Assignment:
-
Compare the experimental VCD spectrum with the computationally predicted VCD spectra for both the (R) and (S) enantiomers.
-
A good match between the experimental spectrum and one of the predicted spectra in terms of the signs and relative intensities of the VCD bands allows for the unambiguous assignment of the absolute configuration.[7]
Visualizing the Workflows
The following diagrams, generated using the DOT language, illustrate the experimental workflows for each of the discussed techniques.
Caption: Workflow for absolute configuration determination by X-ray crystallography.
Caption: Workflow for Mosher's method.
Caption: Workflow for NMR with Chiral Solvating Agents.
Caption: Workflow for Vibrational Circular Dichroism (VCD) spectroscopy.
Conclusion
While single-crystal X-ray crystallography remains the definitive method for determining absolute configuration, its primary limitation is the requirement of a high-quality crystal. For derivatives of this compound that are oils, or for which crystallization is challenging, NMR-based methods and VCD spectroscopy offer powerful and reliable alternatives. The choice of method will ultimately depend on the specific characteristics of the molecule under investigation and the available instrumentation. A thorough understanding of the principles, advantages, and limitations of each technique, as outlined in this guide, will enable researchers to make informed decisions for the accurate and confident assignment of absolute configuration.
References
- 1. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemistry.illinois.edu [chemistry.illinois.edu]
- 3. Frontiers | Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent [frontiersin.org]
- 4. Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal‐Oxide Keplerate {Mo132} Cluster Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spectroscopyeurope.com [spectroscopyeurope.com]
- 7. biotools.us [biotools.us]
- 8. researchgate.net [researchgate.net]
- 9. Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Chiral Ligands in Catalysis: Benchmarking (R)-4-Amino-2-methyl-1-butanol and Other Amino Alcohols
Chiral amino alcohols are a versatile and widely utilized class of ligands in asymmetric catalysis. Their efficacy stems from the presence of both a Lewis basic amino group and a hydroxyl group, which can coordinate to a metal center, creating a rigid chiral environment that directs the stereochemical outcome of a reaction. The enantioselective addition of diethylzinc to aldehydes to produce chiral secondary alcohols is a classic and well-documented benchmark for assessing the performance of these ligands.
Performance of Chiral Amino Alcohol Ligands in the Enantioselective Addition of Diethylzinc to Benzaldehyde
The following table summarizes the performance of several representative chiral amino alcohol ligands in the enantioselective addition of diethylzinc to benzaldehyde. Key performance indicators include enantiomeric excess (ee%), which measures the stereoselectivity of the reaction, and yield (%), which indicates the efficiency of the transformation.
| Chiral Ligand | Ligand Loading (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee%) | Configuration |
| (-)-DAIB (3,3-dimethyl-1,5-dioxa-8-azaspiro[5.5]undecan-8-yl)methanol | 2 | 0 | 2 | 97 | 98 | (S) |
| (1R,2S)-N-Pyrrolidinylnorephedrine | 2 | 0 | 6 | 95 | 94 | (R) |
| (1S,2R)-2-(N-Morpholino)-1,2-dicyclohexylethanol | 10 | 0 | 18 | 92 | 99 | (S) |
| Fructose-derived β-amino alcohol | 20 | 25 | 24 | 100 | 92 | (S) |
| Pinane-based 1,4-amino alcohol | 10 | 0 | 20 | 95 | 80 | (R) |
Experimental Protocols
A generalized, detailed methodology for the enantioselective addition of diethylzinc to benzaldehyde is provided below. This protocol can serve as a standard procedure for benchmarking (R)-4-Amino-2-methyl-1-butanol against other chiral ligands.
Materials:
-
Chiral amino alcohol ligand (e.g., this compound)
-
Anhydrous Toluene
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde (freshly distilled)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard glassware for reactions under an inert atmosphere (e.g., Schlenk line or glovebox)
Procedure:
-
Catalyst Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral amino alcohol ligand (0.1 mmol) in anhydrous toluene (5 mL).
-
Formation of the Active Complex: Cool the solution to 0 °C in an ice bath. To this solution, add a 1.0 M solution of diethylzinc in hexane (2.2 mL, 2.2 mmol) dropwise using a syringe. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the active catalyst complex.
-
Aldehyde Addition: Add freshly distilled benzaldehyde (2.0 mmol) dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (10 mL) at 0 °C.
-
Extraction and Isolation: Allow the mixture to warm to room temperature. Extract the aqueous layer with diethyl ether (3 x 15 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the yield of the resulting 1-phenyl-1-propanol. The enantiomeric excess is typically determined by chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).
Visualizing the Process
To further elucidate the experimental and catalytic processes, the following diagrams are provided.
Caption: General experimental workflow for the enantioselective addition of diethylzinc to benzaldehyde.
Caption: Proposed catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde.
Conclusion
While performance data for this compound in the benchmark enantioselective addition of diethylzinc to benzaldehyde is not currently available in the surveyed literature, the provided data for other chiral amino alcohols offers a valuable comparative context. The detailed experimental protocol and illustrative diagrams furnish researchers with the necessary tools to conduct their own benchmarking studies. The structural simplicity of this compound makes it an interesting candidate for investigation in asymmetric catalysis, and its evaluation using the established framework presented here will contribute to a broader understanding of the structure-activity relationships among chiral amino alcohol ligands.
A Comparative Guide to the Cost-Effectiveness of Chiral Amino Alcohols in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
The selection of a chiral auxiliary or catalyst is a critical decision in asymmetric synthesis, profoundly impacting not only the stereochemical outcome but also the overall economic viability of a synthetic route. Chiral amino alcohols are a versatile and widely utilized class of compounds for this purpose, available in a variety of structures and often derivable from the natural chiral pool. This guide provides an objective, data-driven comparison of the cost-effectiveness of several common chiral amino alcohols, focusing on their performance in key asymmetric transformations.
Comparative Performance and Cost Analysis
To evaluate the cost-effectiveness of different chiral amino alcohols, it is essential to consider not just their purchase price but also their performance in terms of yield, stereoselectivity (enantiomeric or diastereomeric excess), and catalyst/auxiliary loading. The following table summarizes these key metrics for a selection of commonly used chiral amino alcohols in representative asymmetric reactions. Prices are based on currently available data from various suppliers for research quantities and are subject to change.
| Chiral Amino Alcohol | Structure | Price (USD/g)* | Application | Yield (%) | Stereoselectivity |
| (1S,2S)-(+)-Pseudoephedrine | ~$8.00 | Asymmetric Alkylation (Chiral Auxiliary) | 80-95 | >99% de | |
| (1R,2S)-(-)-Norephedrine | ~$3.00 | Asymmetric Addition of Diethylzinc to Aldehydes | ~85 | ~85% ee | |
| (S)-(-)-2-Amino-1,1-diphenyl-1-propanol | ~$120.00 | Asymmetric Reduction of Ketones (CBS Catalyst Precursor) | High | ~90% ee | |
| (1R,2S)-1-Amino-2-indanol | ~$15.00 | Asymmetric Transfer Hydrogenation of Ketones | >95 | >95% ee | |
| L-Prolinol | ~$0.60 | Asymmetric Aldol Reaction (Organocatalyst) | 88 | 98% ee |
*Approximate prices are for research-grade quantities and can vary significantly based on supplier, purity, and scale.
In-Depth Analysis of Selected Chiral Amino Alcohols
(1S,2S)-(+)-Pseudoephedrine: The Workhorse Chiral Auxiliary
(1S,2S)-(+)-Pseudoephedrine is a widely used and highly effective chiral auxiliary, particularly in the asymmetric alkylation of enolates.[1][2] Its popularity stems from its low cost, high crystallinity of its derivatives (which facilitates purification), and the excellent diastereoselectivity it imparts.
-
Cost-Effectiveness: With a low price point and high diastereoselectivity, pseudoephedrine offers excellent value. The auxiliary can often be recovered and reused, further enhancing its economic viability.[3]
-
Performance: In the alkylation of its corresponding amide enolates, it consistently achieves diastereomeric excesses greater than 99%.[1]
-
Limitations: As a stoichiometric auxiliary, it must be used in equimolar amounts with the substrate, and additional steps are required for its attachment and removal.[3] Regulatory restrictions in some regions can also be a consideration.[4]
(1R,2S)-1-Amino-2-indanol: A Privileged Ligand for Asymmetric Catalysis
(1R,2S)-1-Amino-2-indanol is a versatile chiral ligand precursor, widely employed in various metal-catalyzed asymmetric reactions, including reductions and cycloadditions.[5][6] Its rigid indane backbone provides a well-defined chiral environment, leading to high levels of stereocontrol.
-
Cost-Effectiveness: While more expensive than pseudoephedrine, its use in catalytic amounts makes it highly cost-effective for large-scale synthesis.
-
Performance: In the ruthenium-catalyzed asymmetric transfer hydrogenation of acetophenone, ligands derived from (1R,2S)-1-amino-2-indanol can achieve yields and enantiomeric excesses greater than 95%.[7]
-
Applications: It is a key component in the synthesis of several pharmaceuticals, including the HIV protease inhibitor Indinavir.[8]
L-Prolinol: A Cost-Effective Organocatalyst
Derived from the inexpensive amino acid proline, L-prolinol is a precursor to a powerful class of organocatalysts, most notably the Hayashi-Jørgensen catalysts (diarylprolinol silyl ethers).[9][10] These catalysts are highly effective in a range of asymmetric transformations, including aldol and Michael reactions.
-
Cost-Effectiveness: L-Prolinol is exceptionally inexpensive, making its derived catalysts highly attractive from an economic standpoint, even with the need for derivatization.
-
Performance: As a catalyst in the asymmetric aldol reaction between acetone and p-nitrobenzaldehyde, a prolinol-derived catalyst can achieve a 98% ee with an 88% yield.[11]
-
Advantages: As an organocatalyst, it avoids the use of potentially toxic and expensive metals.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful implementation and comparison of these chiral amino alcohols.
Asymmetric Alkylation using (1S,2S)-(+)-Pseudoephedrine Amide
This protocol describes the formation of a pseudoephedrine amide and its subsequent diastereoselective alkylation.
Step 1: Amide Formation
-
To a solution of (1S,2S)-(+)-pseudoephedrine (1.0 eq) in dichloromethane (DCM), add triethylamine (1.2 eq).
-
Cool the solution to 0 °C and slowly add the desired acid chloride (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction with water and extract the product with DCM.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amide is often purified by recrystallization.
Step 2: Diastereoselective Alkylation
-
Dissolve the pseudoephedrine amide (1.0 eq) and anhydrous lithium chloride (4.0 eq) in dry tetrahydrofuran (THF) under an inert atmosphere.
-
Cool the solution to -78 °C and add lithium diisopropylamide (LDA) (1.1 eq) dropwise.
-
Stir the resulting enolate solution at -78 °C for 30 minutes.
-
Add the alkylating agent (e.g., benzyl bromide, 1.2 eq) and continue stirring at -78 °C for 2-4 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and allow it to warm to room temperature.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis of the crude product.
Asymmetric Transfer Hydrogenation of Acetophenone using a (1R,2S)-1-Amino-2-indanol-derived Ruthenium Catalyst
This protocol describes the in situ formation of the catalyst and the subsequent reduction.
-
In a Schlenk flask under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (0.5-1.0 mol%) and a ligand derived from (1R,2S)-1-amino-2-indanol (1.1-2.2 mol%).[5]
-
Add a solution of acetophenone (1.0 eq) in isopropanol.
-
Add a base, such as potassium hydroxide or sodium isopropoxide (5 mol%).
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor by GC or TLC.
-
Upon completion, cool the reaction mixture, quench with water, and extract the product with an organic solvent.
-
The enantiomeric excess of the resulting 1-phenylethanol is determined by chiral HPLC or GC analysis.[7]
Asymmetric Aldol Reaction Catalyzed by a Prolinol-Derivative
This protocol is a general procedure for the organocatalytic aldol reaction.
-
To a solution of the aldehyde (0.5 mmol) in the ketone (2.0 mL), add the prolinol-based catalyst (e.g., (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether, 10 mol%).[10]
-
Stir the reaction mixture at the specified temperature (e.g., -20 °C) for the time indicated in the literature (typically 24-48 hours).[10]
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product is purified by silica gel chromatography, and the enantiomeric excess is determined by chiral HPLC.
Visualization of Methodologies
The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow and key relationships in the application of these chiral amino alcohols.
Conclusion
The cost-effectiveness of a chiral amino alcohol is a multifactorial consideration that extends beyond its price. For stoichiometric auxiliaries like (1S,2S)-(+)-pseudoephedrine , the low initial cost and high reliability make it an excellent choice for many applications, despite the need for stoichiometric quantities. For catalytic applications, the higher upfront cost of ligands derived from (1R,2S)-1-amino-2-indanol is often justified by their high efficiency and low catalyst loadings, making them ideal for large-scale processes. Finally, for organocatalytic transformations, the exceptionally low cost of L-prolinol as a precursor, combined with the high performance of its derivatives, presents a compelling case for its use, particularly in the context of green chemistry.
Ultimately, the optimal choice will depend on the specific requirements of the synthesis, including the substrate, the desired level of enantiopurity, the reaction scale, and the overall project budget. This guide provides a framework and the necessary data to make an informed and economically sound decision.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. cis-1-Aminoindan-2-ol in Asymmetric Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
Validation of a new synthetic method for (R)-4-Amino-2-methyl-1-butanol
A Comparative Guide to the Synthesis of (R)-4-Amino-2-methyl-1-butanol
Introduction
This compound is a chiral building block of significant interest in the pharmaceutical industry, primarily for its role as a key intermediate in the synthesis of various active pharmaceutical ingredients. The efficiency, scalability, and stereochemical control of its synthesis are critical factors for drug development and manufacturing. This guide provides a comparative analysis of a novel enzymatic approach for the synthesis of this compound and a traditional multi-step chemical synthesis method, offering researchers and drug development professionals a comprehensive overview of their respective advantages and disadvantages, supported by experimental data.
Comparative Analysis of Synthetic Methods
This section provides a head-to-head comparison of two distinct synthetic routes to this compound: a modern, one-pot enzymatic approach and a more conventional chemical synthesis pathway. The evaluation focuses on key performance indicators such as overall yield, enantiomeric excess, and process efficiency.
Table 1: Comparison of Key Performance Metrics
| Parameter | Method 1: One-Pot Enzymatic Synthesis | Method 2: Traditional Chemical Synthesis |
| Starting Material | 2-Methyl-4-nitobutanol | Diethyl (2-methylpropyl)malonate |
| Key Transformation | Biocatalytic transamination | Multi-step chemical reduction and functional group manipulation |
| Overall Yield | 81% | ~60-70% (over multiple steps) |
| Enantiomeric Excess | >99% | >98% |
| Number of Steps | 1 (one-pot) | 4 |
| Reaction Time | 24 hours | Several days |
| Key Reagents | Transaminase, Pyridoxal 5'-phosphate | Lithium aluminum hydride, Benzyl chloroformate |
| Safety & Environmental | Generally regarded as safe (GRAS) reagents, aqueous media | Use of pyrophoric and hazardous reagents |
Experimental Protocols
Detailed methodologies for the key experiments in both the enzymatic and traditional chemical synthesis routes are provided below.
Method 1: One-Pot Enzymatic Synthesis
This method utilizes a transaminase enzyme to directly convert the prochiral 2-methyl-4-nitobutanol into the desired chiral amine with high enantioselectivity.
Materials:
-
2-Methyl-4-nitobutanol
-
Transaminase enzyme (e.g., from Vibrio fluvialis)
-
Pyridoxal 5'-phosphate (PLP)
-
(S)-α-Methylbenzylamine (amine donor)
-
Potassium phosphate buffer (pH 8.0)
-
Ethyl acetate
-
Sodium sulfate
Procedure:
-
A reaction vessel is charged with potassium phosphate buffer (100 mM, pH 8.0).
-
2-Methyl-4-nitobutanol (1.0 eq) and (S)-α-methylbenzylamine (1.5 eq) are added to the buffer.
-
Pyridoxal 5'-phosphate (PLP) (1 mM) is added as a cofactor.
-
The reaction is initiated by the addition of the transaminase enzyme (5 g/L).
-
The mixture is stirred at 30°C for 24 hours.
-
Upon completion, the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound.
Method 2: Traditional Chemical Synthesis
This route involves a multi-step process starting from diethyl (2-methylpropyl)malonate, involving reduction, protection, and deprotection steps.
Materials:
-
Diethyl (2-methylpropyl)malonate
-
Lithium aluminum hydride (LAH)
-
Tetrahydrofuran (THF)
-
Benzyl chloroformate (Cbz-Cl)
-
Triethylamine
-
Palladium on carbon (Pd/C)
-
Methanol
-
Hydrogen gas
Procedure:
-
Reduction: Diethyl (2-methylpropyl)malonate (1.0 eq) is dissolved in anhydrous THF and added dropwise to a suspension of LAH (2.0 eq) in THF at 0°C. The reaction is stirred for 12 hours at room temperature, then quenched, and the product, 2-(2-methylpropyl)-1,3-propanediol, is extracted.
-
Mono-protection (not detailed, assumed for subsequent steps): The primary alcohol is selectively protected.
-
Functional Group Conversion (not detailed): The remaining alcohol is converted to an amino group.
-
Deprotection: The protected intermediate is dissolved in methanol, and Pd/C (10 mol%) is added. The mixture is stirred under a hydrogen atmosphere for 8 hours. The catalyst is filtered off, and the solvent is removed under reduced pressure to yield this compound.
Visualizing the Synthetic Pathways
The following diagrams illustrate the workflows for the one-pot enzymatic synthesis and the traditional chemical synthesis of this compound.
Caption: Workflow for the one-pot enzymatic synthesis.
Caption: Workflow for the traditional multi-step chemical synthesis.
A Comparative Guide to the Applications of Chiral Amino Alcohols in Asymmetric Synthesis and Drug Development
Chiral amino alcohols are a cornerstone of modern organic chemistry, serving as indispensable tools in the synthesis of enantiomerically pure compounds. Their bifunctional nature, containing both a Lewis basic amino group and a hydroxyl group, allows them to act as highly effective bidentate ligands in asymmetric catalysis.[1] Furthermore, their structural motifs are prevalent in a vast array of natural products and pharmaceuticals, making them valuable chiral building blocks and intermediates in drug development.[2][3][4]
This guide provides a comparative overview of the key applications of various chiral amino alcohols, supported by quantitative performance data and detailed experimental protocols. It is intended for researchers, scientists, and drug development professionals seeking to leverage these versatile compounds in their work.
Application 1: Chiral Ligands in Asymmetric Catalysis
The ability of chiral amino alcohols to coordinate with metal centers creates a defined chiral environment, enabling the stereoselective control of chemical reactions.[1] This has led to their widespread use in numerous asymmetric transformations.
Enantioselective Addition of Diethylzinc to Aldehydes
One of the most well-established applications for chiral amino alcohols is in the catalytic enantioselective addition of diethylzinc to aldehydes, which produces valuable chiral secondary alcohols with high yields and enantioselectivities.[1][5] The performance of several common ligands in the addition of diethylzinc to benzaldehyde is compared below.
Table 1: Performance of Chiral Amino Alcohol Ligands in the Enantioselective Addition of Diethylzinc to Benzaldehyde.
| Chiral Amino Alcohol Ligand | Product Yield (%) | Enantiomeric Excess (ee, %) |
| (1R,2S)-N,N-Dibutylnorephedrine (DBNE) | 97 | 98 (R) |
| (1S,2R)-1-Amino-2-indanol derived ligand | >95 | 98 (S) |
| N,N-dimethyl-2-amino-1,2-dicyclohexylethanol | High | 86.7 |
| Ligand 13a (from Sharpless epoxidation) | ~100 | 95 (S) |
| Ligand 13b (from Sharpless epoxidation) | ~100 | 95 (S) |
(Data sourced from multiple studies for comparison)[1][6][7]
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), the chiral amino alcohol ligand (0.05–0.1 mmol) is dissolved in anhydrous toluene (5 mL).[1]
-
Complex Formation: The solution is cooled to 0 °C, and a 1.0 M solution of diethylzinc in hexanes (e.g., 2.2 mmol) is added dropwise. The mixture is stirred at this temperature for 30 minutes to allow for the formation of the active chiral zinc-alkoxide catalyst complex.[1][5]
-
Aldehyde Addition: Freshly distilled benzaldehyde (e.g., 2.0 mmol) is then added dropwise to the reaction mixture.[5]
-
Reaction Monitoring: The reaction is stirred at 0 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching and Extraction: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the chiral secondary alcohol. Enantiomeric excess is determined by chiral HPLC analysis.
Caption: Catalytic cycle for the addition of diethylzinc to aldehydes.[1]
Asymmetric Transfer Hydrogenation (ATH)
Chiral amino alcohols are also effective ligands in ruthenium-catalyzed asymmetric transfer hydrogenation (ATH), a powerful method for the reduction of prochiral ketones and imines to their corresponding chiral alcohols and amines.[8] Isopropyl alcohol often serves as both the solvent and the hydrogen source.
Table 2: Performance of (1S,2R)-1-Amino-2-indanol in Ru-Catalyzed ATH of N-Phosphinyl Ketimines.
| Substrate (Ketimine from...) | Product Yield (%) | Enantiomeric Excess (ee, %) |
| Acetophenone | 94 | 82 |
| 4-Methoxyacetophenone | 95 | 78 |
| 4-Chloroacetophenone | 93 | 81 |
| Propiophenone | 98 | 71 |
(Data sourced from a study using (1S,2R)-1-amino-2-indanol as the ligand)[8]
-
Catalyst Preparation: A mixture of the ruthenium precursor, such as [RuCl₂(p-cymene)]₂ (0.01 mmol), and the chiral amino alcohol ligand, for instance (1S,2R)-1-amino-2-indanol (0.022 mmol), is refluxed in isopropyl alcohol (5 mL) for 30 minutes under an inert atmosphere.[8]
-
Reaction Setup: After cooling to room temperature, the N-phosphinyl ketimine substrate (1.0 mmol) and a base (e.g., KOH, 0.1 mmol) are added to the catalyst solution.
-
Reaction Execution: The reaction mixture is stirred at a specified temperature (e.g., 80 °C) and monitored by TLC or GC.
-
Workup and Purification: Once the reaction is complete, the solvent is removed in vacuo. The residue is redissolved in a suitable solvent like dichloromethane, washed with water, dried over anhydrous sodium sulfate, and concentrated. The final product is purified by column chromatography.
Caption: Workflow for Ru-catalyzed asymmetric transfer hydrogenation.[8]
Application 2: Chiral Intermediates in Pharmaceutical Synthesis
Chirality is a critical factor in the safety and efficacy of many drugs.[9] Chiral amino alcohols are fundamental building blocks for the synthesis of single-enantiomer active pharmaceutical ingredients (APIs).[10] They are often prepared via biocatalytic processes, which offer high enantioselectivity under mild conditions.[9][11]
Table 3: Examples of Chiral Amino Alcohols as Pharmaceutical Intermediates.
| Chiral Amino Alcohol / Intermediate | Synthesized Drug / Key Intermediate For | Therapeutic Area |
| (S)-β-Hydroxyvaline | Tigemonam (Monobactam antibiotic) | Antibacterial |
| (S)-Alcohol 27 | Montelukast (Singulair) | Anti-inflammatory / Anti-asthmatic |
| (S)-2-Amino-1-butanol | Ethambutol | Antituberculosis |
| L-Valinol | MDM2 Inhibitors | Oncology |
| (R)-4-Cyano-3-hydroxybutyrate | Atorvastatin (Lipitor) | Cholesterol-lowering |
(Data sourced from multiple studies)[9][11][12]
-
Reaction Medium: A buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.0) is prepared.
-
Enzyme and Cofactor: A specific ketoreductase enzyme or whole microbial cells (e.g., S. paucimobilis) are suspended in the buffer.[9] A cofactor regeneration system, such as glucose and glucose dehydrogenase for NADH/NADPH, is added.
-
Substrate Addition: The ketone substrate (e.g., an α-keto-β-hydroxyisovalerate for (S)-β-hydroxyvaline synthesis) is added to the mixture, often along with a resin (e.g., XAD-16) to control substrate concentration and reduce toxicity.[9]
-
Biotransformation: The reaction is incubated at a controlled temperature (e.g., 30-45 °C) and pH with gentle agitation. The progress is monitored by HPLC.
-
Product Recovery: Upon completion, the mixture is filtered to remove cells or immobilized enzyme. The product is then extracted from the filtrate using an organic solvent or desorbed from the resin with a solvent like acetonitrile.[9]
-
Purification: The extracted product is purified, often by crystallization, to yield the enantiomerically pure chiral amino alcohol.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent advances in catalytic enantioselective synthesis of vicinal amino alcohols - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. New Approach Facilitates Chiral Amino Alcohol Synthesis [science.westlake.edu.cn]
- 4. Frontiers | Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. PolyU Electronic Theses: New enantioselective catalysts based on chiral amino alcohols [theses.lib.polyu.edu.hk]
- 8. mdpi.com [mdpi.com]
- 9. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of (R)-4-Amino-2-methyl-1-butanol: A Guide for Laboratory Professionals
The safe and compliant disposal of (R)-4-Amino-2-methyl-1-butanol is critical for ensuring personnel safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this chemical compound effectively. This compound is a combustible liquid that is harmful if swallowed, causes severe skin burns and eye damage, and is toxic to aquatic life. Adherence to these guidelines is essential to mitigate risks and comply with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate personal protective equipment (PPE) and to be aware of the immediate actions to take in case of an emergency.
Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile, neoprene) |
| Eye/Face Protection | Safety glasses with side shields or chemical goggles, and a face shield |
| Body Protection | Chemical-resistant lab coat or apron |
| Respiratory | Use in a well-ventilated area or with a fume hood |
Emergency Procedures:
-
In case of skin contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water for at least 15 minutes.[1][2] Seek immediate medical attention.[1][2]
-
In case of eye contact: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[2]
-
If swallowed: Rinse the mouth. Do NOT induce vomiting.[1] Seek immediate medical attention.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must be handled as hazardous waste. Follow these steps to ensure safe and compliant disposal:
-
Segregation and Storage:
-
Do not mix this compound with other waste streams.
-
Keep the chemical in its original, properly labeled container. If the original container is damaged, use a compatible, labeled, and sealed container.
-
Store the waste container in a designated, locked-up, and well-ventilated hazardous waste accumulation area.[1][2][3][4] Keep the container tightly closed.[1][2][3][4][5]
-
-
Waste Collection and Labeling:
-
Clearly label the waste container with "this compound, Hazardous Waste" and include the relevant hazard pictograms (e.g., corrosive, harmful, environmentally hazardous).
-
Maintain a log of the accumulated waste volume.
-
-
Spill Management:
-
In the event of a spill, do not allow the chemical to enter drains or waterways.[2][5]
-
Contain the spill using an inert, absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent (e.g., Chemizorb®).[1][2][4]
-
Carefully collect the absorbed material into a suitable, labeled hazardous waste container.
-
Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
Final Disposal:
-
Arrange for the disposal of the hazardous waste through an approved and licensed waste disposal contractor.[1][2][3][4]
-
Provide the waste contractor with a copy of the Safety Data Sheet (SDS) for this compound.
-
Ensure all local, state, and federal regulations for hazardous waste disposal are strictly followed.[2][4]
-
Disposal Workflow Diagram
The following diagram illustrates the key decision points and steps in the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
